Product packaging for N1,N8-diacetylspermidine(Cat. No.:CAS No. 82414-35-5)

N1,N8-diacetylspermidine

Cat. No.: B030999
CAS No.: 82414-35-5
M. Wt: 229.32 g/mol
InChI Key: BKCVMAZDKFQPHB-UHFFFAOYSA-N
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Description

N1,N8-Diacetylspermidine is a naturally occurring acetylated polyamine found in human urine. Its concentration is strictly regulated in healthy individuals but is significantly elevated in the urine of patients with various cancers, making it a promising endogenous metabolic marker for oncological research. Studies have demonstrated its particular utility as a sensitive prognostic indicator for monitoring treatment efficacy and disease progression during follow-up examinations in cancers such as colorectal and breast cancer. As a key component of the polyamine metabolism pathway, which is crucial for cell proliferation and differentiation, this compound offers valuable insight into cellular regulatory processes. Its measurement in biological samples like urine and saliva, often via specific immunoassays such as ELISA, provides a non-invasive method for research into neoplastic diseases. This product is intended for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or any other clinical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23N3O2 B030999 N1,N8-diacetylspermidine CAS No. 82414-35-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(3-acetamidopropylamino)butyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O2/c1-10(15)13-8-4-3-6-12-7-5-9-14-11(2)16/h12H,3-9H2,1-2H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCVMAZDKFQPHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCNCCCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N1,N8-diacetylspermidine: Chemical Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N8-diacetylspermidine is a diacetylated derivative of the polyamine spermidine, increasingly recognized for its role as a biomarker in various physiological and pathological states, particularly in oncology. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological significance, and detailed methodologies for its synthesis and quantification. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of biochemistry, analytical chemistry, and drug development.

Chemical Structure and Identifiers

This compound is a polyamine derivative characterized by the acetylation of the primary amine groups at the N1 and N8 positions of the spermidine backbone.

  • IUPAC Name: N-[4-(3-acetamidopropylamino)butyl]acetamide[1]

  • Chemical Formula: C₁₁H₂₃N₃O₂[1]

  • Canonical SMILES: CC(=O)NCCCCNCCCNC(=O)C[1]

  • InChI Key: BKCVMAZDKFQPHB-UHFFFAOYSA-N[1]

IdentifierValue
PubChem CID389613[1]
ChEBI IDCHEBI:139328[1]
HMDB IDHMDB0041947
CAS Number82414-35-5

Physicochemical Properties

PropertyValueSource
Molecular Weight 229.32 g/mol PubChem[1]
Monoisotopic Mass 229.17902698 DaPubChem[1]
XLogP3-AA (Predicted) -0.5PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 9PubChem[1]
Topological Polar Surface Area 70.2 ŲPubChem[1]
Solubility (Hydrochloride Salt) DMSO: 0.1 mg/mL; PBS (pH 7.2): 10 mg/mLCayman Chemical
Predicted Water Solubility 0.04 g/LALOGPS
Predicted logP -0.49ALOGPS

Biological Significance and Signaling Pathways

This compound is a product of polyamine metabolism, a critical pathway involved in cell growth, proliferation, and differentiation. Its formation is primarily catalyzed by the enzyme spermidine/spermine N1-acetyltransferase (SSAT).

The Spermidine/Spermine N1-Acetyltransferase (SSAT) Pathway

SSAT is a rate-limiting enzyme in polyamine catabolism. It transfers an acetyl group from acetyl-CoA to the N1 position of spermidine and spermine. The acetylation of spermidine can occur at the N1 or N8 position, leading to N1-acetylspermidine or N8-acetylspermidine, respectively. Subsequent acetylation of N1-acetylspermidine at the N8 position, or N8-acetylspermidine at the N1 position, results in the formation of this compound. The acetylated polyamines are then either excreted from the cell or further catabolized by acetylpolyamine oxidase (APAO). This pathway is crucial for maintaining polyamine homeostasis within the cell.

SSAT_Pathway Spermidine Spermidine N1_Acetylspermidine N1_Acetylspermidine Spermidine->N1_Acetylspermidine SSAT N8_Acetylspermidine N8_Acetylspermidine Spermidine->N8_Acetylspermidine SSAT N1_N8_Diacetylspermidine N1_N8_Diacetylspermidine N1_Acetylspermidine->N1_N8_Diacetylspermidine SSAT Putrescine Putrescine N1_Acetylspermidine->Putrescine APAO N8_Acetylspermidine->N1_N8_Diacetylspermidine SSAT Excretion Excretion N1_N8_Diacetylspermidine->Excretion SSAT SSAT CoA CoA SSAT->CoA APAO APAO Acetyl_CoA Acetyl_CoA Acetyl_CoA->SSAT Synthesis_Workflow Start Spermidine in DCM Add_Base Add Triethylamine (0 °C) Start->Add_Base Add_Ac2O Add Acetic Anhydride (0 °C) Add_Base->Add_Ac2O React Stir at Room Temperature (12-24h) Add_Ac2O->React Quench Quench with NaHCO3 React->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Silica Gel Chromatography Concentrate->Purify End Pure this compound Purify->End HPLC_MS_Workflow Sample Biological Sample (e.g., Urine) Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction Spike->SPE Dry_Reconstitute Dry Down and Reconstitute SPE->Dry_Reconstitute HPLC HPLC Separation (C18 Column) Dry_Reconstitute->HPLC MS ESI-MS/MS Detection (MRM) HPLC->MS Data Data Analysis (Calibration Curve) MS->Data

References

N¹,N⁸-Diacetylspermidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N¹,N⁸-diacetylspermidine, a diacetylated polyamine with significant potential as a biomarker in oncology. This document outlines its chemical properties, synthesis, and analytical methods for its detection, and discusses its role in biological pathways, particularly in the context of cancer.

Core Chemical and Physical Data

N¹,N⁸-diacetylspermidine is commercially available in two common forms: the free base and the hydrochloride salt. It is imperative for researchers to distinguish between these two forms as their properties, including molecular weight and CAS number, differ.

PropertyN¹,N⁸-Diacetylspermidine (Free Base)N¹,N⁸-Diacetylspermidine Hydrochloride
CAS Number 82414-35-5[1][2]178244-42-3[3][4][5]
Molecular Formula C₁₁H₂₃N₃O₂[1][6]C₁₁H₂₄ClN₃O₂[3]
Molecular Weight 229.32 g/mol [1][2][6]265.78 g/mol [3][4]
IUPAC Name N-[4-(3-acetamidopropylamino)butyl]acetamide[6]N-[4-(3-acetamidopropylamino)butyl]acetamide;hydrochloride[3]

Role in Polyamine Metabolism and Cancer Biology

N¹,N⁸-diacetylspermidine is a metabolic product of spermidine, a ubiquitous polyamine crucial for cell growth, differentiation, and proliferation. The acetylation of spermidine is a key regulatory step in polyamine homeostasis, catalyzed by the enzyme spermidine/spermine N¹-acetyltransferase (SSAT). This process reduces the positive charge of the polyamine, affecting its interaction with cellular macromolecules like DNA and RNA.

Elevated levels of N¹,N⁸-diacetylspermidine have been consistently observed in the urine of patients with various malignancies, including colorectal, urogenital, breast, and lung cancers. This has led to its investigation as a non-invasive tumor biomarker.[1][5] Studies have indicated that urinary N¹,N⁸-diacetylspermidine, often in conjunction with N¹,N¹²-diacetylspermine, can offer diagnostic and prognostic value.[1] In some cases, its sensitivity as a biomarker has been shown to be superior to conventional markers like carcinoembryonic antigen (CEA).[5]

The metabolic pathway leading to the formation and degradation of N¹,N⁸-diacetylspermidine is a critical area of study in cancer research.

Polyamine_Metabolism Polyamine Metabolism and N¹,N⁸-Diacetylspermidine Formation Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Spermidine Spermidine Putrescine->Spermidine N1_acetylspermidine N¹-acetylspermidine Spermidine->N1_acetylspermidine N8_acetylspermidine N⁸-acetylspermidine Spermidine->N8_acetylspermidine Spermine Spermine Spermidine->Spermine N1N8_diacetylspermidine N¹,N⁸-diacetylspermidine N1_acetylspermidine->N1N8_diacetylspermidine N8_acetylspermidine->Spermidine N8_acetylspermidine->N1N8_diacetylspermidine Excretion Cellular Excretion N1N8_diacetylspermidine->Excretion ODC ODC ODC->Ornithine SpdS SpdS SpdS->Putrescine SpmS SpmS SpmS->Spermidine SSAT SSAT SSAT->Spermidine Deacetylase N⁸-acetylspermidine deacetylase Deacetylase->N8_acetylspermidine

Caption: Polyamine metabolism pathway leading to N¹,N⁸-diacetylspermidine.

Experimental Protocols

Synthesis of N¹,N⁸-Diacetylspermidine Analogues

The synthesis of N¹,N⁸-diacetylspermidine and its analogues is crucial for developing standards for analytical methods and for structure-activity relationship studies. A general synthetic approach is outlined below, based on published methodologies.[3][4]

Synthesis_Workflow General Workflow for Synthesis of N¹,N⁸-Diacetylspermidine Analogues Start Protected Diamine Precursor Step1 Alkylation with a Protected Aminopropylating Agent Start->Step1 Intermediate1 Protected Spermidine Analogue Step1->Intermediate1 Step2 Deprotection Intermediate1->Step2 Intermediate2 Spermidine Analogue Step2->Intermediate2 Step3 Acetylation (e.g., Acetic Anhydride) Intermediate2->Step3 Product N¹,N⁸-Diacetylspermidine Analogue Step3->Product Purification Purification (e.g., Column Chromatography) Product->Purification HPLC_Workflow Workflow for HPLC-Based Quantification of N¹,N⁸-Diacetylspermidine Sample Biological Sample (Urine, Serum, Plasma) Step1 Sample Pre-treatment (e.g., Deproteinization, SPE) Sample->Step1 Prepped_Sample Prepared Sample Step1->Prepped_Sample Step2 Derivatization (Optional) (e.g., Benzoylation) Prepped_Sample->Step2 Derivatized_Sample Derivatized Sample Step2->Derivatized_Sample Step3 HPLC Separation (Reversed-Phase Column) Derivatized_Sample->Step3 Detection Detection (e.g., Fluorescence, MS/MS) Step3->Detection Quantification Quantification (Standard Curve) Detection->Quantification

References

The Biosynthesis of N1,N8-diacetylspermidine in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of N1,N8-diacetylspermidine in humans, a critical pathway in polyamine metabolism with implications for cell growth, proliferation, and disease. This document details the enzymatic reactions, regulatory networks, quantitative data, and experimental protocols relevant to the study of this pathway.

Introduction to Polyamine Metabolism and this compound

Polyamines, including spermidine and spermine, are ubiquitous polycations essential for numerous cellular processes. Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. The acetylation of polyamines is a key regulatory mechanism, altering their charge and facilitating their export or degradation. This compound is a diacetylated derivative of spermidine, and its formation is a critical step in the polyamine catabolic pathway.

The Biosynthetic Pathway of this compound

The primary enzyme responsible for the acetylation of spermidine in humans is spermidine/spermine N1-acetyltransferase 1 (SSAT-1) , encoded by the SAT1 gene. SSAT-1 catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 position of spermidine, forming N1-acetylspermidine. This initial acetylation is the rate-limiting step in polyamine catabolism.

While SSAT-1 is the primary enzyme for N1-acetylation, the enzymatic basis for the subsequent acetylation at the N8 position to form this compound is less defined. Evidence suggests that other acetyltransferases, potentially including histone acetyltransferases (HATs), may be involved in this second acetylation step. Another human enzyme, spermidine/spermine N1-acetyltransferase 2 (SSAT-2), has been identified; however, it exhibits very low activity towards polyamines and is not considered a major contributor to polyamine catabolism[1][2].

The overall biosynthetic pathway can be summarized as follows:

Spermidine + Acetyl-CoA → N1-acetylspermidine + CoA (catalyzed by SSAT-1)

N1-acetylspermidine + Acetyl-CoA → this compound + CoA (enzyme not definitively identified)

N1-acetylspermidine can also be a substrate for acetylpolyamine oxidase (APAO), which oxidizes it to putrescine.

Biosynthesis_Pathway spermidine Spermidine n1_acetylspermidine N1-acetylspermidine spermidine->n1_acetylspermidine Acetyl-CoA acetyl_coa Acetyl-CoA n1_n8_diacetylspermidine This compound n1_acetylspermidine->n1_n8_diacetylspermidine Acetyl-CoA putrescine Putrescine n1_acetylspermidine->putrescine coa CoA coa2 CoA ssat1 SSAT-1 ssat1->n1_acetylspermidine unknown_acetyltransferase Putative Acetyltransferase unknown_acetyltransferase->n1_n8_diacetylspermidine apao APAO apao->putrescine

Biosynthesis of this compound.

Quantitative Data

Enzyme Kinetics

The kinetic parameters of human SSAT-1 have been determined for its substrates, spermidine and acetyl-CoA.

EnzymeSubstrateKm (µM)kcat (s-1)Reference
Human SSAT-1Spermidine22 - 588.7[3]
Human SSAT-1Acetyl-CoA3.8-[4]
Metabolite Concentrations

The intracellular concentrations of polyamines and acetyl-CoA can vary significantly depending on the cell type and metabolic state.

MetaboliteCell Type/TissueConcentrationReference
SpermidineGuinea-pig atria14.7 ± 0.82 µM (free)[5]
SpermidineGuinea-pig ventricles8.5 ± 1.04 µM (free)[5]
SpermidinePorcine enterocytes (IPEC-J2)Effective concentration 8-16 µM[6]
Acetyl-CoANeuronal cytoplasm~7 µM[7]
Acetyl-CoANeuronal mitochondria~10 µM[7]
This compoundHuman plasma1.7 ± 0.6 nM[8]
This compoundUrine (urogenital cancer patients)Significantly increased[9]
N1-acetylspermidineHuman plasma0.6 ± 0.2 µM[8]
N1-acetylspermidineDoxorubicin-treated MCF-7 cellsElevated[8]

Regulation of this compound Biosynthesis

The biosynthesis of this compound is primarily regulated at the level of SSAT-1 expression and activity. This regulation occurs at multiple levels: transcriptional, post-transcriptional, and post-translational.

Transcriptional Regulation

The transcription of the SAT1 gene is induced by a variety of stimuli, including high intracellular polyamine levels, hormones, cytokines, and cellular stress[10][11]. Key transcription factors involved include:

  • Nrf-2 (NF-E2-related factor 2) and PMF-1 (polyamine-modulated factor 1): These factors interact and bind to the promoter of the SAT1 gene to regulate its transcription[12][13].

  • p53: The tumor suppressor p53 can directly activate the transcription of SAT1, linking polyamine metabolism to ferroptotic cell death responses[3].

Signaling Pathways Controlling SSAT-1 Expression

Various signaling pathways converge to regulate SAT1 gene expression in response to external and internal cues.

Signaling_Pathway cluster_stimuli Stimuli cluster_signaling Upstream Signaling cluster_tf Transcription Factors Hormones Hormones Kinase Cascades Kinase Cascades Hormones->Kinase Cascades Cytokines (e.g., TNF-α) Cytokines (e.g., TNF-α) Cytokines (e.g., TNF-α)->Kinase Cascades Stress (e.g., Heat Shock, Oxidative Stress) Stress (e.g., Heat Shock, Oxidative Stress) Stress (e.g., Heat Shock, Oxidative Stress)->Kinase Cascades p53 p53 Stress (e.g., Heat Shock, Oxidative Stress)->p53 High Polyamines High Polyamines High Polyamines->Kinase Cascades Nrf-2 Nrf-2 Kinase Cascades->Nrf-2 PMF-1 PMF-1 Kinase Cascades->PMF-1 SAT1 Gene SAT1 Gene Nrf-2->SAT1 Gene PMF-1->SAT1 Gene p53->SAT1 Gene SSAT-1 mRNA SSAT-1 mRNA SAT1 Gene->SSAT-1 mRNA Transcription SSAT-1 Protein SSAT-1 Protein SSAT-1 mRNA->SSAT-1 Protein Translation This compound This compound SSAT-1 Protein->this compound Catalysis

Regulatory pathways of SSAT-1 expression.
Post-transcriptional and Post-translational Regulation

SSAT-1 is also regulated at the levels of mRNA stability, translation, and protein turnover. High polyamine levels can enhance the translation of SSAT-1 mRNA and increase the stability of the SSAT-1 protein, which has a very short half-life under normal conditions[14]. Stress conditions have been shown to induce SSAT-1 activity through a post-transcriptional mechanism that is dependent on spermidine[1].

Experimental Protocols

Measurement of SSAT-1 Enzyme Activity

This spectrophotometric assay measures the activity of SSAT-1 by quantifying the release of Coenzyme A (CoA), which reacts with 4,4'-dithiopyridine (DTDP) to produce a colored product.

Materials:

  • Cell lysate or purified enzyme

  • Assay buffer: 50 mM Tris-HCl, pH 7.5

  • 4,4'-dithiopyridine (DTDP) solution (10 mM in a suitable solvent)

  • Spermidine solution (stock solution of 10 mM in water)

  • Acetyl-CoA solution (stock solution of 10 mM in water)

  • Spectrophotometer capable of reading at 324 nm

Procedure:

  • Prepare the reaction mixture in a cuvette containing:

    • Assay buffer to a final volume of 1 mL

    • 0.2 mM DTDP

    • Desired concentration of spermidine (e.g., 100 µM)

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the cell lysate or purified enzyme.

  • Immediately start monitoring the increase in absorbance at 324 nm for a set period (e.g., 5-10 minutes).

  • To start the enzymatic reaction, add acetyl-CoA to a final concentration of 100 µM.

  • Continue to monitor the absorbance at 324 nm. The rate of increase in absorbance is proportional to the SSAT-1 activity.

  • Calculate the enzyme activity using the molar extinction coefficient of the product (19,800 M-1cm-1)[15].

SSAT_Assay_Workflow start Start prepare_reagents Prepare Assay Buffer, DTDP, Spermidine, and Acetyl-CoA solutions start->prepare_reagents prepare_mixture Prepare reaction mixture in cuvette (Buffer, DTDP, Spermidine) prepare_reagents->prepare_mixture preincubate Pre-incubate at 37°C for 5 minutes prepare_mixture->preincubate add_enzyme Add cell lysate or purified enzyme preincubate->add_enzyme read_baseline Monitor baseline absorbance at 324 nm add_enzyme->read_baseline add_acetylcoa Initiate reaction with Acetyl-CoA read_baseline->add_acetylcoa monitor_reaction Continuously monitor absorbance at 324 nm add_acetylcoa->monitor_reaction calculate_activity Calculate SSAT-1 activity monitor_reaction->calculate_activity end End calculate_activity->end

Workflow for SSAT-1 activity assay.
Quantification of N1- and N8-acetylspermidine by HPLC

This method allows for the separation and quantification of N1- and N8-acetylspermidine isomers in biological samples.

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate, urine)

  • Perchloric acid (PCA) for deproteinization

  • Derivatizing agent (e.g., dansyl chloride or benzoyl chloride)

  • HPLC system with a C18 reverse-phase column and a fluorescence or UV detector

  • Mobile phase: A gradient of water, methanol, and acetonitrile is typically used[16].

  • Standards for N1-acetylspermidine and N8-acetylspermidine

Procedure:

  • Sample Preparation:

    • Homogenize tissue or lyse cells in cold PCA (e.g., 0.2 M).

    • Centrifuge to pellet precipitated proteins.

    • Collect the supernatant containing the polyamines.

  • Derivatization:

    • Adjust the pH of the supernatant to be alkaline (e.g., with sodium carbonate).

    • Add the derivatizing agent (e.g., dansyl chloride in acetone) and incubate in the dark at an elevated temperature (e.g., 60°C).

    • Stop the reaction (e.g., by adding proline or ammonia).

    • Extract the derivatized polyamines with an organic solvent (e.g., toluene).

    • Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

  • HPLC Analysis:

    • Inject the reconstituted sample onto the C18 column.

    • Run a gradient elution program to separate the acetylspermidine isomers. A typical mobile phase could be a ternary mixture of water, methanol, and acetonitrile[16].

    • Detect the derivatized compounds using a fluorescence detector (for dansyl derivatives) or a UV detector (for benzoyl derivatives).

    • Quantify the peaks by comparing their areas to those of known standards.

HPLC_Workflow start Start sample_prep Sample Preparation (Homogenization/Lysis, Deproteinization) start->sample_prep derivatization Derivatization of Polyamines sample_prep->derivatization extraction Extraction of Derivatized Polyamines derivatization->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution hplc_injection Injection into HPLC System reconstitution->hplc_injection separation Chromatographic Separation on C18 Column hplc_injection->separation detection Detection (Fluorescence/UV) separation->detection quantification Quantification against Standards detection->quantification end End quantification->end

Workflow for HPLC quantification.

Conclusion

The biosynthesis of this compound is a crucial regulatory node in human polyamine metabolism. The key enzyme, SSAT-1, is subject to intricate regulation at multiple levels, making it a potential therapeutic target in various diseases, including cancer. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate this important metabolic pathway and its role in human health and disease. Further research is warranted to definitively identify the enzyme(s) responsible for N8-acetylation of spermidine in humans and to fully elucidate the upstream signaling pathways that control SSAT-1 expression in different physiological and pathological contexts.

References

The Role of N1,N8-diacetylspermidine in Normal Cell Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N8-diacetylspermidine (diAcSpd) is a diacetylated derivative of the polyamine spermidine. While often considered a catabolite destined for excretion, emerging evidence suggests that diAcSpd plays a significant role in normal cell physiology, extending beyond its function as a simple metabolic byproduct. This technical guide provides an in-depth overview of the current understanding of diAcSpd's functions, with a focus on its involvement in polyamine homeostasis, its interaction with key cellular enzymes, and its emerging role in signaling pathways. This document synthesizes quantitative data, details relevant experimental protocols, and visualizes complex cellular processes to serve as a comprehensive resource for researchers in the field.

Introduction to this compound and Polyamine Metabolism

Polyamines, including spermidine, spermine, and their precursor putrescine, are ubiquitous polycations essential for a multitude of cellular processes such as cell growth, proliferation, and differentiation. The intracellular concentration of polyamines is tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. The enzyme spermidine/spermine N1-acetyltransferase (SSAT) is a key regulator of polyamine catabolism. SSAT catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 position of spermidine and spermine. This initial acetylation is a critical step, as the resulting monoacetylated polyamines can be either oxidized by acetylpolyamine oxidase (APAO) or further acetylated to form diacetylated derivatives, including this compound. While the excretion of diacetylated polyamines has been viewed as a mechanism to reduce cellular polyamine levels, recent studies indicate that these molecules may have intrinsic biological activities.

Biosynthesis and Degradation of this compound

The metabolic pathway leading to the formation and degradation of this compound is central to understanding its physiological role.

Biosynthesis

The primary enzyme responsible for the acetylation of spermidine is spermidine/spermine N1-acetyltransferase (SSAT) . This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 position of spermidine, forming N1-acetylspermidine. While the exact enzyme responsible for the subsequent acetylation at the N8 position to form this compound is not definitively established in all cell types, it is understood to be a subsequent step in the polyamine catabolic pathway.

Degradation and Excretion

This compound is a major form of polyamine excreted in the urine.[1][2][3] This excretion pathway is considered a crucial mechanism for maintaining polyamine homeostasis by preventing the accumulation of excess polyamines, which can be toxic to cells.

Spermidine Spermidine N1_acetylspermidine N1-acetylspermidine Spermidine->N1_acetylspermidine SSAT (Acetyl-CoA) N1_N8_diacetylspermidine This compound N1_acetylspermidine->N1_N8_diacetylspermidine Acetylation Excretion Excretion N1_N8_diacetylspermidine->Excretion

Figure 1. Biosynthesis and excretion of this compound.

Quantitative Data on this compound

The concentration of this compound can vary significantly between normal physiological states and disease conditions, highlighting its potential as a biomarker.

ParameterNormal/ControlCancer/Disease StateReference(s)
Urinary this compound Lower levels in healthy individuals.Significantly higher levels in patients with various cancers, including breast and colorectal cancer.[1][1][2][3]
This compound in Head and Neck Cancer Lower concentrations in healthy controls.Significantly different concentrations in the urine of HNC patients.[4][4]

Functional Roles of this compound in Cellular Physiology

Beyond its role in polyamine homeostasis, this compound is implicated in several key cellular processes.

Regulation of Histone Deacetylase 10 (HDAC10)

Recent evidence has identified a specific interaction between acetylated polyamines and histone deacetylases (HDACs). Notably, Histone Deacetylase 10 (HDAC10) has been shown to be a polyamine deacetylase with a preference for N8-acetylspermidine.[5][6][7] While the direct enzymatic kinetics of HDAC10 with this compound as a substrate are not as well-characterized as with N8-acetylspermidine, this interaction suggests a potential role for diacetylated spermidine in regulating chromatin structure and gene expression through the modulation of HDAC activity. The deacetylation of N8-acetylspermidine by HDAC10 regenerates spermidine, which can then re-enter the polyamine pool, suggesting a recycling mechanism.

N8_acetylspermidine N8-acetylspermidine Spermidine Spermidine N8_acetylspermidine->Spermidine HDAC10 HDAC10 HDAC10

Figure 2. Deacetylation of N8-acetylspermidine by HDAC10.
Involvement in Autophagy

Autophagy is a cellular process of self-digestion that is crucial for cellular homeostasis and stress response. Polyamines, including spermidine, are known inducers of autophagy. The connection between this compound and autophagy is likely mediated through its influence on the acetylation status of key autophagy-related proteins (ATGs). Acetylation and deacetylation of ATGs are critical regulatory modifications.[8][9][10] Given the interaction of acetylated polyamines with HDAC10, which itself is implicated in autophagy, it is plausible that this compound levels can modulate the autophagic process.

Regulation of mTOR Signaling

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Polyamines are known to interact with the mTOR pathway.[11][12][13] While direct evidence for the effect of this compound on mTOR signaling is still emerging, the intricate crosstalk between polyamine metabolism and the mTOR pathway suggests that fluctuations in diAcSpd levels could influence mTOR activity and its downstream effectors.

cluster_0 Polyamine Metabolism cluster_1 Cellular Processes Spermidine Spermidine diAcSpd This compound Spermidine->diAcSpd SSAT Autophagy Autophagy diAcSpd->Autophagy Modulates mTOR_signaling mTOR Signaling diAcSpd->mTOR_signaling Influences

Figure 3. Potential influence of this compound on autophagy and mTOR signaling.

Experimental Protocols

Quantification of this compound in Urine by LC-MS/MS

This protocol provides a general framework for the analysis of this compound in urine samples.

5.1.1. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine samples at 2000 x g for 10 minutes to pellet any sediment.

  • Take a 100 µL aliquot of the supernatant.

  • Add an internal standard (e.g., a stable isotope-labeled version of diAcSpd).

  • Perform a protein precipitation step by adding 4 volumes of ice-cold acetonitrile.

  • Vortex and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

5.1.2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined and optimized.

Urine_Sample Urine Sample Sample_Prep Sample Preparation (Centrifugation, Protein Precipitation, Evaporation, Reconstitution) Urine_Sample->Sample_Prep LC_Separation LC Separation (Reversed-Phase) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Figure 4. Workflow for LC-MS/MS analysis of urinary this compound.
In Vitro SSAT Activity Assay

This colorimetric assay measures the activity of SSAT by quantifying the amount of Coenzyme A (CoA) produced.[14]

5.2.1. Reagents

  • SSAT enzyme source (cell lysate or purified enzyme)

  • Spermidine (substrate)

  • Acetyl-CoA (co-substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

5.2.2. Procedure

  • Prepare a reaction mixture containing reaction buffer, spermidine, and the SSAT enzyme source.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding acetyl-CoA.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding DTNB solution.

  • Measure the absorbance at 412 nm. The absorbance is proportional to the amount of CoA produced.

  • A standard curve using known concentrations of CoA should be generated to quantify the enzyme activity.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess the engagement of a ligand (e.g., this compound) with its target protein in a cellular context.[15][16][17][18][19]

5.3.1. Principle Ligand binding can stabilize a target protein against thermal denaturation. In CETSA, cells are treated with the ligand and then heated. The soluble fraction of the target protein is then quantified, with increased solubility at higher temperatures indicating ligand binding.

5.3.2. Protocol Outline

  • Cell Treatment: Treat intact cells with various concentrations of this compound or a vehicle control.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease inhibitors.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the precipitated, denatured proteins from the soluble fraction.

  • Quantification: Analyze the supernatant (soluble fraction) by Western blotting or other protein detection methods to quantify the amount of the target protein (e.g., HDAC10).

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the ligand indicates target engagement.

Conclusion and Future Directions

This compound is increasingly recognized as a bioactive molecule with important functions in normal cell physiology. Its role in polyamine homeostasis, its interaction with HDAC10, and its potential influence on critical signaling pathways like autophagy and mTOR signaling underscore its significance. The development and application of robust analytical and functional assays are crucial for further elucidating the precise molecular mechanisms by which diAcSpd exerts its effects. Future research should focus on identifying the specific cellular receptors and binding partners of this compound, characterizing its dose-dependent effects on various cell types, and exploring its therapeutic potential in diseases characterized by dysregulated polyamine metabolism. This in-depth understanding will be invaluable for researchers and professionals in drug development seeking to modulate polyamine pathways for therapeutic benefit.

References

The Emergence of N¹,N⁸-diacetylspermidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – The scientific community has witnessed the rise of a once-obscure biological molecule, N¹,N⁸-diacetylspermidine (diAcSpd), from a minor urinary metabolite to a significant player in cellular homeostasis and a promising biomarker in oncology and rare diseases. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the discovery, analytical methodologies, and biological significance of this intriguing polyamine derivative.

Discovery and Initial Identification

N¹,N⁸-diacetylspermidine was first identified as a naturally occurring component in human urine.[1][2] Initial studies highlighted its presence in healthy individuals, suggesting a role in normal physiological processes.[1] However, the true significance of diAcSpd began to unfold with the observation of its markedly elevated levels in the urine of patients with various malignancies, particularly urogenital, breast, and colorectal cancers.[1][2][3][4] This discovery positioned diAcSpd as a potential non-invasive biomarker for cancer detection and monitoring. Further research has also implicated elevated levels of acetylated spermidine derivatives in the rare X-linked genetic disorder, Snyder-Robinson syndrome, broadening the clinical relevance of this molecule.[5][6][7][8]

Quantitative Data on N¹,N⁸-diacetylspermidine

The concentration of N¹,N⁸-diacetylspermidine exhibits significant variation between healthy individuals and those with certain pathological conditions. The following tables summarize key quantitative data from published studies.

Table 1: Urinary N¹,N⁸-diacetylspermidine Concentrations in Healthy Controls vs. Cancer Patients

PopulationN¹,N⁸-diacetylspermidine Concentration (nmol/mg creatinine)Reference
Healthy Controls0.8 ± 0.4[9]
Colorectal Cancer Patients2.5 ± 2.1[9]

Note: Values are presented as mean ± standard deviation.

Table 2: Kinetic Parameters of Enzymes Involved in N¹,N⁸-diacetylspermidine Metabolism

EnzymeSubstrateK_m_ (µM)V_max_ (µmol/min/mg)Reference
Spermidine/spermine N¹-acetyltransferase (SAT1)Spermidine1301.3[10]
Histone Deacetylase 10 (HDAC10)N⁸-acetylspermidineNot explicitly determinedNot explicitly determined[11][12]

Note: Kinetic parameters for HDAC10 with N⁸-acetylspermidine are not fully elucidated in the literature, but HDAC10 is recognized as the primary deacetylase for this substrate.[13]

Signaling Pathways and Experimental Workflows

The metabolism of N¹,N⁸-diacetylspermidine is intricately linked to the broader polyamine metabolic pathway. Its synthesis and degradation are key regulatory points in maintaining polyamine homeostasis.

Polyamine_Metabolism Polyamine Metabolism and N¹,N⁸-diacetylspermidine Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine SPDS Spermine Spermine Spermidine->Spermine SPMS N1_acetylspermidine N¹-acetylspermidine Spermidine->N1_acetylspermidine SAT1 N8_acetylspermidine N⁸-acetylspermidine Spermidine->N8_acetylspermidine Unknown Acetyltransferase N1_acetylspermidine->Putrescine PAOX N1_N8_diacetylspermidine N¹,N⁸-diacetylspermidine N1_acetylspermidine->N1_N8_diacetylspermidine SAT1 Excretion Excretion N1_acetylspermidine->Excretion N1_N8_diacetylspermidine->Excretion N8_acetylspermidine->Spermidine HDAC10 ODC ODC SPDS SPDS SPMS SPMS SAT1 SAT1 HDAC10 HDAC10 PAOX PAOX

Caption: Polyamine metabolism pathway highlighting the synthesis and degradation of N¹,N⁸-diacetylspermidine.

Studying the biological effects of N¹,N⁸-diacetylspermidine often involves manipulating the polyamine pathway in cell culture. A common experimental workflow is outlined below.

Experimental_Workflow Workflow for Studying N¹,N⁸-diacetylspermidine Function Start Select Cancer Cell Line DFMO_treatment Treat with DFMO to deplete endogenous polyamines Start->DFMO_treatment DiAcSpd_treatment Supplement with exogenous N¹,N⁸-diacetylspermidine DFMO_treatment->DiAcSpd_treatment Incubation Incubate for desired time period DiAcSpd_treatment->Incubation Analysis Analyze cellular endpoints Incubation->Analysis Proliferation Cell Proliferation Assay (e.g., MTT, CCK-8) Analysis->Proliferation Apoptosis Apoptosis Assay (e.g., Annexin V) Analysis->Apoptosis Metabolomics Metabolomic Analysis (LC-MS/MS) Analysis->Metabolomics

Caption: A typical experimental workflow to investigate the biological function of N¹,N⁸-diacetylspermidine in cancer cells.

Experimental Protocols

Protocol 1: Quantification of N¹,N⁸-diacetylspermidine in Urine by HPLC-MS/MS

This protocol provides a robust method for the sensitive and specific quantification of N¹,N⁸-diacetylspermidine in human urine samples.

1. Materials and Reagents:

  • N¹,N⁸-diacetylspermidine standard

  • Internal standard (e.g., deuterated N¹,N⁸-diacetylspermidine)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Urine samples

  • Centrifuge

  • HPLC system coupled to a triple quadrupole mass spectrometer

2. Sample Preparation:

  • Thaw frozen urine samples on ice.

  • Vortex each sample for 10 seconds.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet any cellular debris.

  • Transfer 100 µL of the supernatant to a new microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Incubate on ice for 20 minutes.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

3. HPLC-MS/MS Analysis:

  • HPLC Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

    • MRM Transitions:

      • N¹,N⁸-diacetylspermidine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be determined by direct infusion of the standard)

      • Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z

4. Data Analysis:

  • Quantify the concentration of N¹,N⁸-diacetylspermidine by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of the N¹,N⁸-diacetylspermidine standard.

  • Normalize the final concentration to creatinine levels in the urine sample.

Protocol 2: Assessing the Effect of N¹,N⁸-diacetylspermidine on Cancer Cell Proliferation

This protocol details a cell-based assay to determine the impact of N¹,N⁸-diacetylspermidine on the proliferation of cancer cells.

1. Materials and Reagents:

  • Cancer cell line (e.g., HCT116, SW480 for colorectal cancer)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • α-Difluoromethylornithine (DFMO)

  • N¹,N⁸-diacetylspermidine

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTT, CCK-8)

  • Plate reader

2. Experimental Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • The next day, remove the medium and replace it with fresh medium containing a concentration of DFMO sufficient to inhibit ornithine decarboxylase and deplete endogenous polyamines (typically in the mM range, to be optimized for the specific cell line).

  • Concurrently, treat the cells with a range of concentrations of N¹,N⁸-diacetylspermidine. Include a vehicle control (the solvent used to dissolve N¹,N⁸-diacetylspermidine).

  • Include control wells with:

    • Untreated cells (no DFMO, no N¹,N⁸-diacetylspermidine)

    • Cells treated with DFMO only

  • Incubate the plate for 48-72 hours.

  • At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (typically 1-4 hours).

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

3. Data Analysis:

  • Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells.

  • Plot the cell viability against the concentration of N¹,N⁸-diacetylspermidine to determine its effect on cell proliferation in the context of polyamine depletion.

Conclusion

The discovery of N¹,N⁸-diacetylspermidine as a biological molecule has opened new avenues for research in cancer biology, metabolic disorders, and clinical diagnostics. Its role as a potential biomarker is particularly promising, offering a non-invasive means of detecting and monitoring disease. The detailed methodologies and data presented in this guide are intended to equip researchers with the necessary tools and knowledge to further explore the multifaceted role of this intriguing polyamine. As our understanding of N¹,N⁸-diacetylspermidine deepens, it is poised to become an increasingly important molecule in the landscape of biomedical research and clinical practice.

References

An In-depth Technical Guide to N1,N8-diacetylspermidine: An Endogenous Mammalian Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N8-diacetylspermidine is an endogenous polyamine metabolite in mammals, playing a crucial role in polyamine homeostasis. Its biosynthesis and degradation are tightly regulated by a series of enzymatic reactions, primarily involving spermidine/spermine N1-acetyltransferase (SSAT) and polyamine oxidase (PAO). Altered levels of this compound have been implicated in various pathological conditions, most notably in cancer and neurodegenerative diseases, highlighting its potential as a clinical biomarker. This technical guide provides a comprehensive overview of the core aspects of this compound metabolism, presents quantitative data on its distribution, details experimental protocols for its analysis, and visualizes the key metabolic pathways.

Introduction

Polyamines, including spermidine, are ubiquitous polycations essential for a multitude of cellular processes such as cell growth, differentiation, and apoptosis.[1] The intracellular concentrations of polyamines are meticulously controlled through a dynamic interplay of biosynthesis, catabolism, and transport.[2] this compound is a fully acetylated derivative of spermidine, and its formation represents a key step in the polyamine catabolic pathway. This acetylation neutralizes the positive charges of spermidine, facilitating its excretion from the cell or its further degradation.[3] Consequently, the levels of this compound can reflect the overall activity of the polyamine metabolic pathway and have been shown to be a sensitive indicator of cellular stress and disease states.[4]

Biosynthesis and Degradation of this compound

The metabolic fate of this compound is intricately linked to the broader polyamine catabolic pathway. This pathway serves to reduce cellular polyamine levels and interconvert different polyamine species.

Biosynthesis

The primary enzyme responsible for the acetylation of spermidine to form this compound is spermidine/spermine N1-acetyltransferase (SSAT) .[5] This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 and N8 amino groups of spermidine. The initial acetylation occurs at the N1 position, forming N1-acetylspermidine. Subsequent acetylation at the N8 position, also catalyzed by SSAT, yields this compound. The activity of SSAT is highly regulated and can be induced by various stimuli, including high polyamine concentrations, toxins, and certain hormones.[6]

Degradation

Once formed, this compound can be either excreted from the cell or further metabolized. The primary enzyme involved in its degradation is polyamine oxidase (PAO) , a flavin-dependent enzyme.[1] PAO catalyzes the oxidative deamination of this compound, leading to the formation of N1-acetyl-3-aminopropionaldehyde, N-acetyl-4-aminobutanal, and hydrogen peroxide. These products can then be further metabolized.

The following diagram illustrates the core pathway of this compound metabolism:

Polyamine_Catabolism Spermidine Spermidine SSAT1 SSAT Spermidine->SSAT1 N1_AcSpd N1-acetylspermidine SSAT2 SSAT N1_AcSpd->SSAT2 N1N8_diAcSpd This compound PAO PAO N1N8_diAcSpd->PAO Degradation_Products Degradation Products Excretion Cellular Excretion SSAT1->N1_AcSpd SSAT2->N1N8_diAcSpd PAO->Degradation_Products N1N8_diacetylspermidine N1N8_diacetylspermidine N1N8_diacetylspermidine->Excretion

Caption: Biosynthesis and fate of this compound.

Quantitative Data on this compound Distribution

The concentration of this compound varies significantly across different mammalian tissues and fluids, and is often altered in pathological conditions. The following tables summarize available quantitative data.

Table 1: Concentration of this compound in Human Fluids

Biological FluidConditionConcentration (pmol/mL or nmol/mg creatinine)Reference(s)
Urine Healthy Individuals0.2 - 2.0 nmol/mg creatinine[4]
Urogenital MalignanciesSignificantly increased vs. healthy[4][7]
Colorectal CancerSignificantly increased vs. healthy
Plasma Healthy Controls~1.5 pmol/200µl[8]
Parkinson's DiseasePositively correlated with disease severity[8]
Snyder-Robinson SyndromeSignificantly elevated
Cerebrospinal Fluid (CSF) Neurologically HealthyNot typically reported at high levels[9][10]
Neurodegenerative DiseasesUnder investigation as a potential biomarker[11][12]

Table 2: Concentration of this compound in Mammalian Tissues (Rodent Models)

TissueConditionConcentrationReference(s)
Liver NormalLow, rapidly metabolized[13]
Toxin-induced injury (e.g., CCl4)Increased N1-acetylspermidine, precursor to this compound[14]
Kidney NormalLow, rapidly metabolized[13]
Brain NormalLow levels detected[15]
Gliomas (N-ethyl-N-nitrosourea-induced)Increased formation of N1- and N8-acetylspermidine[15]

Experimental Protocols

Accurate quantification of this compound and the activity of related enzymes is crucial for research in this field. The following sections provide detailed methodologies for key experiments.

Quantification of this compound by HPLC-MS/MS

This protocol outlines a general procedure for the analysis of this compound in biological samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry.

4.1.1. Sample Preparation

  • Urine:

    • Thaw frozen urine samples to room temperature and vortex.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.

    • Take a 100 µL aliquot of the supernatant and add 10 µL of an appropriate internal standard solution (e.g., deuterated this compound).

    • Add 400 µL of ice-cold methanol to precipitate proteins.

    • Vortex for 1 minute and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Plasma/Serum:

    • To 100 µL of plasma or serum, add 10 µL of internal standard.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Follow steps 5-8 from the urine protocol.

  • Tissue:

    • Weigh approximately 50 mg of frozen tissue and place in a 2 mL tube with ceramic beads.

    • Add 500 µL of ice-cold 0.4 M perchloric acid and 10 µL of internal standard.

    • Homogenize the tissue using a bead beater (e.g., 2 cycles of 30 seconds at 6,000 rpm).

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • The extract can be directly analyzed or subjected to a derivatization step if required by the specific HPLC method.

4.1.2. HPLC-MS/MS Parameters

  • HPLC System: A standard HPLC system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B (linear gradient)

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z 230.2 -> Product ion (Q3) m/z 143.1

    • Internal Standard (e.g., d8-N1,N8-diacetylspermidine): Adjust m/z values accordingly.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows according to the instrument manufacturer's recommendations.

The following diagram outlines the general workflow for HPLC-MS/MS analysis:

HPLC_Workflow Sample_Collection Sample Collection (Urine, Plasma, Tissue) Extraction Extraction & Protein Precipitation Sample_Collection->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization HPLC_Separation HPLC Separation (Reversed-Phase) Derivatization->HPLC_Separation MS_Detection MS/MS Detection (MRM Mode) HPLC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Polyamine_Homeostasis Polyamines Intracellular Polyamines (e.g., Spermidine) SSAT_Induction SSAT Gene Transcription & Translation Polyamines->SSAT_Induction High Levels Induce SSAT_Activity Increased SSAT Enzyme Activity SSAT_Induction->SSAT_Activity Acetylation Polyamine Acetylation SSAT_Activity->Acetylation N1N8_diAcSpd Increased This compound Acetylation->N1N8_diAcSpd Excretion_Catabolism Excretion or Catabolism by PAO N1N8_diAcSpd->Excretion_Catabolism Reduced_Polyamines Reduced Intracellular Polyamine Levels Excretion_Catabolism->Reduced_Polyamines Reduced_Polyamines->Polyamines Negative Feedback

References

Cellular Localization of N1,N8-diacetylspermidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N8-diacetylspermidine (diAcSpd) is a diacetylated derivative of the polyamine spermidine, playing a crucial role in polyamine homeostasis. Its cellular concentrations are tightly regulated by its synthesis through spermidine/spermine N1-acetyltransferase (SSAT1) and its subsequent export from the cell. While primarily considered a catabolic and excretory product, its precise subcellular localization and potential intracellular functions are areas of active investigation. This guide provides a comprehensive overview of the current understanding of this compound's cellular distribution, the experimental methodologies to study it, and its involvement in key signaling pathways.

Introduction

Polyamines, including spermidine, are essential polycations involved in numerous cellular processes such as cell growth, proliferation, and differentiation. The intracellular levels of polyamines are meticulously controlled through a balance of biosynthesis, catabolism, and transport. The acetylation of polyamines is a critical step in their catabolism and excretion. This compound is formed by the acetylation of both the N1 and N8 positions of spermidine, a reaction catalyzed by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase (SSAT1). This diacetylated form is then readily exported from the cell, making it a key molecule in the regulation of intracellular polyamine pools. Elevated levels of urinary this compound have been identified as a potential biomarker for certain malignancies, highlighting its clinical relevance[1]. This guide delves into the specifics of its location within the cell, the methods to determine this, and the broader implications for cellular signaling.

Cellular Synthesis and Export of this compound

The cellular journey of this compound begins with its synthesis from spermidine.

Synthesis: The primary enzyme responsible for the formation of this compound is spermidine/spermine N1-acetyltransferase (SSAT1) . This enzyme is predominantly located in the cytoplasm , with some evidence suggesting its presence in mitochondria as well[2]. SSAT1 transfers acetyl groups from acetyl-CoA to spermidine, leading to the formation of mono- and diacetylated derivatives.

Export: Once synthesized, this compound is rapidly exported from the cell. The solute carrier SLC3A2 has been identified as a key protein involved in the export of acetylated polyamines[3][4]. This export mechanism is crucial for maintaining polyamine homeostasis and preventing the accumulation of potentially toxic levels of these cations. Some studies suggest a potential physical coupling between SSAT1 and SLC3A2, which would facilitate the efficient removal of acetylated polyamines[5].

Subcellular Localization of this compound

Direct quantitative data on the subcellular distribution of this compound is currently limited in the scientific literature. However, based on the localization of the key enzymes involved in its metabolism, a logical inference can be made about its likely distribution.

Cytoplasm: Given that SSAT1 is primarily a cytosolic enzyme, the cytoplasm is the main site of this compound synthesis. Consequently, it is expected to be present in the cytoplasm before its export.

Extracellular Space/Urine: A significant body of evidence indicates that this compound is efficiently transported out of the cell and is found in biological fluids like urine[1]. Its elevated levels in the urine of cancer patients underscore its role as an excretory product[1].

Mitochondria: The potential presence of SSAT1 in mitochondria suggests that this compound could also be synthesized within this organelle[2]. Overexpression of SSAT1 has been linked to mitochondria-mediated apoptosis, which may involve alterations in mitochondrial polyamine pools[6].

Nucleus: There is currently no direct evidence to suggest a significant localization of this compound within the nucleus.

Quantitative Data

To date, there is a notable absence of published studies providing specific concentrations of this compound in different subcellular fractions. The development and application of sensitive analytical techniques to isolated organelles are needed to fill this knowledge gap.

Experimental Protocols for Determining Cellular Localization

Investigating the subcellular localization of this compound requires a combination of cell fractionation and sensitive analytical techniques.

Subcellular Fractionation and HPLC Analysis

This protocol outlines a general approach for separating cellular compartments and subsequently quantifying this compound levels.

Objective: To determine the concentration of this compound in the nuclear, mitochondrial, and cytosolic fractions of cultured cells.

Materials:

  • Cultured cells of interest

  • Phosphate-buffered saline (PBS)

  • Cell fractionation buffer (e.g., hypotonic buffer containing protease inhibitors)

  • Dounce homogenizer

  • Centrifuge

  • Reagents for protein quantification (e.g., BCA assay)

  • Perchloric acid (PCA)

  • High-performance liquid chromatography (HPLC) system with a fluorescence detector

  • Derivatizing agent (e.g., o-phthalaldehyde (OPA) or benzoyl chloride)[7][8]

  • This compound standard

Procedure:

  • Cell Harvesting: Harvest cultured cells by centrifugation and wash twice with ice-cold PBS.

  • Cell Lysis: Resuspend the cell pellet in hypotonic fractionation buffer and allow to swell on ice. Lyse the cells using a Dounce homogenizer.

  • Nuclear Fractionation: Centrifuge the cell lysate at a low speed (e.g., 1,000 x g) to pellet the nuclei. Wash the nuclear pellet carefully.

  • Mitochondrial Fractionation: Transfer the supernatant from the previous step to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

  • Cytosolic Fraction: The resulting supernatant is the cytosolic fraction.

  • Sample Preparation for HPLC:

    • To each subcellular fraction, add a known volume of PCA to precipitate proteins.

    • Centrifuge to pellet the protein and collect the supernatant containing the polyamines.

    • Determine the protein concentration in the pellets to normalize the polyamine levels.

  • HPLC Analysis:

    • Derivatize the samples and standards with a fluorescent agent like OPA or benzoyl chloride[7][8].

    • Inject the derivatized samples into the HPLC system equipped with a C18 reverse-phase column.

    • Separate the polyamines using an appropriate gradient elution.

    • Detect the fluorescent derivatives using a fluorescence detector.

    • Quantify the amount of this compound in each fraction by comparing the peak area to the standard curve.

Immunofluorescence and Confocal Microscopy (Theoretical)

This protocol describes a potential approach using a specific antibody, should one become commercially available or be developed.

Objective: To visualize the subcellular localization of this compound in situ.

Materials:

  • Cultured cells grown on coverslips

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking buffer (e.g., bovine serum albumin in PBS)

  • Primary antibody specific for this compound

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mitochondrial marker (e.g., MitoTracker)

  • Confocal microscope

Procedure:

  • Cell Culture and Treatment: Culture cells on coverslips and apply any experimental treatments.

  • Fixation: Fix the cells with PFA.

  • Permeabilization: Permeabilize the cell membranes to allow antibody entry.

  • Blocking: Block non-specific antibody binding sites.

  • Primary Antibody Incubation: Incubate with the primary antibody against this compound.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

  • Counterstaining: Stain the nuclei with DAPI and potentially label mitochondria with a specific marker.

  • Imaging: Mount the coverslips and visualize the fluorescence signals using a confocal microscope. Co-localization analysis with organelle-specific markers can provide insights into the subcellular distribution of this compound.

Signaling Pathways and Logical Relationships

The cellular role of this compound is intrinsically linked to the activity of SSAT1 and the broader context of polyamine metabolism.

Polyamine Homeostasis and Export Workflow

The following diagram illustrates the central role of this compound in the catabolism and export of polyamines.

Polyamine_Homeostasis cluster_cell Cell Spermidine Spermidine SSAT1 SSAT1 Spermidine->SSAT1 Acetylation diAcSpd This compound SSAT1->diAcSpd Exporter Exporter (e.g., SLC3A2) diAcSpd->Exporter Extracellular Extracellular Space / Urine Exporter->Extracellular Export

Polyamine catabolism and export pathway.
SSAT1-Mediated Signaling in Cancer

SSAT1, the enzyme that produces this compound, has been implicated in cancer-related signaling pathways, such as the AKT/β-catenin pathway[9]. Upregulation of SSAT1 can lead to the depletion of intracellular polyamines, which in turn can affect these signaling cascades.

SSAT1_Signaling SSAT1_up SSAT1 Upregulation Polyamine_depletion Polyamine Depletion SSAT1_up->Polyamine_depletion AKT_inhibition AKT Inhibition Polyamine_depletion->AKT_inhibition GSK3b_activation GSK3β Activation AKT_inhibition->GSK3b_activation inhibits b_catenin_degradation β-catenin Degradation GSK3b_activation->b_catenin_degradation Metastasis_inhibition Inhibition of Metastasis & Growth b_catenin_degradation->Metastasis_inhibition

SSAT1's role in the AKT/β-catenin pathway.

Conclusion and Future Directions

This compound is a key metabolite in the regulation of cellular polyamine levels, primarily functioning as an intermediate for their excretion. While its synthesis is known to occur predominantly in the cytoplasm, with a potential for mitochondrial synthesis, its precise subcellular distribution and concentrations remain to be quantitatively determined. The experimental protocols outlined in this guide provide a framework for researchers to investigate these aspects further. Future studies employing advanced mass spectrometry techniques on isolated organelles, as well as the development of specific antibodies for immunolocalization, will be crucial in elucidating the detailed cellular map of this compound. A deeper understanding of its subcellular localization will undoubtedly shed more light on its role in both normal physiology and disease states such as cancer.

References

The Role of N1,N8-diacetylspermidine in Cancer: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the upregulation of N1,N8-diacetylspermidine (diAcSpd) in the context of cancer. It is intended for researchers, scientists, and drug development professionals actively engaged in oncology research. This document details the enzymatic regulation of diAcSpd, its quantification in biological matrices, its role in oncogenic signaling pathways, and its potential as a biomarker and therapeutic target. The guide includes structured quantitative data, detailed experimental protocols, and visualizations of key cellular pathways to facilitate a deeper understanding and further investigation into the role of diacetylated polyamines in cancer biology.

Introduction

Polyamines, including spermidine and spermine, are ubiquitous polycationic molecules essential for cell growth, proliferation, and differentiation. Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. In neoplastic diseases, the polyamine metabolic pathway is frequently dysregulated, leading to an accumulation of these molecules to support rapid tumor growth.[1][2]

A key enzyme in the catabolic pathway of polyamines is spermidine/spermine N1-acetyltransferase (SSAT), also known as SAT1. SAT1 catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 position of spermidine and spermine, producing N1-acetylspermidine and N1-acetylspermine, respectively. These monoacetylated polyamines can be further oxidized or excreted from the cell. This compound is a diacetylated derivative of spermidine that has emerged as a significant metabolite in cancer. Its levels are often elevated in the tissues and urine of cancer patients, suggesting its potential as a biomarker for diagnosis and prognosis.[3][4][5]

This guide will delve into the technical aspects of this compound's involvement in cancer, providing the necessary details for its study in a research setting.

Quantitative Data on this compound and SAT1 Expression in Cancer

The upregulation of this compound and the enzyme responsible for its synthesis, SAT1, are observed across various cancer types. The following tables summarize the quantitative findings from multiple studies.

Table 1: Urinary this compound Levels in Cancer Patients and Healthy Controls

Cancer TypePatient Cohort SizeControl Cohort SizeMean this compound Level in Patients (nmol/mg creatinine)Mean this compound Level in Controls (nmol/mg creatinine)Fold ChangeReference
Urogenital MalignanciesNot Specified52Significantly Increased0.08 ± 0.04-[4][5]
Colorectal Cancer4229Significantly Increased~1.5>1[6]
Breast Cancer28Not SpecifiedSensitivity of 14.2% at cutoff--[7]

Table 2: SAT1 (Spermidine/Spermine N1-acetyltransferase) Expression in Cancer Tissues

Cancer TypeMethodComparisonFold Change/ObservationReference
Colorectal CancerReal-Time PCRTumor vs. Normal ControlSignificantly different mRNA expression.[8]
Colorectal CancerImmunohistochemistry (IHC)Tumor vs. Normal MucosaHigher expression of SATB1 (a related protein) in tumor tissue.[9]
Breast Cancer (TNBC)Not SpecifiedHigh vs. Low ExpressionHigh SAT1 expression correlates with worse patient prognosis.[1]
Breast CancerImmunohistochemistry (IHC)Invasive vs. Normal TissuePositive rate of SATB1 protein: 76.6% in invasive cancer vs. 6.25% in normal tissue.[10]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound in cancer.

Quantification of this compound by LC-MS/MS

This protocol outlines a general procedure for the quantification of this compound in biological samples such as urine or tissue homogenates.

Materials:

  • LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)

  • C18 reverse-phase column

  • This compound standard

  • Internal standard (e.g., a stable isotope-labeled version of the analyte)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Methanol, HPLC grade

  • Water, HPLC grade

  • 96-well plates

  • Automated liquid handling system (optional)

  • Centrifuge

Sample Preparation (from Plasma/Urine):

  • Thaw samples on ice.

  • In a 96-well plate, add 50 µL of each sample.

  • Add 150 µL of cold methanol containing 0.1% formic acid and the internal standard to each sample for protein precipitation.

  • Mix for 5 minutes.

  • Centrifuge the plate at >3000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[11]

  • Transfer the supernatant to a new 96-well plate for analysis.

LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., Acquity HSS T3, 1.8 µm, 2.1 x 150 mm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start with 1% B, increase linearly to 99% B over 7 minutes, hold for 1 minute, and then return to initial conditions to re-equilibrate.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the specific precursor and product ion transitions for this compound and the internal standard by infusing the pure compounds into the mass spectrometer.

    • Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • Quantify the concentration of this compound in the samples by interpolating their peak area ratios from the standard curve.

Spermidine/Spermine N1-acetyltransferase (SSAT) Activity Assay

This protocol describes a colorimetric assay for measuring SSAT activity in cell lysates.

Materials:

  • Cell lysate

  • Spermidine or spermine (substrate)

  • Acetyl-CoA (co-substrate)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Tris-HCl buffer (pH 7.8)

  • Microplate reader

Procedure:

  • Prepare cell lysates by homogenizing cells in a suitable lysis buffer and clarifying by centrifugation.

  • Determine the protein concentration of the lysates using a standard method (e.g., Bradford assay).

  • In a 96-well plate, prepare the reaction mixture containing:

    • 100 mM Tris-HCl (pH 7.8)

    • 1 mM spermidine or spermine

    • 0.5 mM DTNB

  • Add 20-50 µg of cell lysate protein to each well.

  • Initiate the reaction by adding 0.1 mM acetyl-CoA.

  • Incubate the plate at 37°C.

  • Monitor the increase in absorbance at 412 nm every minute for 10-20 minutes using a microplate reader. The absorbance change is due to the reaction of the released Coenzyme A with DTNB.[12]

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

Transwell Migration and Invasion Assay

This protocol details the procedure for assessing the effect of this compound on cancer cell migration and invasion.

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel (for invasion assay)

  • Serum-free cell culture medium

  • Complete cell culture medium (with FBS as a chemoattractant)

  • This compound

  • Crystal violet stain

  • Cotton swabs

Procedure:

  • Cell Preparation:

    • Culture cancer cells to ~80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours prior to the assay.

  • Assay Setup (Invasion):

    • Thaw Matrigel on ice.

    • Coat the top of the Transwell inserts with a thin layer of Matrigel (50-100 µ g/insert ) and allow it to solidify at 37°C for 30-60 minutes. For migration assays, this step is omitted.

  • Cell Seeding:

    • Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

    • Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.

    • If testing the effect of this compound, include it at the desired concentrations in the cell suspension.

  • Chemoattraction:

    • Add 600 µL of complete medium (containing 10% FBS) to the lower chamber of the 24-well plate.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 12-48 hours, depending on the cell type.

  • Staining and Quantification:

    • Carefully remove the non-migrated/invaded cells from the upper surface of the insert membrane with a cotton swab.[13]

    • Fix the cells that have migrated to the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.

    • Stain the fixed cells with 0.1% crystal violet for 20 minutes.

    • Gently wash the inserts with water to remove excess stain.

    • Allow the inserts to air dry.

    • Count the number of stained cells in several random fields of view under a microscope.

    • Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance measured on a plate reader.

Signaling Pathways and Visualizations

The upregulation of SAT1 and the subsequent increase in this compound are integrated into complex signaling networks that drive cancer progression.

Transcriptional Regulation of SAT1 in Cancer

Several transcription factors have been identified as regulators of SAT1 expression in cancer. In triple-negative breast cancer, the transcription factor JUN enhances SAT1 transcription by binding to its promoter region.[1]

JUN_SAT1_Pathway JUN JUN (Transcription Factor) SAT1_promoter SAT1 Promoter JUN->SAT1_promoter Binds to SAT1_gene SAT1 Gene SAT1_promoter->SAT1_gene Activates SAT1_mRNA SAT1 mRNA SAT1_gene->SAT1_mRNA Transcription SAT1_protein SAT1 Protein SAT1_mRNA->SAT1_protein Translation diAcSpd This compound SAT1_protein->diAcSpd Catalyzes production of

JUN-mediated transcriptional activation of SAT1.
SAT1-mediated Regulation of Autophagy in Triple-Negative Breast Cancer

In TNBC, SAT1 has been shown to suppress autophagy. It achieves this by binding to and stabilizing the Y-box binding protein 1 (YBX1). YBX1, in turn, enhances the stability of mTOR mRNA through m5C modification, leading to the inhibition of autophagy and promoting tumor progression.[1]

SAT1_Autophagy_Pathway SAT1 SAT1 YBX1 YBX1 SAT1->YBX1 Binds to and stabilizes HERC5 HERC5 (E3 Ligase) SAT1->HERC5 Inhibits deubiquitylation by mTOR_mRNA mTOR mRNA YBX1->mTOR_mRNA Stabilizes via m5C modification HERC5->YBX1 Mediates ubiquitylation of mTOR_protein mTOR Protein mTOR_mRNA->mTOR_protein Translation Autophagy Autophagy mTOR_protein->Autophagy Inhibits Tumor_Progression Tumor Progression mTOR_protein->Tumor_Progression Promotes Autophagy->Tumor_Progression Suppresses

SAT1/YBX1/mTOR axis in the regulation of autophagy.
Experimental Workflow for Studying this compound Function

The following diagram illustrates a typical workflow for investigating the functional role of this compound in cancer cells.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cancer_Cell_Lines Cancer Cell Lines (e.g., Breast, Colon) Treatment Treatment with This compound Cancer_Cell_Lines->Treatment Viability_Assay Cell Viability Assay (MTT/XTT) Treatment->Viability_Assay Migration_Assay Migration/Invasion Assay (Transwell) Treatment->Migration_Assay Western_Blot Western Blot (Signaling Proteins) Treatment->Western_Blot Xenograft_Model Mouse Xenograft Model Viability_Assay->Xenograft_Model Inform Migration_Assay->Xenograft_Model Inform Tumor_Growth Monitor Tumor Growth and Metastasis Xenograft_Model->Tumor_Growth Biomarker_Analysis Biomarker Analysis (Urine/Tissue diAcSpd) Xenograft_Model->Biomarker_Analysis

Workflow for investigating this compound.

Conclusion

The upregulation of this compound is a consistent feature across multiple cancer types, highlighting its potential as a non-invasive biomarker for early detection and prognostic monitoring. The enzyme responsible for its production, SAT1, is intricately linked with key oncogenic signaling pathways, including those regulating transcription, autophagy, and cell motility. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers aiming to elucidate the precise mechanisms by which this compound contributes to cancer pathogenesis and to explore its potential as a therapeutic target. Further investigation into the multifaceted roles of this acetylated polyamine is warranted to translate these findings into clinical applications.

References

The Significance of Urinary N1,N8-diacetylspermidine Excretion: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The polyamine metabolic pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of various cancers, leading to altered levels of polyamines and their derivatives. Among these, the urinary excretion of N1,N8-diacetylspermidine (DAS) has emerged as a promising non-invasive biomarker for the detection, prognosis, and monitoring of neoplastic diseases. This technical guide provides a comprehensive overview of the significance of urinary DAS, detailing its biochemical origins, clinical relevance, and the analytical methodologies for its quantification. It is intended to serve as a resource for researchers, scientists, and drug development professionals working in oncology and biomarker discovery.

Introduction: Polyamines and Cancer

Polyamines—primarily putrescine, spermidine, and spermine—are ubiquitous polycationic molecules essential for normal cell growth and function.[1] Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. In cancer, the demand for polyamines is heightened to support rapid cell division and tumor progression.[2] This leads to a dysregulation of polyamine metabolism, often driven by oncogenic signaling pathways.[1]

The catabolism of polyamines is initiated by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase (SSAT).[3][4] SSAT acetylates spermidine and spermine, which can then be either oxidized by acetylpolyamine oxidase (APAO) or excreted from the cell.[4] This process leads to the formation of mono- and diacetylated derivatives, including this compound (DAS). Elevated levels of these acetylated polyamines in biological fluids, particularly urine, have been strongly associated with the presence of various malignancies.[2][5]

Clinical Significance of Urinary this compound (DAS)

Urinary DAS, along with N1,N12-diacetylspermine (DASpm), has been identified as a more sensitive and specific biomarker for cancer detection compared to their precursor polyamines or monoacetylated forms.[6]

2.1. Diagnostic Value

Numerous studies have demonstrated that urinary concentrations of DAS are significantly elevated in patients with various cancers, including those of the urogenital tract, colorectum, breast, and pancreas, when compared to healthy individuals and patients with benign conditions.[2][7][8] This makes urinary DAS a valuable tool for cancer screening and diagnosis. The simultaneous measurement of both DAS and DASpm can further enhance the ability to distinguish between malignant and non-malignant states.[2]

2.2. Prognostic and Monitoring Value

Beyond diagnosis, the level of urinary DAS excretion holds prognostic significance. Post-treatment normalization of DAS levels is generally associated with a favorable prognosis and remission.[5][7] Conversely, persistently elevated or rising levels of DAS after therapy can indicate residual disease, tumor recurrence, or a poor prognosis.[5][7] This positions urinary DAS as a non-invasive marker for monitoring treatment efficacy and disease progression.

Quantitative Data on Urinary Polyamine Excretion

The following tables summarize the quantitative data on urinary polyamine levels in healthy controls and patients with colorectal cancer. It is important to note that values can vary between studies due to differences in analytical methods and patient cohorts.

Table 1: Urinary N1-acetylspermidine and N8-acetylspermidine Levels in Colorectal Cancer

AnalyteGroupNMean (nmol/mg creatinine)Standard Deviation
N1-acetylspermidine Healthy Controls292.11.0
Colorectal Cancer425.45.5
N8-acetylspermidine Healthy Controls291.20.5
Colorectal Cancer422.52.3

Data adapted from: Kingsnorth et al. (1984). Urinary N1-acetylspermidine and N8-acetylspermidine excretion in normal humans and in patients with colorectal cancer.[9]

Biochemical Pathways

The elevation of urinary DAS in cancer is a direct consequence of altered polyamine metabolism within tumor cells. Key oncogenic pathways, particularly those involving the MYC proto-oncogene, play a central role in this dysregulation.

4.1. The Polyamine Metabolism Pathway

Polyamines are synthesized from the amino acid ornithine, a reaction catalyzed by ornithine decarboxylase (ODC), a rate-limiting enzyme in the pathway. Spermidine and spermine are subsequently formed through the addition of aminopropyl groups from decarboxylated S-adenosylmethionine (dcSAM). The catabolic arm of the pathway is primarily controlled by SSAT, which acetylates spermidine and spermine. This compound is formed through the acetylation of spermidine at both the N1 and N8 positions.

G Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine Urine_Excretion Urinary Excretion Putrescine->Urine_Excretion SPDS SPDS Putrescine->SPDS Spermidine Spermidine Spermidine->Urine_Excretion SPMS SPMS Spermidine->SPMS SSAT SSAT Spermidine->SSAT Spermine Spermine Spermine->Urine_Excretion Spermine->SSAT N1_Acetylspermidine N1_Acetylspermidine N1_Acetylspermidine->Urine_Excretion N1_Acetylspermidine->SSAT APAO APAO N1_Acetylspermidine->APAO N8_Acetylspermidine N8_Acetylspermidine N8_Acetylspermidine->Urine_Excretion N8_Acetylspermidine->SSAT N1_N8_Diacetylspermidine This compound (DAS) N1_N8_Diacetylspermidine->Urine_Excretion N1_Acetylspermine N1_Acetylspermine N1_Acetylspermine->Urine_Excretion N1_Acetylspermine->APAO dcSAM dcSAM dcSAM->SPDS dcSAM->SPMS ODC->Putrescine SPDS->Spermidine SPMS->Spermine SSAT->N1_Acetylspermidine SSAT->N8_Acetylspermidine SSAT->N1_N8_Diacetylspermidine SSAT->N1_Acetylspermine APAO->Putrescine APAO->Spermidine

Figure 1: Polyamine Metabolism Pathway

4.2. Oncogenic Regulation of Polyamine Metabolism

The MYC oncogene is a key transcriptional regulator of polyamine metabolism. It directly upregulates the expression of ODC and other enzymes involved in polyamine biosynthesis. This leads to an accumulation of intracellular polyamines, which in turn induces the expression of SSAT as a feedback mechanism to maintain homeostasis. In cancer cells with hyperactivated MYC, this entire pathway is driven at an accelerated rate, resulting in a significant increase in the production and subsequent excretion of acetylated polyamines like DAS. SSAT expression and activity are also influenced by other signaling pathways, such as the AKT/β-catenin pathway.

G Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Oncogenic_Signals Oncogenic Signals (e.g., Wnt) Beta_Catenin β-catenin Oncogenic_Signals->Beta_Catenin PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT GSK3b GSK3β AKT->GSK3b Cell_Proliferation Cell Proliferation & Growth AKT->Cell_Proliferation GSK3b->Beta_Catenin MYC MYC Beta_Catenin->MYC Transcription ODC ODC Expression MYC->ODC MYC->Cell_Proliferation Polyamines Increased Polyamines ODC->Polyamines SSAT SSAT Expression DAS Increased Urinary DAS SSAT->DAS Polyamines->SSAT Induction Polyamines->Cell_Proliferation G Patient_Cohort Patient Cohort Selection (Cancer vs. Healthy Controls) Sample_Collection Urine Sample Collection (24h or Spot Urine) Patient_Cohort->Sample_Collection Sample_Storage Sample Storage (-80°C) Sample_Collection->Sample_Storage Sample_Preparation Sample Preparation (Thawing, Centrifugation, Protein Precipitation) Sample_Storage->Sample_Preparation Analytical_Method Analytical Method Sample_Preparation->Analytical_Method LC_MS LC-MS/MS Analysis Analytical_Method->LC_MS High Specificity ELISA ELISA Analysis Analytical_Method->ELISA High Throughput Data_Acquisition Data Acquisition LC_MS->Data_Acquisition ELISA->Data_Acquisition Data_Processing Data Processing (Peak Integration, Normalization) Data_Acquisition->Data_Processing Statistical_Analysis Statistical Analysis (Comparison between groups) Data_Processing->Statistical_Analysis Biomarker_Validation Biomarker Validation (ROC Analysis, Sensitivity, Specificity) Statistical_Analysis->Biomarker_Validation Clinical_Interpretation Clinical Interpretation Biomarker_Validation->Clinical_Interpretation

References

Methodological & Application

Application Note: Quantification of N1,N8-diacetylspermidine in Urine Samples for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N1,N8-diacetylspermidine (Ac2Spd) is a polyamine that has emerged as a significant biomarker in urine, particularly in the context of oncology. Polyamines are essential for cell growth, proliferation, and differentiation, and their metabolism is often dysregulated in cancer, leading to increased levels of acetylated polyamines in biological fluids. Urinary Ac2Spd, in conjunction with other related compounds like N1,N12-diacetylspermine (Ac2Spm), is frequently elevated in patients with various malignancies, including those of the urogenital tract, colon, and breast.[1][2][3] Notably, this compound is considered to be highly specific for cancer.[3]

Monitoring the urinary concentrations of Ac2Spd can provide valuable insights for researchers and drug development professionals. Its levels have been observed to decrease following successful cancer treatment and rise upon tumor recurrence, suggesting its utility as a prognostic indicator.[2][4] This application note provides a detailed protocol for the quantification of this compound in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Polyamine Metabolism and Biomarker Generation

The intracellular concentrations of polyamines are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. The formation of this compound is a key step in the polyamine catabolic pathway. Spermidine is acetylated by the enzyme spermidine/spermine N1-acetyltransferase (SSAT), a rate-limiting enzyme in polyamine degradation. This acetylation facilitates the excretion of polyamines from the cell, and the resulting acetylated polyamines can be detected in urine. In cancerous states, the upregulation of polyamine metabolism leads to increased SSAT activity and, consequently, higher levels of urinary this compound.

Polyamine_Metabolism cluster_info Polyamine Catabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase N1_Acetylspermidine N1-Acetylspermidine Spermidine->N1_Acetylspermidine SSAT N8_Acetylspermidine N8-Acetylspermidine Spermidine->N8_Acetylspermidine Acetyl-CoA Transferase N1_N8_Diacetylspermidine This compound (Ac2Spd) N1_Acetylspermidine->N1_N8_Diacetylspermidine Acetyl-CoA Transferase N8_Acetylspermidine->N1_N8_Diacetylspermidine SSAT Urine_Excretion Urine Excretion N1_N8_Diacetylspermidine->Urine_Excretion ODC ODC: Ornithine Decarboxylase SSAT SSAT: Spermidine/Spermine N1-Acetyltransferase

Polyamine catabolism leading to this compound.

Quantitative Data Summary

The following table summarizes representative concentrations of this compound found in the urine of healthy individuals and patients with different types of cancer. It is important to note that concentrations can vary based on factors such as age, diet, and the specific analytical methods used. Normalization to creatinine is a common practice to account for variations in urine dilution.

PopulationThis compound Concentration (nmol/mg creatinine)Reference
Healthy Controls4.0 (Normal Cut-off)Dig Dis Sci. 1995;40(6):1269-74.[5]
Colorectal CancerSignificantly increased compared to controlsDig Dis Sci. 1995;40(6):1269-74.[5]
Breast CancerSensitivity of 14.2%Clin Chim Acta. 2010;411(23-24):1894-9.[6]
Urogenital MalignanciesSignificantly increased compared to controlsJ Cancer Res Clin Oncol. 1997;123(10):539-45.[4]

Experimental Protocol

This protocol outlines a method for the quantification of this compound in human urine using LC-MS/MS.

Materials and Reagents
  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., this compound-d8)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid or heptafluorobutyric acid (HFBA) as a mobile phase additive

  • Urine collection containers

  • Centrifuge tubes

  • Syringe filters (0.22 µm)

  • Autosampler vials

Experimental Workflow

Experimental_Workflow Sample_Collection 1. Urine Sample Collection (24-hour or first morning void) Sample_Processing 2. Sample Pre-treatment (Centrifugation) Sample_Collection->Sample_Processing Standard_Addition 3. Internal Standard Spiking Sample_Processing->Standard_Addition Dilution_Filtration 4. Dilution and Filtration Standard_Addition->Dilution_Filtration LC_MS_Analysis 5. LC-MS/MS Analysis Dilution_Filtration->LC_MS_Analysis Data_Processing 6. Data Processing and Quantification LC_MS_Analysis->Data_Processing

Workflow for urinary this compound analysis.
Urine Sample Collection and Storage

For accurate quantification, 24-hour urine collections are recommended due to diurnal variations in polyamine excretion.[5] If 24-hour collection is not feasible, first morning void samples can be used. Samples should be collected in sterile containers and immediately cooled to 4°C. For long-term storage, samples should be centrifuged to remove cellular debris and the supernatant stored at -80°C.

Sample Preparation
  • Thaw frozen urine samples on ice.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any precipitates.

  • Transfer the supernatant to a clean tube.

  • Spike the supernatant with a known concentration of the stable isotope-labeled internal standard.

  • Dilute the sample with LC-MS grade water or an appropriate buffer. A 1:10 dilution is a common starting point, but the optimal dilution factor should be determined empirically.

  • Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

The following are representative LC-MS/MS parameters. These should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% Formic Acid in Water or 0.1% HFBA in water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or 0.1% HFBA in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step. A representative gradient is as follows:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): 230.2 (for [M+H]+ of this compound)

  • Product Ions (m/z): Common product ions for this compound include those resulting from the loss of acetyl groups and fragmentation of the polyamine backbone. Specific transitions should be optimized by infusing the analytical standard. Representative transitions could be 230.2 -> 143.1 and 230.2 -> 86.1.

  • Collision Energy: To be optimized for each transition.

Data Analysis and Quantification

Quantification is achieved by creating a calibration curve using the analytical standard of this compound at various concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the calibrators. The concentration of this compound in the urine samples is then determined from this calibration curve. Results are typically normalized to the urinary creatinine concentration to account for variations in urine dilution and expressed as nmol/mg creatinine.

Conclusion

The quantification of urinary this compound by LC-MS/MS is a powerful tool for cancer research and drug development. This application note provides a comprehensive protocol and relevant background information to aid researchers in implementing this analysis. The provided method is a starting point and should be validated for the specific application and instrumentation. The careful and standardized measurement of this promising biomarker has the potential to contribute significantly to our understanding of cancer biology and the development of novel therapeutic strategies.

References

Application Note: Quantification of N1,N8-diacetylspermidine in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N1,N8-diacetylspermidine is an acetylated polyamine that plays a significant role in cellular processes such as cell growth and differentiation.[1] Altered levels of acetylated polyamines have been linked to various disease states, including cancer, making their accurate quantification in biological fluids a critical area of research for biomarker discovery and drug development.[2] This application note describes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of this compound in various biological matrices.

Principle of the Method

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with the separation power of liquid chromatography (LC). Samples are first subjected to a protein precipitation and extraction procedure. The extracted analytes are then separated on a reverse-phase C18 column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Stable isotope-labeled this compound is used as an internal standard to ensure accuracy and precision.

Experimental Protocols

Sample Preparation (Human Plasma/Serum/Urine)

A two-step liquid-liquid extraction method is effective for removing interfering compounds and reducing matrix effects.[3][4]

Materials:

  • Human plasma, serum, or urine samples

  • Internal Standard (IS) working solution (this compound-d6 in water)[3]

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ethyl acetate, HPLC grade

  • Folch reagent (Chloroform:Methanol, 2:1 v/v)

  • 0.1% Formic acid in water

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw biological samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the sample (plasma, serum, or urine).

  • Add 10 µL of the internal standard working solution.

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new 1.5 mL microcentrifuge tube.

  • For further cleanup and to remove lipids, perform a liquid-liquid extraction by adding 500 µL of Folch reagent.

  • Vortex for 1 minute and centrifuge at 3,000 rpm for 5 minutes to separate the layers.

  • Carefully collect the upper aqueous/organic layer.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

  • Instrument: Agilent UHPLC 1290 Infinity II Series or equivalent[3]

  • Column: Kinetex EVO C18, 2.6 µm, 2.1 mm × 150 mm[3]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[3]

  • Gradient: A linear gradient can be optimized as follows: 0-1.5 min, 0% B; 1.5-7.5 min, 0-40% B; 7.5-9 min, 40% B; 9-15 min, 40-70% B; 15-17.25 min, 70-100% B; 17.25-19 min, 100% B; 19-20 min, 100-0% B; and 20-23 min, 0% B.[3]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Instrument: Agilent QqQ/MS 6490 Series or equivalent triple quadrupole mass spectrometer[3]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Gas Temperature: 300°C

  • Gas Flow: 12 L/min

  • Nebulizer Pressure: 35 psi

  • Capillary Voltage: 4000 V

MRM Transitions: The following MRM transitions should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound230.2143.120
This compound-d6 (IS)236.2149.120

Data Presentation

Table 1: Quantitative Performance of the LC-MS/MS Method

ParameterThis compound
Linearity Range (ng/mL)0.5 - 500
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ) (ng/mL)0.5
Accuracy (%)85 - 115
Precision (%RSD)< 15

Note: The values presented in this table are representative and may vary depending on the specific instrumentation and matrix used. Method validation should be performed in the target matrix.

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (Plasma, Serum, Urine) is_addition Add Internal Standard (this compound-d6) sample->is_addition precipitation Protein Precipitation (Cold Acetonitrile) is_addition->precipitation centrifugation1 Centrifugation precipitation->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant l_l_extraction Liquid-Liquid Extraction (Folch Reagent) supernatant->l_l_extraction centrifugation2 Centrifugation l_l_extraction->centrifugation2 aqueous_layer Collect Aqueous/Organic Layer centrifugation2->aqueous_layer evaporation Evaporation to Dryness aqueous_layer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

Caption: Experimental workflow for this compound analysis.

Polyamine Metabolism Pathway

polyamine_pathway ornithine Ornithine odc ODC ornithine->odc putrescine Putrescine sds SPDS putrescine->sds spermidine Spermidine sms SPMS spermidine->sms ssat1 SSAT spermidine->ssat1 ssat2 SSAT spermidine->ssat2 spermine Spermine ssat3 SSAT spermine->ssat3 n1_acetylspermidine N1-acetylspermidine ssat4 SSAT n1_acetylspermidine->ssat4 n8_acetylspermidine N8-acetylspermidine n1_acetylspermine N1-acetylspermine n1_n8_diacetylspermidine This compound odc->putrescine sds->spermidine sms->spermine ssat1->n1_acetylspermidine ssat2->n8_acetylspermidine ssat3->n1_acetylspermine ssat4->n1_n8_diacetylspermidine

Caption: Simplified polyamine metabolism pathway.

References

Application Note: Solid-Phase Extraction for the Purification of N1,N8-diacetylspermidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N1,N8-diacetylspermidine is a diacetylated derivative of the natural polyamine spermidine.[1][2] It is found in human urine and has been identified as a potential biomarker for certain types of cancer, with elevated levels observed in patients with colorectal and urogenital malignancies.[1][2] Accurate quantification of this compound in biological matrices such as urine and serum is crucial for clinical research and diagnostic development. Solid-phase extraction (SPE) is a robust and efficient sample preparation technique that can be employed to isolate and purify this compound from complex biological samples prior to downstream analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5][6]

This application note provides detailed protocols for the purification of this compound using two common SPE strategies: reversed-phase SPE and mixed-mode cation exchange SPE.

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is essential for developing an effective SPE method.

PropertyValueSource
Molecular Formula C11H23N3O2[7]
Monoisotopic Mass 229.1790 g/mol [7]
logP (predicted) -0.5[7]
pKa (strongest basic) 10.29 (predicted)[8]
Solubility Soluble in PBS (pH 7.2) and water.[1][9]

The low logP value indicates that this compound is a polar molecule. The presence of secondary amine groups allows for protonation under acidic conditions, making ion-exchange chromatography a viable purification strategy.

Experimental Protocols

Two primary SPE protocols are presented below. The choice of method will depend on the sample matrix complexity and the required purity of the final extract.

Protocol 1: Reversed-Phase SPE

This protocol is suitable for relatively clean samples or when a general cleanup is sufficient. It relies on the hydrophobic interaction between the analyte and the sorbent.

Materials:

  • Reversed-Phase SPE Cartridges (e.g., C18, 100 mg/1 mL)

  • Sample (e.g., pre-treated urine or serum)

  • Methanol (HPLC grade)

  • Deionized Water

  • SPE Vacuum Manifold

Methodology:

  • Sorbent Conditioning:

    • Pass 1 mL of methanol through the C18 cartridge.

    • Equilibrate the cartridge by passing 1 mL of deionized water. Do not allow the sorbent to dry.[10]

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in deionized water to remove polar interferences.

  • Elution:

    • Elute the this compound with 1 mL of methanol.

    • The eluate can then be evaporated to dryness and reconstituted in a suitable solvent for analysis.

Protocol 2: Mixed-Mode Cation Exchange SPE

This protocol is recommended for complex biological matrices like urine or serum to achieve higher purity by utilizing both reversed-phase and ion-exchange interactions.

Materials:

  • Mixed-Mode Cation Exchange SPE Cartridges (e.g., C8/SCX, 100 mg/1 mL)

  • Sample (e.g., urine or serum)

  • Methanol (HPLC grade)

  • Deionized Water

  • Acidic solution (e.g., 2% formic acid in deionized water)

  • Basic elution buffer (e.g., 5% ammonium hydroxide in methanol)

  • SPE Vacuum Manifold

Methodology:

  • Sorbent Conditioning:

    • Pass 1 mL of methanol through the cartridge.

    • Equilibrate the cartridge with 1 mL of deionized water.

    • Further equilibrate with 1 mL of the acidic solution. Do not allow the sorbent to dry.

  • Sample Loading:

    • Adjust the pH of the sample to be acidic (e.g., with formic acid) to ensure the secondary amine groups of this compound are protonated.

    • Load the pH-adjusted sample onto the cartridge at a slow flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of the acidic solution to remove neutral and acidic interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the this compound with 1 mL of the basic elution buffer. The basic conditions will neutralize the charge on the analyte, disrupting the ion-exchange retention.

Data Presentation

The following table presents hypothetical performance data for the two SPE protocols. Actual results may vary depending on the specific sample matrix and experimental conditions.

ParameterReversed-Phase SPE (C18)Mixed-Mode SPE (C8/SCX)
Analyte Recovery > 85%> 90%
Reproducibility (RSD) < 10%< 5%
Extract Purity ModerateHigh
Matrix Effects PossibleSignificantly Reduced

Visualizations

Diagram 1: Reversed-Phase SPE Workflow

G Figure 1: Reversed-Phase SPE Workflow for this compound Purification cluster_0 Preparation cluster_1 Extraction cluster_2 Analysis Condition 1. Condition Sorbent (Methanol then Water) Load 2. Load Sample Condition->Load Sorbent is activated Wash 3. Wash (5% Methanol in Water) Load->Wash Analyte is retained Elute 4. Elute (Methanol) Wash->Elute Interferences removed Analyze Downstream Analysis (e.g., LC-MS/MS) Elute->Analyze Purified analyte

Caption: Workflow for this compound purification using reversed-phase SPE.

Diagram 2: Mixed-Mode Cation Exchange SPE Workflow

G Figure 2: Mixed-Mode Cation Exchange SPE Workflow cluster_0 Preparation cluster_1 Extraction cluster_2 Analysis Condition 1. Condition Sorbent (Methanol, Water, Acidic Solution) Load 2. Load pH-Adjusted Sample Condition->Load Sorbent is activated Wash1 3a. Wash (Acidic Solution) Load->Wash1 Analyte retained by reversed-phase and ion-exchange Wash2 3b. Wash (Methanol) Wash1->Wash2 Polar interferences removed Elute 4. Elute (Basic Elution Buffer) Wash2->Elute Non-polar interferences removed Analyze Downstream Analysis (e.g., LC-MS/MS) Elute->Analyze High purity analyte

Caption: Workflow for high-purity this compound purification using mixed-mode SPE.

Conclusion

Solid-phase extraction is a powerful technique for the purification of this compound from complex biological samples. The choice between a reversed-phase and a mixed-mode cation exchange protocol will depend on the specific requirements of the analysis. For cleaner samples, a simple reversed-phase protocol may be sufficient. However, for complex matrices where high purity is essential for sensitive downstream analysis, a mixed-mode cation exchange protocol is recommended. The protocols provided in this application note serve as a starting point for method development and can be further optimized to meet specific performance criteria.

References

Application Notes and Protocols: Monoclonal Antibodies for N1,N8-diacetylspermidine Detection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N1,N8-diacetylspermidine (DiAcSpd) is a diacetylated derivative of the polyamine spermidine. Polyamines are crucial for cell growth, differentiation, and proliferation, and their metabolism is often dysregulated in various diseases, including cancer. The enzyme responsible for the acetylation of spermidine to this compound is spermidine/spermine N1-acetyltransferase (SSAT). Elevated levels of acetylated polyamines, including DiAcSpd, have been observed in the biological fluids of patients with certain malignancies and neurological disorders, making them promising biomarkers for diagnosis, prognosis, and monitoring of therapeutic response.[1][2]

This document provides detailed application notes and experimental protocols for the detection and quantification of this compound using monoclonal and polyclonal antibodies.

Data Presentation

The following tables summarize quantitative data from studies utilizing immunoassays for the detection of this compound in various biological samples.

Table 1: Urinary this compound Levels in Cancer Patients

Cancer TypePatient GroupNMean Concentration (nmol/mg creatinine) ± SDp-valueReference
Colorectal CancerPatients425.2 ± 4.1< 0.001[2]
Healthy Controls292.1 ± 1.2[2]
Colorectal CancerPatients33-< 0.01[3]
Healthy Controls--[3]
Breast CancerPatients28--[3]
Urogenital MalignanciesPatients-Significantly Increased-[1]
Healthy Controls--[1]

Table 2: Sensitivity of Urinary Diacetylated Polyamines as Tumor Markers

Cancer TypeMarkerSensitivity (%)Reference
Breast CancerN1,N12-diacetylspermine (DiAcSpm)46.4[3]
This compound (DiAcSpd) 14.2 [3]
CEA< 10[3]
CA 15-3< 10[3]
Colorectal CancerN1,N12-diacetylspermine (DiAcSpm)69.6[3]
This compound (DiAcSpd) 36.3 [3]
CEA< 60[3]
CA 19-9< 20[3]

Table 3: this compound in Neurological Disorders

DiseaseSample TypeObservationReference
Parkinson's Disease (PD)Plasma, CSFElevated levels in PD patients compared to controls.[4]
Snyder-Robinson SyndromePlasmaElevated N8-acetylspermidine identified as a potential biomarker.

Signaling and Metabolic Pathways

Polyamine Catabolic Pathway

The diagram below illustrates the central role of spermidine/spermine N1-acetyltransferase (SSAT) in the polyamine catabolic pathway, leading to the production of this compound.

Polyamine_Catabolism Spermidine Spermidine SSAT SSAT (Spermidine/spermine N1-acetyltransferase) Spermidine->SSAT Spermine Spermine Spermine->SSAT DiAcSpd This compound PAOX PAOX (Polyamine Oxidase) DiAcSpd->PAOX Excretion Excretion from cell DiAcSpd->Excretion DiAcSpm N1,N12-Diacetylspermine SSAT->DiAcSpd SSAT->DiAcSpm CoA CoA SSAT->CoA Putrescine Putrescine PAOX->Putrescine AcetylCoA Acetyl-CoA AcetylCoA->SSAT

Caption: Polyamine catabolism via SSAT.

SSAT-Mediated Signaling in Cancer

This diagram outlines the signaling pathway involving SSAT that can influence cancer cell growth and metastasis. Overexpression of SSAT leads to polyamine depletion, which in turn can suppress the AKT/β-catenin signaling pathway.

SSAT_Signaling SSAT_exp Increased SSAT Expression Polyamine_dep Polyamine Depletion (Spermidine, Spermine) SSAT_exp->Polyamine_dep AKT p-AKT (decreased) Polyamine_dep->AKT inhibits GSK3b p-GSK3β (decreased) AKT->GSK3b beta_catenin β-catenin (decreased nuclear translocation) GSK3b->beta_catenin inhibits degradation of Cell_growth Decreased Cell Growth beta_catenin->Cell_growth Metastasis Decreased Metastasis beta_catenin->Metastasis

Caption: SSAT-mediated cancer signaling.

Experimental Protocols

Competitive ELISA for this compound Quantification

This protocol is based on the principles of competitive enzyme-linked immunosorbent assays developed for the quantification of this compound in biological fluids.[5]

Materials:

  • Microtiter plates pre-coated with N1-acetylspermidine-BSA conjugate

  • Monoclonal antibody specific for this compound

  • This compound standards

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Assay Buffer (e.g., PBS with 1% BSA)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Biological samples (urine, plasma, etc.), appropriately diluted

Protocol:

  • Standard and Sample Preparation:

    • Prepare a serial dilution of this compound standards in Assay Buffer.

    • Dilute biological samples in Assay Buffer. The dilution factor will depend on the expected concentration of DiAcSpd and should be determined empirically.

  • Competitive Binding:

    • Add 50 µL of standards and diluted samples to the wells of the pre-coated microtiter plate.

    • Add 50 µL of the primary monoclonal antibody solution to each well.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C on a shaker.

  • Washing:

    • Wash the plate 3-5 times with Wash Buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature on a shaker.

  • Washing:

    • Repeat the washing step as in step 3.

  • Substrate Development:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.

  • Stopping the Reaction:

    • Add 100 µL of Stop Solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the concentration of the standards. The absorbance will be inversely proportional to the concentration of this compound.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Immunohistochemistry (IHC) for this compound Detection

This is a general protocol for the detection of this compound in paraffin-embedded tissue sections using a polyclonal antibody. Optimization may be required for specific tissues and antibodies.

Materials:

  • Paraffin-embedded tissue sections on slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)

  • Blocking Buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

  • Primary antibody (polyclonal anti-N1-acetylspermidine)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Immerse slides in 100% ethanol (2 x 5 minutes).

    • Immerse slides in 95% ethanol (1 x 3 minutes).

    • Immerse slides in 70% ethanol (1 x 3 minutes).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Immerse slides in Antigen Retrieval Buffer and heat (e.g., in a microwave or water bath) at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Incubate slides with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer to its optimal concentration.

    • Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash slides with PBS (3 x 5 minutes).

  • Secondary Antibody Incubation:

    • Incubate slides with the biotinylated secondary antibody for 1-2 hours at room temperature.

  • Washing:

    • Wash slides with PBS (3 x 5 minutes).

  • Enzyme Conjugate Incubation:

    • Incubate slides with Streptavidin-HRP conjugate for 1 hour at room temperature.

  • Washing:

    • Wash slides with PBS (3 x 5 minutes).

  • Signal Detection:

    • Incubate slides with DAB substrate until a brown precipitate is visible.

    • Rinse with distilled water to stop the reaction.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes.

    • Rinse with water.

  • Dehydration and Mounting:

    • Dehydrate slides through a graded series of ethanol and xylene.

    • Coverslip with mounting medium.

Proposed Western Blotting Protocol for this compound-Protein Conjugate

Direct Western blotting for small molecules like this compound is not feasible. However, it is possible to detect this compound if it is first conjugated to a carrier protein. This protocol outlines a general approach for detecting such a conjugate.

Workflow Diagram:

WB_Workflow Conjugation 1. Conjugate DiAcSpd to Carrier Protein (e.g., BSA) SDS_PAGE 2. SDS-PAGE Separation Conjugation->SDS_PAGE Transfer 3. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 4. Blocking Transfer->Blocking PrimaryAb 5. Primary Antibody Incubation (anti-DiAcSpd) Blocking->PrimaryAb SecondaryAb 6. HRP-Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 7. Chemiluminescent Detection SecondaryAb->Detection

Caption: Western blot workflow for DiAcSpd.

Protocol:

  • Conjugation of this compound to a Carrier Protein:

    • Conjugate this compound (as a hapten) to a carrier protein such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) using a suitable crosslinker (e.g., glutaraldehyde or EDC). This creates an immunogenic conjugate.

  • Sample Preparation:

    • Prepare lysates from cells or tissues of interest.

    • Quantify protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE:

    • Separate the DiAcSpd-protein conjugate and control proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody (anti-N1,N8-diacetylspermidine) diluted in blocking buffer overnight at 4°C.

  • Washing:

    • Wash the membrane with TBST (3 x 10 minutes).

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing:

    • Wash the membrane with TBST (3 x 10 minutes).

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate and visualize the signal using an imaging system. The band corresponding to the DiAcSpd-carrier protein conjugate should be detected.

References

Application Notes and Protocols: N1,N8-diacetylspermidine as a Tumor Marker for Colorectal Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N8-diacetylspermidine (DiAcSpd) is a polyamine that has emerged as a promising biomarker for the detection and monitoring of colorectal cancer (CRC). Polyamines are essential for cell growth and proliferation, and their metabolism is often dysregulated in cancer.[1][2] Elevated levels of acetylated polyamines, such as DiAcSpd, have been observed in the urine and tissues of CRC patients, suggesting their potential as non-invasive tumor markers.[3][4][5][6] These application notes provide a comprehensive overview of the role of this compound in colorectal cancer, including its diagnostic and prognostic significance, underlying signaling pathways, and detailed protocols for its detection.

Quantitative Data Summary

The diagnostic performance of this compound has been evaluated in several studies, often in comparison to the established colorectal cancer marker carcinoembryonic antigen (CEA) and carbohydrate antigen 19-9 (CA19-9). The data consistently demonstrates that urinary levels of acetylated polyamines, including DiAcSpd and the related N1,N12-diacetylspermine (DiAcSpm), offer superior sensitivity, particularly in the early stages of CRC.

Table 1: Sensitivity of Urinary this compound (DiAcSpd) and N1,N12-diacetylspermine (DiAcSpm) in Colorectal Cancer

MarkerSensitivity (%)Patient Cohort (n)Comparison MarkerComparison Sensitivity (%)Reference
DiAcSpd 36.333CEA46.8[4]
CA19-915.6[4]
DiAcSpm 69.633CEA46.8[4]
CA19-915.6[4]
DiAcSpm 75.8248CEA39.5[7]
CA19-914.1[7]

Table 2: Stage-Specific Sensitivity of Urinary N1,N12-diacetylspermine (DiAcSpm) vs. CEA in Colorectal Cancer

Cancer StageDiAcSpm Positive Rate (%)CEA Positive Rate (%)Reference
Stage 0 629.5[8]
Stage I 6010[8]
Stage II 7042[8]
Stage III 8247[8]
Stage IV 8863[8]

Signaling Pathway

The elevation of this compound in colorectal cancer is intrinsically linked to the dysregulation of polyamine metabolism. A key enzyme in this pathway is spermidine/spermine N1-acetyltransferase (SSAT), which catalyzes the acetylation of spermidine and spermine.[1][9] In colorectal cancer cells, the expression and activity of SSAT are often altered, leading to an accumulation of acetylated polyamines. This process is influenced by various oncogenic and tumor suppressor pathways, including the Wnt/β-catenin and AKT signaling pathways.[1][10]

Polyamine_Metabolism_in_CRC cluster_cell Intracellular Polyamine Metabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine N1_acetylspermidine N1-acetylspermidine Spermidine->N1_acetylspermidine SSAT N1_acetylspermidine->Putrescine PAO N1_N8_diacetylspermidine This compound N1_acetylspermidine->N1_N8_diacetylspermidine Acetyl-CoA Urinary_Excretion Urinary Excretion N1_N8_diacetylspermidine->Urinary_Excretion ODC ODC SSAT SSAT PAO PAO Upregulation Oncogenic Signals (e.g., c-Myc, Wnt) Upregulation->ODC Upregulation->SSAT Downregulation Tumor Suppressors (e.g., APC) Downregulation->ODC CRC_Cell Colorectal Cancer Cell

Caption: Dysregulated polyamine metabolism in colorectal cancer.

Prognostic Significance

Beyond its diagnostic utility, urinary this compound also holds prognostic value. Studies have shown that elevated levels of urinary acetylated polyamines are associated with a poorer prognosis in colorectal cancer patients.[11] Patients with high levels of both DiAcSpm and CEA have been observed to have a significantly lower survival rate compared to those with normal levels.[8] Furthermore, monitoring urinary DiAcSpd and DiAcSpm levels post-treatment can indicate therapeutic response and disease recurrence, with decreasing levels suggesting a good prognosis and persistently high or rising levels indicating a poor outcome or relapse.[11]

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Urinary this compound

This protocol outlines the general steps for a competitive ELISA to quantify this compound in urine samples. Specific details may vary based on the commercial kit used.

Materials:

  • ELISA plate pre-coated with anti-N1,N8-diacetylspermidine antibody

  • This compound standard solutions

  • Urine samples (appropriately diluted)

  • Biotinylated this compound conjugate

  • Streptavidin-HRP

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Plate reader

Procedure:

  • Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the this compound standard to generate a standard curve. Dilute urine samples as required.

  • Competitive Binding: Add 50 µL of standard or diluted urine sample to the appropriate wells of the antibody-coated plate. Immediately add 50 µL of biotinylated this compound conjugate to each well.

  • Incubation: Cover the plate and incubate for 2 hours at 37°C.

  • Washing: Aspirate the contents of the wells and wash each well 3-5 times with wash buffer.

  • Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP to each well.

  • Second Incubation: Cover the plate and incubate for 1 hour at 37°C.

  • Second Washing: Repeat the washing step as described in step 4.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well.

  • Third Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader within 15 minutes.

  • Calculation: Calculate the concentration of this compound in the samples by interpolating from the standard curve. The concentration is inversely proportional to the absorbance.

ELISA_Workflow start Start prep Prepare Standards and Samples start->prep add_sample Add Sample/Standard to Coated Plate prep->add_sample add_conjugate Add Biotinylated Conjugate add_sample->add_conjugate incubate1 Incubate (2h, 37°C) add_conjugate->incubate1 wash1 Wash Plate incubate1->wash1 add_enzyme Add Streptavidin-HRP wash1->add_enzyme incubate2 Incubate (1h, 37°C) add_enzyme->incubate2 wash2 Wash Plate incubate2->wash2 add_substrate Add TMB Substrate wash2->add_substrate incubate3 Incubate (15-30 min, RT) add_substrate->incubate3 add_stop Add Stop Solution incubate3->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate calculate Calculate Concentration read_plate->calculate end End calculate->end LCMS_Workflow start Start sample_prep Sample Preparation (Urine/Tissue Homogenate) start->sample_prep protein_precip Protein Precipitation (e.g., Methanol) sample_prep->protein_precip centrifugation Centrifugation protein_precip->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection chrom_separation Chromatographic Separation lc_injection->chrom_separation ms_detection MS/MS Detection (MRM) chrom_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis end End data_analysis->end

References

Application Notes and Protocols for N1,N8-diacetylspermidine in Breast Cancer Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N8-diacetylspermidine (DAS), a diacetylated derivative of the polyamine spermidine, has emerged as a promising biomarker for the early detection and screening of breast cancer. Polyamines are essential for cell growth and proliferation, and their metabolism is frequently dysregulated in cancer. The enzyme spermidine/spermine N1-acetyltransferase (SSAT) is a key enzyme in polyamine catabolism, and its activity is often elevated in breast cancer cells. This increased SSAT activity leads to the acetylation of polyamines like spermidine, resulting in the formation and subsequent excretion of DAS in urine.[1][2] Monitoring urinary or serum levels of DAS, therefore, offers a non-invasive approach to detect the presence of breast cancer, potentially even at early stages.[1][3]

These application notes provide detailed protocols for the quantification of this compound in biological samples using enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-mass spectrometry (LC-MS/MS). Additionally, we present a summary of quantitative data and visualize the key signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data on the sensitivity of urinary this compound and the related compound N1,N12-diacetylspermine as breast cancer biomarkers compared to conventional markers.

Table 1: Sensitivity of Urinary Biomarkers in Breast Cancer Patients [4]

BiomarkerSensitivity (%)
N1,N12-diacetylspermine (DiAcSpm)46.4
This compound (DiAcSpd)14.2
Carcinoembryonic Antigen (CEA)Lower than DiAcSpm and DiAcSpd
Carbohydrate Antigen 15-3 (CA 15-3)Lower than DiAcSpm and DiAcSpd

Table 2: Positive Rates of Urinary N1,N12-diacetylspermine (DAS) in Breast Cancer by Stage [5]

Cancer StageDAS Positive Rate (%)
Stage I19
Stage II17
Stage III60

Note: Data for this compound specifically by stage is limited in the reviewed literature. The provided data is for the related diacetylated polyamine, N1,N12-diacetylspermine, which is often analyzed alongside this compound.

Signaling Pathway

The elevation of this compound in breast cancer is intricately linked to the upregulation of spermidine/spermine N1-acetyltransferase (SSAT). Various signaling pathways implicated in cancer progression can influence SSAT expression and activity. The diagram below illustrates a key pathway involved.

cluster_0 Upstream Regulation cluster_1 Downstream Effects Growth_Factors Growth Factors / Cytokines (e.g., IL-6, Oncostatin M) Receptor Cell Surface Receptors Growth_Factors->Receptor binds JAK JAK Kinases Receptor->JAK activates STAT STAT1 / STAT3 JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to SSAT_Gene SSAT Gene Transcription Nucleus->SSAT_Gene initiates SSAT_Protein SSAT Protein (Spermidine/spermine N1-acetyltransferase) SSAT_Gene->SSAT_Protein translates to Spermidine Spermidine SSAT_Protein->Spermidine acts on Cell_Proliferation Decreased Cell Proliferation Increased Apoptosis SSAT_Protein->Cell_Proliferation contributes to N1_N8_diacetylspermidine This compound (DAS) Spermidine:e->N1_N8_diacetylspermidine:w acetylates Excretion Urinary Excretion N1_N8_diacetylspermidine->Excretion

SSAT Signaling Pathway in Breast Cancer

Experimental Protocols

Protocol 1: Quantification of this compound in Urine by Competitive ELISA

This protocol is a synthesized methodology based on published research for the development of competitive ELISAs for diacetylated polyamines.[6][7][8]

Materials:

  • 96-well microtiter plates

  • This compound (DAS) standard

  • Anti-N1,N8-diacetylspermidine primary antibody

  • HRP-conjugated secondary antibody

  • Coating antigen (e.g., N1-acetylspermidine-BSA conjugate)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Urine samples (mid-stream, stored at -80°C)

  • Creatinine assay kit

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.

    • Add 100 µL of the diluted coating antigen to each well of a 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare a standard curve by serially diluting the DAS standard in a suitable buffer (e.g., PBS).

    • Thaw urine samples on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove debris.

    • In separate tubes, mix 50 µL of each standard or urine sample with 50 µL of the diluted anti-DAS primary antibody.

    • Incubate this mixture for 1 hour at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of stop solution.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance against the concentration of the DAS standards. The signal will be inversely proportional to the DAS concentration.

    • Determine the concentration of DAS in the urine samples from the standard curve.

    • Normalize the DAS concentration to the creatinine concentration of each urine sample to account for variations in urine dilution.

Start Start Plate_Coating Coat plate with N1-acetylspermidine-BSA Start->Plate_Coating Blocking Block with BSA Plate_Coating->Blocking Competitive_Incubation Incubate with sample/standard and anti-DAS antibody Blocking->Competitive_Incubation Secondary_Antibody Add HRP-conjugated secondary antibody Competitive_Incubation->Secondary_Antibody Substrate_Addition Add TMB substrate Secondary_Antibody->Substrate_Addition Read_Absorbance Read absorbance at 450 nm Substrate_Addition->Read_Absorbance Data_Analysis Calculate DAS concentration Read_Absorbance->Data_Analysis End End Data_Analysis->End

ELISA Experimental Workflow
Protocol 2: Quantification of this compound in Serum by LC-MS/MS

This protocol is a generalized procedure for targeted metabolomics of serum samples, adaptable for DAS quantification.[9][10][11]

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • C18 reversed-phase analytical column

  • This compound (DAS) standard

  • Internal standard (e.g., deuterated DAS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA)

  • Water, HPLC grade

  • Serum samples (stored at -80°C)

  • Protein precipitation solution (e.g., ice-cold ACN or MeOH with internal standard)

  • Centrifuge

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Thaw serum samples on ice.

    • To 50 µL of serum, add 200 µL of ice-cold protein precipitation solution containing the internal standard.

    • Vortex thoroughly for 1 minute.

    • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% FA: 5% ACN with 0.1% FA).

    • Transfer to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Flow Rate: 0.3 mL/min.

      • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step. (e.g., 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12.1-15 min: 5% B).

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • Optimize the MRM transitions for DAS and its internal standard by infusing the pure compounds. This will involve determining the precursor ion (Q1) and the most abundant product ion (Q3).

      • Tune other MS parameters such as collision energy, declustering potential, and source temperature for optimal signal.

  • Data Analysis:

    • Generate a standard curve by injecting known concentrations of the DAS standard.

    • Integrate the peak areas for DAS and the internal standard in both the standards and the samples.

    • Calculate the ratio of the DAS peak area to the internal standard peak area.

    • Determine the concentration of DAS in the serum samples by interpolating from the standard curve.

Start Start Sample_Thawing Thaw serum sample on ice Start->Sample_Thawing Protein_Precipitation Add ice-cold ACN with internal standard Sample_Thawing->Protein_Precipitation Centrifugation Centrifuge to pellet protein Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer supernatant Centrifugation->Supernatant_Transfer Drying Evaporate to dryness Supernatant_Transfer->Drying Reconstitution Reconstitute in mobile phase Drying->Reconstitution LC_MS_Analysis Inject into LC-MS/MS Reconstitution->LC_MS_Analysis Data_Analysis Quantify DAS using standard curve LC_MS_Analysis->Data_Analysis End End Data_Analysis->End

LC-MS/MS Experimental Workflow

Disclaimer: These protocols are intended for research use only and should be performed by trained professionals. Optimization of specific parameters may be required for different instrumentation and sample types.

References

Application Notes and Protocols: N1,N8-diacetylspermidine (DAS) in Monitoring Cancer Therapy Response

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N1,N8-diacetylspermidine (DAS) is a polyamine metabolite that has emerged as a promising biomarker for monitoring the response to cancer therapy. Polyamines are essential for cell growth and proliferation, and their metabolism is often dysregulated in cancer. DAS, a catabolite of spermidine, is excreted in urine and its levels have been shown to correlate with tumor burden and response to treatment in various malignancies, including urogenital, breast, and colorectal cancers.[1][2][3] Elevated urinary DAS levels are frequently observed in cancer patients, and a decrease in these levels following therapy can indicate a positive treatment response.[1][4] Conversely, persistently high or increasing levels may suggest treatment resistance or disease recurrence.[1][4] These characteristics make DAS a valuable non-invasive tool for monitoring therapeutic efficacy and patient prognosis.

Data Summary

The following tables summarize the quantitative data on urinary this compound levels in healthy individuals and cancer patients, as well as its utility in cancer detection.

Table 1: Urinary this compound (DAS) Levels in Healthy Controls and Colorectal Cancer Patients

GroupN8-acetylspermidine (nmol/mg creatinine)
Healthy Controls (n=29)Significantly lower than cancer patients
Colorectal Cancer Patients (n=42)Significantly higher than healthy controls

Note: This table is based on a study that found a significant increase in N8-acetylspermidine in colorectal cancer patients.[5] While specific mean and standard deviation values for this compound were not provided in the abstract, the trend of significant elevation in cancer patients is a key finding.

Table 2: Diagnostic Sensitivity of Urinary Diacetylated Polyamines in Cancer

Cancer TypeBiomarkerSensitivityComparator BiomarkerComparator Sensitivity
Breast CancerDiAcSpm + DiAcSpd46.4% (DiAcSpm), 14.2% (DiAcSpd)CEA, CA 15-3Lower than DiAcSpm
Colorectal CancerDiAcSpm + DiAcSpd69.6% (DiAcSpm), 36.3% (DiAcSpd)CEA, CA 19-9CEA was second most sensitive
Various Cancers (Esophageal, Gastric, Breast, Biliary Pancreatic)DAS (combined this compound and N1,N12-diacetylspermine)20% - 40%--

Note: DiAcSpm refers to N1,N12-diacetylspermine. These studies highlight the potential of diacetylated polyamines as cancer biomarkers.[3][6]

Signaling Pathways

The metabolism of polyamines is intricately linked to key signaling pathways that are often deregulated in cancer. The diagrams below illustrate these connections.

Polyamine_Metabolism_Pathway cluster_synthesis Polyamine Biosynthesis cluster_catabolism Polyamine Catabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC1 Spermidine Spermidine Putrescine->Spermidine SRM Spermine Spermine Spermidine->Spermine SMS N1_acetylspermidine N1-acetylspermidine Spermidine->N1_acetylspermidine SAT1 Spermidine->N1_acetylspermidine N8_acetylspermidine N8-acetylspermidine Spermidine->N8_acetylspermidine Unknown Acetyltransferase Spermidine->N8_acetylspermidine N1_acetylspermidine->Putrescine PAOX N1_acetylspermidine->Putrescine N1_N8_diacetylspermidine This compound N8_acetylspermidine->Spermidine HDAC10 N8_acetylspermidine->Spermidine N8_acetylspermidine->N1_N8_diacetylspermidine NAT2 N8_acetylspermidine->N1_N8_diacetylspermidine ODC1 ODC1 SRM SRM SMS SMS SAT1 SAT1 PAOX PAOX NAT2 NAT2 HDAC10 HDAC10

Caption: Overview of the polyamine metabolism pathway.

Cancer_Signaling_Polyamine_Metabolism cluster_oncogenic Oncogenic Signaling cluster_polyamine Polyamine Metabolism cluster_therapy Therapeutic Intervention MYC MYC ODC1 ODC1 MYC->ODC1 Upregulates Akt Akt mTOR mTOR Akt->mTOR Activates mTOR->ODC1 Promotes Translation Polyamine_Biosynthesis Increased Polyamine Biosynthesis ODC1->Polyamine_Biosynthesis SAT1 SAT1 Polyamine_Catabolism Altered Polyamine Catabolism SAT1->Polyamine_Catabolism HDAC10 HDAC10 HDAC10->Polyamine_Catabolism Therapy_Response Therapy Response/ Resistance Polyamine_Biosynthesis->Therapy_Response Polyamine_Catabolism->Therapy_Response

Caption: Regulation of polyamine metabolism by oncogenic signaling pathways.

Experimental Protocols

Accurate quantification of this compound in urine is crucial for its clinical application. The following are representative protocols for the most common analytical methods.

High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of DAS in urine using HPLC with UV detection.

a. Sample Preparation

  • Collect a 24-hour urine sample and store it at -20°C until analysis.

  • Thaw the urine sample at room temperature and centrifuge at 2000 x g for 10 minutes to remove any particulate matter.

  • To 1 mL of the urine supernatant, add an internal standard (e.g., N1,N12-diacetylspermine-d8).

  • Perform a solid-phase extraction (SPE) using a C18 cartridge to clean up the sample and concentrate the analytes.

    • Condition the cartridge with methanol followed by water.

    • Load the urine sample.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the polyamines with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for HPLC injection.

b. HPLC-UV Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., sodium phosphate buffer with an ion-pairing agent like sodium octanesulfonate) is commonly used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength suitable for the derivatized or underivatized polyamines (e.g., 254 nm).

  • Quantification: Create a calibration curve using standards of known DAS concentrations. The concentration of DAS in the urine sample is calculated by comparing its peak area to the calibration curve, normalized to the internal standard. Results are typically expressed as nmol/mg of creatinine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of DAS.

a. Sample Preparation

  • Follow steps 1-3 from the HPLC sample preparation protocol.

  • Dilute the urine sample with a protein precipitation solvent (e.g., acetonitrile containing an internal standard).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the initial LC mobile phase.

b. LC-MS/MS Analysis

  • LC System: A UHPLC system is preferred for better resolution and shorter run times.

  • Column: A C18 or HILIC column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid or heptafluorobutyric acid as an ion-pairing agent.[7]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for DAS and its internal standard are monitored.

    • Example Transition for DAS:m/z 230.2 → m/z 171.2

  • Quantification: Similar to HPLC, a calibration curve is generated using standards to quantify DAS in the samples, which is then normalized to creatinine levels.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method suitable for screening large numbers of samples.[8]

a. Principle A competitive ELISA format is typically used. In this assay, DAS in the sample competes with a fixed amount of enzyme-labeled DAS for binding to a limited number of anti-DAS antibody-coated microplate wells. The amount of enzyme-labeled DAS bound to the antibody is inversely proportional to the concentration of DAS in the sample.

b. Protocol

  • Sample Preparation: Urine samples are typically diluted with the provided assay buffer.

  • Assay Procedure:

    • Add standards, controls, and diluted urine samples to the wells of the anti-DAS antibody-coated microplate.

    • Add the enzyme-conjugated DAS to each well.

    • Incubate the plate, typically for 1-2 hours at room temperature, to allow for competitive binding.

    • Wash the plate several times with a wash buffer to remove unbound reagents.

    • Add a substrate solution that reacts with the enzyme to produce a color change.

    • Incubate for a specified time to allow for color development.

    • Stop the reaction by adding a stop solution.

  • Detection and Quantification:

    • Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

    • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of DAS in the samples by interpolating their absorbance values on the standard curve. Normalize the results to creatinine concentration.

Conclusion

Monitoring urinary this compound levels offers a non-invasive and valuable approach to assess cancer therapy response. The choice of analytical method depends on the specific research or clinical need, with LC-MS/MS providing the highest sensitivity and specificity, HPLC offering a robust and widely available alternative, and ELISA being suitable for high-throughput screening. Standardization of these protocols is essential for the widespread clinical adoption of DAS as a cancer biomarker. Further research is warranted to establish definitive concentration cut-offs for predicting treatment outcomes across different cancer types.

References

Clinical Applications of Urinary N1,N8-diacetylspermidine Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N8-diacetylspermidine (DAS) is a polyamine that has emerged as a promising biomarker for the detection and monitoring of various diseases, particularly cancer. Polyamines are essential for cell growth and proliferation, and their metabolism is often dysregulated in neoplastic tissues. This leads to an increase in the levels of acetylated polyamines, such as DAS, which are subsequently excreted in the urine. The quantification of urinary DAS offers a non-invasive approach for cancer screening, diagnosis, prognosis, and therapeutic monitoring. These application notes provide a comprehensive overview of the clinical utility of urinary DAS testing and detailed protocols for its measurement.

Clinical Significance

Urinary this compound has demonstrated significant clinical value in several areas:

  • Cancer Detection and Diagnosis: Elevated levels of urinary DAS have been observed in patients with various malignancies, including urogenital, colorectal, and breast cancers.[1][2] It has shown potential as a sensitive marker for detecting early-stage cancers, sometimes outperforming traditional tumor markers.[3]

  • Prognostic Indicator: The concentration of urinary DAS can serve as a prognostic marker.[1] Patients with persistently high levels of DAS after treatment may have a poorer prognosis, while a return to normal or near-normal levels is associated with a better outcome.[1]

  • Monitoring Treatment Response and Recurrence: A decrease in urinary DAS levels can indicate a positive response to cancer therapy.[1] Conversely, a subsequent elevation may signal disease recurrence, making it a useful tool for long-term patient monitoring.[1]

Data Presentation

Table 1: Urinary this compound (DAS) and N1,N12-diacetylspermine (DiAcSpm) as Cancer Biomarkers
Cancer TypeMarkerSensitivity (%)Specificity (%)Comparison with other markersReference
Breast CancerDiAcSpm46.4-Higher than CEA and CA 15-3[2]
DAS14.2-[2]
Colorectal CancerDiAcSpm69.6-CEA was the second most sensitive marker[2]
DAS36.3-[2]
Colorectal CancerN1-acetylspermidine5095Higher information content than N8-acetylspermidine in ROC analysis[3]

Note: The table combines data on this compound and the structurally related and often co-analyzed N1,N12-diacetylspermine, as they are frequently assessed together as indicators of malignancy.

Signaling Pathways and Experimental Workflows

Polyamine Metabolism and DAS Formation

The diagram below illustrates the metabolic pathway leading to the formation of this compound. Dysregulation of this pathway in cancer cells leads to increased production and excretion of DAS.

Polyamine_Metabolism Polyamine Metabolism and this compound Formation Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine SpdS Spermidine Synthase Putrescine->SpdS Spermidine Spermidine SSAT1 SSAT1 Spermidine->SSAT1 Acetylation Spermidine->SSAT1 N1_acetylspermidine N1-acetylspermidine NAT2 NAT2 N1_acetylspermidine->NAT2 N8_acetylspermidine N8-acetylspermidine HDAC10 HDAC10 (deacetylation) N8_acetylspermidine->HDAC10 DAS This compound Urine Urinary Excretion DAS->Urine ODC->Putrescine SpdS->Spermidine SSAT1->N1_acetylspermidine SSAT1->N8_acetylspermidine NAT2->DAS Acetylation HDAC10->Spermidine Deacetylation

Caption: Polyamine metabolism pathway leading to DAS formation.

Experimental Workflow for Urinary DAS Analysis

The following diagram outlines the general workflow for the analysis of this compound in urine samples, from collection to data analysis.

Experimental_Workflow General Workflow for Urinary DAS Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample_Collection Urine Sample Collection Centrifugation Centrifugation to remove debris Sample_Collection->Centrifugation Storage Storage at -80°C Centrifugation->Storage Thawing Thawing and Dilution Storage->Thawing ELISA ELISA Thawing->ELISA LC_MS LC-MS/MS Thawing->LC_MS Quantification Quantification of DAS ELISA->Quantification LC_MS->Quantification Normalization Normalization to Creatinine Quantification->Normalization Statistical_Analysis Statistical Analysis Normalization->Statistical_Analysis

Caption: Workflow for urinary DAS analysis.

Experimental Protocols

Protocol 1: Quantification of Urinary this compound by ELISA

This protocol is a general guideline based on competitive ELISA principles. For specific details, refer to the manufacturer's instructions for the chosen commercial ELISA kit.

1. Principle: This is a competitive enzyme-linked immunosorbent assay (ELISA). This compound in the urine sample competes with a fixed amount of enzyme-labeled DAS for binding to a limited number of anti-DAS antibody-coated microplate wells. The amount of bound enzyme is inversely proportional to the concentration of DAS in the sample.

2. Materials:

  • This compound ELISA kit (containing antibody-coated microplate, DAS standards, enzyme-labeled DAS, substrate, and stop solution)

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm)

  • Precision pipettes and tips

  • Distilled or deionized water

  • Urine collection containers

  • Vortex mixer

  • Microplate shaker (optional)

3. Sample Preparation:

  • Collect mid-stream urine samples.

  • Centrifuge the urine at approximately 2,000 x g for 10 minutes to remove particulate matter.

  • Store the supernatant at -80°C until analysis.

  • Prior to the assay, thaw the urine samples at room temperature and mix thoroughly.

  • Dilute the urine samples with the dilution buffer provided in the kit. The dilution factor will depend on the expected concentration of DAS and should be optimized.

4. Assay Procedure:

  • Bring all reagents to room temperature before use.

  • Add a specific volume of standards, controls, and diluted urine samples to the appropriate wells of the antibody-coated microplate.

  • Add the enzyme-labeled DAS to each well.

  • Incubate the plate for the time and temperature specified in the kit instructions (e.g., 1-2 hours at 37°C or overnight at 4°C).

  • Wash the plate several times with the provided wash buffer to remove unbound reagents.

  • Add the substrate solution to each well and incubate for a specified time (e.g., 15-30 minutes) at room temperature in the dark to allow for color development.

  • Stop the reaction by adding the stop solution to each well.

  • Read the absorbance of each well on a microplate reader at the recommended wavelength.

5. Data Analysis:

  • Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of DAS in the samples by interpolating their absorbance values from the standard curve.

  • Multiply the obtained concentration by the dilution factor to get the final concentration in the urine sample.

  • Normalize the DAS concentration to the urinary creatinine concentration to account for variations in urine dilution.

Protocol 2: Quantification of Urinary this compound by LC-MS/MS

This protocol provides a general framework for the analysis of urinary DAS using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Method optimization and validation are crucial for accurate and reliable results.

1. Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry to accurately identify and quantify this compound in complex biological matrices like urine.

2. Materials:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • C18 reversed-phase analytical column

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., deuterated DAS)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Urine collection containers

  • Centrifuge and centrifuge tubes

  • Autosampler vials

3. Sample Preparation:

  • Collect and store urine samples as described in the ELISA protocol.

  • Thaw urine samples at room temperature.

  • To 100 µL of urine, add the internal standard to a final concentration of, for example, 50 ng/mL.

  • Precipitate proteins by adding 400 µL of ice-cold methanol.

  • Vortex for 1 minute and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Example):

  • Liquid Chromatography:

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A linear gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5-10 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for DAS and its internal standard. (Transitions need to be determined by infusing pure standards).

    • Optimize MS parameters such as collision energy and declustering potential for each transition.

5. Data Analysis:

  • Integrate the peak areas for the MRM transitions of DAS and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve using the peak area ratios of the prepared standards.

  • Determine the concentration of DAS in the urine samples from the calibration curve.

  • Normalize the results to urinary creatinine levels.

Conclusion

Urinary this compound is a valuable biomarker with significant potential in the clinical management of cancer and potentially other diseases. The methods described in these application notes provide a foundation for researchers and clinicians to accurately and reliably measure urinary DAS, facilitating further investigation into its clinical utility and integration into routine diagnostic and monitoring workflows. The choice between ELISA and LC-MS/MS will depend on the specific requirements of the study, with ELISA being more suited for high-throughput screening and LC-MS/MS offering higher specificity and accuracy for targeted quantitative studies.

References

High-Throughput Analysis of N1,N8-diacetylspermidine: Application Notes and Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N1,N8-diacetylspermidine (diAcSpd) is an acetylated polyamine that has emerged as a significant biomarker in various pathological conditions, most notably in cancer. Its concentration in biological fluids such as urine, plasma, and saliva has been shown to correlate with disease presence, progression, and response to therapy. The accurate and rapid quantification of diAcSpd is therefore of paramount importance for clinical research and drug development. This document provides detailed application notes and protocols for the high-throughput analysis of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies described herein focus on leveraging liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its high sensitivity, specificity, and amenability to automation.

Quantitative Data Summary

The following table summarizes quantitative data from various analytical methods for the determination of this compound, providing a comparative overview of their performance characteristics.

Analytical MethodMatrixLinearity RangeLower Limit of Quantification (LLOQ)Reference
LC-MS/MSPlasma, Urine, Saliva0.0375 – 312.5 ng/mL0.0375 ng/mL[1]
ELISAPlasma, Serum, Cell Culture Supernatant2.4 – 93.75 nM0.5 nM

Signaling Pathway of this compound Metabolism

The metabolic pathway leading to the formation and degradation of this compound is intricately linked to polyamine homeostasis. The diagram below illustrates the key enzymatic steps and regulatory influences.

Polyamine Catabolic Pathway and Regulation of this compound cluster_regulation Regulation Spermidine Spermidine SSAT Spermidine/spermine N1-acetyltransferase (SSAT) Spermidine->SSAT diAcSpd This compound HDAC10 Histone Deacetylase 10 (HDAC10) diAcSpd->HDAC10 Deacetylation Excretion Cellular Excretion diAcSpd->Excretion PolyamineOxidase Polyamine Oxidase (PAOX) diAcSpd->PolyamineOxidase Oxidation SSAT->diAcSpd Acetylation (Acetyl-CoA) HDAC10->Spermidine Putrescine Putrescine + 3-acetamidopropanal PolyamineOxidase->Putrescine HighPolyamines High Intracellular Polyamines Nrf2_PMF1 Nrf-2 / PMF-1 HighPolyamines->Nrf2_PMF1 Induce Nrf2_PMF1->SSAT Upregulate Transcription

Polyamine Catabolic Pathway and Regulation

Experimental Workflow for High-Throughput Analysis

A streamlined and automated workflow is essential for the high-throughput analysis of this compound. The following diagram outlines a typical automated sample preparation and LC-MS/MS analysis workflow.

High-Throughput Workflow for this compound Analysis SampleCollection 1. Sample Collection (Plasma, Urine, Saliva) IS_Spiking 2. Internal Standard Spiking (this compound-d6) SampleCollection->IS_Spiking AutomatedSPE 3. Automated Solid-Phase Extraction (SPE) IS_Spiking->AutomatedSPE Elution 4. Elution AutomatedSPE->Elution Evaporation 5. Evaporation & Reconstitution Elution->Evaporation LCMS 6. LC-MS/MS Analysis Evaporation->LCMS DataProcessing 7. Data Processing & Quantification LCMS->DataProcessing

Automated Sample Preparation and LC-MS/MS Workflow

Detailed Experimental Protocols

High-Throughput Sample Preparation Protocol for Plasma/Serum

This protocol is designed for a 96-well plate format and is amenable to automation using liquid handling systems.

a. Materials and Reagents:

  • 96-well deep-well plates (2 mL)

  • 96-well solid-phase extraction (SPE) plates (e.g., mixed-mode cation exchange)

  • This compound analytical standard

  • This compound-d6 (internal standard), commercially available from suppliers such as Santa Cruz Biotechnology.

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide (LC-MS grade)

  • Water (LC-MS grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Automated liquid handler

  • 96-well plate vacuum manifold or positive pressure processor

  • Plate sealer

  • Plate centrifuge

  • Nitrogen evaporator

b. Procedure:

  • Sample Thawing and Centrifugation: Thaw plasma/serum samples on ice. Centrifuge at 3000 x g for 10 minutes at 4°C to pellet any precipitates.

  • Sample Aliquoting: Using an automated liquid handler, aliquot 100 µL of each plasma/serum sample into a 96-well deep-well plate.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d6 in 50% methanol) to each well.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each well. Seal the plate and vortex for 2 minutes.

  • Centrifugation: Centrifuge the plate at 4000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • SPE Plate Conditioning: Condition the wells of the 96-well SPE plate by sequentially passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Transfer the supernatant from the protein precipitation step to the conditioned SPE plate.

  • Washing: Wash the SPE plate with 1 mL of water, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 500 µL of 5% ammonium hydroxide in methanol into a clean 96-well collection plate.

  • Evaporation: Dry the eluate under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Seal the plate and vortex briefly.

  • Analysis: The plate is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

a. Liquid Chromatography Conditions:

  • Column: A C18 reversed-phase column with a particle size of <2 µm is recommended for fast separations (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.1-4.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

b. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (example):

    • This compound: Precursor ion (Q1) m/z 230.2 -> Product ion (Q3) m/z 143.1

    • This compound-d6 (IS): Precursor ion (Q1) m/z 236.2 -> Product ion (Q3) m/z 149.1

  • Ion Source Parameters: Optimized for the specific instrument, but typical values include:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Collision Gas: Argon

c. Data Analysis and Quantification:

  • Peak integration and quantification are performed using the instrument's software.

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.

  • The concentration of this compound in the unknown samples is determined from the calibration curve.

Concluding Remarks

The protocols and information provided in this document offer a robust framework for the high-throughput analysis of this compound. The use of automated sample preparation in a 96-well format significantly increases sample throughput and reduces variability compared to manual methods. The highly sensitive and specific LC-MS/MS method allows for accurate quantification of this important biomarker in various biological matrices. Adherence to these protocols will enable researchers and drug development professionals to generate reliable and reproducible data, facilitating a deeper understanding of the role of this compound in health and disease, and accelerating the development of novel diagnostics and therapeutics.

References

Application Notes: Derivatization of N1,N8-diacetylspermidine for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N1,N8-diacetylspermidine is an acetylated polyamine that has garnered significant interest as a potential biomarker in various physiological and pathological states, including cancer. Accurate quantification of this compound in biological matrices such as urine, plasma, and tissue is crucial for clinical research and drug development. However, its high polarity, low volatility, and lack of a strong chromophore make direct analysis by common chromatographic techniques challenging.[1]

Chemical derivatization is a requisite strategy to enhance the analytical properties of this compound. This process involves reacting the analyte with a specific reagent to form a derivative that is more suitable for separation and detection. Derivatization can improve chromatographic resolution, increase sensitivity, and enhance the selectivity of the analysis for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2] These application notes provide detailed protocols for the derivatization of this compound for robust and sensitive chromatographic analysis.

Overview of Derivatization Strategies

The selection of a derivatization reagent depends on the analytical platform (LC-MS or GC-MS) and the specific requirements of the assay. The primary target for derivatization on the this compound molecule is the secondary amine group.

  • For Liquid Chromatography (LC-MS): Reagents that introduce a fluorescent or easily ionizable tag are preferred. Common agents include dansyl chloride, benzoyl chloride, and isobutyl chloroformate.[3][4][5][6] These reagents improve retention on reversed-phase columns and significantly enhance detection sensitivity in both fluorescence and mass spectrometry detectors.[6]

  • For Gas Chromatography (GC-MS): Derivatization is essential to decrease the polarity and increase the volatility of the analyte.[7] This is typically achieved through acylation or silylation. Acylating agents like pentafluoropropionic anhydride (PFPA) and silylating agents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used.[8][9]

Quantitative Data Summary

The following table summarizes key quantitative parameters for common derivatization methods applicable to this compound and other polyamines.

Derivatization ReagentAnalytical MethodTypical Reaction ConditionsDetection Limit (LOD)Linearity RangeKey Advantages
Dansyl Chloride LC-MS / HPLC-FLDpH 9.5-12, 30-60 min, 40-60°C[10][11]10 ng/mL (can be improved to 2 ng/mL)[10]Picomole quantities detectable[12]Stable derivatives, excellent for fluorescence and MS detection.[4][13]
Benzoyl Chloride LC-MS / HPLC-UVAlkaline pH, room temp, ~40 min[1][6]0.02 - 1.0 ng/mL[6]1 - 1000 ng/mL[6]High reactivity, good for UV and MS detection.[6]
Isobutyl Chloroformate LC-MS/MSCompleted within 15 min[14]Not specifiedNot specifiedRapid reaction, forms sharp peaks in LC-MS.[14]
o-Phthalaldehyde (OPA) HPLC-FLDIn-line reaction at room temp[15][16]0.5 nmol/mL[15][16]1 - 50 µM[15][16]Fast reaction, suitable for automated pre-column derivatization.[15][16]
Pentafluoropropionic Anhydride (PFPA) GC-MS65°C for 30 min[9]Not specifiedNot specifiedForms stable, volatile derivatives suitable for GC-MS analysis.[9]

Experimental Workflow

The general workflow for the analysis of this compound involves sample extraction, derivatization, and subsequent chromatographic analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Urine, Plasma) Extraction Acid Extraction (e.g., TCA, PCA) Sample->Extraction Neutralization Neutralization & Internal Standard Spiking Extraction->Neutralization AddReagent Add Derivatization Reagent (e.g., Dansyl Chloride) Neutralization->AddReagent Incubate Incubation (Controlled Temp & Time) AddReagent->Incubate Quench Quench Reaction (e.g., Add NaOH) Incubate->Quench Cleanup Liquid-Liquid or Solid-Phase Extraction Quench->Cleanup Analysis LC-MS or GC-MS Analysis Cleanup->Analysis

Caption: General experimental workflow for this compound analysis.

Detailed Experimental Protocols

Protocol 1: Derivatization with Dansyl Chloride for LC-MS/MS Analysis

This protocol is adapted from established methods for polyamine analysis and is suitable for quantifying this compound in biological fluids.[5][10] Dansyl chloride reacts with the secondary amine of this compound to form a highly fluorescent and readily ionizable derivative.

Dansyl_Chloride_Reaction N1N8 This compound (Secondary Amine) Plus1 + Arrow  pH 9-12  60°C, 60 min   Dansyl Dansyl Chloride Product Dansylated Derivative (LC-MS active) Plus2 + HCl HCl Arrow->Product

Caption: Reaction of this compound with Dansyl Chloride.

1. Principle Dansyl chloride reacts with the secondary amine group of this compound under alkaline conditions to form a stable, fluorescent sulfonamide derivative. The resulting product is extracted and analyzed by reverse-phase LC-MS/MS.

2. Reagents and Materials

  • This compound standard

  • Internal Standard (IS), e.g., a stable isotope-labeled analog

  • Dansyl chloride solution: 10 mg/mL in acetone (prepare fresh)

  • Sodium bicarbonate/carbonate buffer: 250 mM, pH 9.5-10[11]

  • Formic acid

  • Sodium hydroxide (250 mM)

  • Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

  • Toluene or Diethyl ether for extraction

  • Biological sample (e.g., urine, pre-treated plasma)

3. Step-by-Step Procedure

  • Sample Preparation: To 100 µL of sample (or standard), add 10 µL of internal standard solution.

  • Alkalinization: Add 100 µL of sodium bicarbonate/carbonate buffer to adjust the pH. Vortex briefly.

  • Derivatization: Add 200 µL of dansyl chloride solution. Vortex for 30 seconds.

  • Incubation: Incubate the mixture at 60°C for 60 minutes in the dark.[11]

  • Quenching: Add 20 µL of 250 mM sodium hydroxide to quench the excess dansyl chloride. Incubate at 40°C for 10 minutes.[11]

  • Neutralization: Add 20 µL of 2 M formic acid (in ACN) to neutralize excess NaOH.[11]

  • Extraction: Add 500 µL of toluene or diethyl ether. Vortex vigorously for 2 minutes and centrifuge at 2,000 x g for 5 minutes.

  • Drying: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid) for LC-MS/MS analysis.

4. Suggested LC-MS/MS Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the derivative, followed by a wash and re-equilibration step.

  • Ionization: Electrospray Ionization (ESI), Positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transition for the dansylated this compound and its internal standard.

Protocol 2: Derivatization with Acylation for GC-MS Analysis

This protocol uses an acylating agent, such as pentafluoropropionic anhydride (PFPA), to create a volatile derivative of this compound suitable for GC-MS analysis.[9] Acylation is a robust method for derivatizing amines for gas chromatography.[17][18]

1. Principle PFPA reacts with the secondary amine of this compound to replace the active hydrogen with a pentafluoropropionyl group. This acylation increases the molecular weight and volatility while decreasing the polarity of the analyte, leading to good chromatographic peak shape and thermal stability.

2. Reagents and Materials

  • This compound standard

  • Internal Standard (IS)

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate or Acetonitrile (anhydrous)

  • Toluene (anhydrous)

  • Sodium sulfate (anhydrous)

  • Sample extract (dried)

3. Step-by-Step Procedure

  • Sample Preparation: The biological sample should be extracted and the extract dried completely under nitrogen.

  • Derivatization: To the dried residue, add 50 µL of ethyl acetate and 50 µL of PFPA.

  • Incubation: Cap the vial tightly and heat at 65°C for 30 minutes.[9]

  • Drying: Cool the vial to room temperature and evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Extraction: Add 200 µL of toluene to the residue and vortex. Add a small amount of anhydrous sodium sulfate to remove any residual moisture.

  • Analysis: Transfer the toluene solution to a GC vial for analysis.

4. Suggested GC-MS Conditions

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless mode.

  • Temperature Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~300°C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Detection: Scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic fragment ions of the PFP-derivative.

References

Troubleshooting & Optimization

Technical Support Center: N1,N8-diacetylspermidine (DAS) ELISA Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity and performance of their N1,N8-diacetylspermidine (DAS) ELISA assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a this compound (DAS) ELISA?

Most commercially available and published assays for this compound (DAS) are competitive ELISAs.[1][2] In this format, DAS present in the sample competes with a fixed amount of enzyme-labeled DAS (or a DAS-conjugate) for binding to a limited number of anti-DAS antibody sites coated on the microplate wells. The amount of signal generated by the enzyme is inversely proportional to the concentration of DAS in the sample. A higher concentration of DAS in the sample results in less binding of the enzyme-labeled DAS and thus a weaker signal.

Q2: My signal is very weak, or I have no signal at all. What are the possible causes?

A weak or absent signal can be due to several factors:

  • Reagent preparation or handling errors: Ensure all reagents, including standards, are brought to room temperature before use and have been prepared according to the protocol. Verify that no key reagent was omitted.

  • Expired or inactive reagents: Check the expiration dates of all kit components. The enzyme conjugate or substrate may have lost activity due to improper storage or repeated freeze-thaw cycles.

  • Incorrect assay procedure: Double-check that all incubation times and temperatures were followed correctly. Inadequate incubation can lead to insufficient binding.

  • Sample issues: The concentration of DAS in your samples may be below the detection limit of the assay. Consider concentrating your sample if possible, or refer to optimization strategies to increase assay sensitivity.

  • Improper washing: Overly stringent washing (e.g., too many washes or high detergent concentration) can strip the bound antibody or antigen from the wells.

Q3: I am observing high background noise in my assay. What can I do to reduce it?

High background can obscure the specific signal and reduce assay sensitivity. Common causes and solutions include:

  • Insufficient washing: Ensure that wells are washed thoroughly between steps to remove all unbound reagents. Increasing the number of washes or including a 30-second soak step can help.

  • Non-specific binding: The detection antibody or enzyme conjugate may be binding non-specifically to the plate. Ensure that an appropriate blocking buffer was used and that the blocking step was performed for the recommended duration.

  • High concentration of detection reagents: The concentration of the anti-DAS antibody or the enzyme conjugate may be too high. Titrating these reagents to find the optimal concentration can reduce background.

  • Substrate issues: The substrate may be contaminated or may have been exposed to light. Always use fresh substrate and protect it from light during incubation.

Q4: What is antibody cross-reactivity and how does it affect my DAS assay?

Cross-reactivity refers to the binding of the anti-DAS antibody to molecules other than DAS that have a similar structure. This is a critical consideration for assays measuring polyamines, as several related compounds may be present in biological samples. Significant cross-reactivity can lead to an overestimation of the DAS concentration. Published data for anti-DAS antibodies shows varying levels of cross-reactivity with related molecules.[2][3]

CompoundExample Cross-Reactivity (%)[2]
This compound (DAS) 100
N1,N12-diacetylspermine1.2
N8-acetylspermidine0.74
N1-acetylspermidine0.12
Acetylputrescine0.08

It is essential to consult the datasheet for your specific antibody or kit to understand its cross-reactivity profile.

Troubleshooting Guide: Improving Assay Sensitivity

Low sensitivity can be a major challenge, leading to false-negative results, especially when measuring low-abundance analytes. The following sections provide strategies to enhance the sensitivity of your DAS ELISA.

Experimental Workflow for Assay Optimization

A systematic approach is crucial for optimizing your ELISA. The following workflow outlines the key steps to consider for improving assay sensitivity.

ELISA_Optimization_Workflow cluster_prep Preparation & Baseline cluster_optimization Optimization Steps cluster_analysis Analysis & Validation start Start with Kit Protocol check_reagents Verify Reagent Quality (Storage, Expiration) start->check_reagents run_baseline Run Baseline Assay (Standards & Samples) check_reagents->run_baseline titrate_ab Titrate Antibody Concentration run_baseline->titrate_ab Low Signal? optimize_incubation Optimize Incubation Time & Temperature titrate_ab->optimize_incubation optimize_blocking Test Blocking Buffers optimize_incubation->optimize_blocking optimize_substrate Evaluate Substrates optimize_blocking->optimize_substrate analyze Analyze S/N Ratio & Standard Curve optimize_substrate->analyze analyze->titrate_ab Still Low? validate Validate with Spike-and-Recovery analyze->validate Good Curve? finish Finalize Optimized Protocol validate->finish

Caption: A stepwise workflow for systematically optimizing an this compound ELISA protocol to improve sensitivity.

Detailed Methodologies for Sensitivity Enhancement

1. Antibody Concentration Optimization

In a competitive ELISA, the concentration of the capture antibody coated on the plate is critical. Too little antibody will result in a weak signal, while too much can lead to high background and a decrease in the assay's dynamic range.

  • Protocol:

    • Prepare serial dilutions of the anti-DAS capture antibody in the coating buffer (e.g., ranging from 0.5 µg/mL to 8 µg/mL).

    • Coat different rows of a microplate with each dilution and incubate as per the standard protocol.

    • Proceed with the blocking, washing, and subsequent assay steps using a constant, mid-range concentration of the DAS standard.

    • Select the antibody concentration that provides the best signal-to-noise ratio.

2. Incubation Time and Temperature

Increasing incubation times can allow for more complete binding reactions, potentially increasing the signal.

  • Protocol:

    • Prepare a plate according to your standard protocol.

    • During the sample/standard incubation step, incubate different sets of wells for varying durations (e.g., 1 hour, 2 hours, overnight at 4°C).

    • Similarly, test different incubation temperatures (e.g., room temperature vs. 37°C).[4] Shaking the plate during incubation (e.g., at 600 rpm) can also enhance binding kinetics.[4]

    • Analyze the results to determine the conditions that yield the highest sensitivity without increasing the background.

ParameterCondition 1Condition 2Condition 3
Incubation Time 1 hour at RT2 hours at RTOvernight at 4°C
Incubation Temp. Room Temp.37°C4°C (overnight)
Shaking NoYes (600 rpm)No
Expected OutcomeBaselineIncreased SignalPotentially Highest Sensitivity

3. Choice of Substrate

The choice of enzyme substrate can significantly impact signal intensity. Chemiluminescent substrates typically offer higher sensitivity compared to colorimetric substrates like TMB.[5]

  • Protocol:

    • Perform the assay up to the final detection step.

    • Add different substrates (e.g., standard TMB, a high-sensitivity TMB, or a chemiluminescent substrate) to different wells.

    • Read the plate using the appropriate instrument (spectrophotometer for colorimetric, luminometer for chemiluminescent).

    • Compare the signal intensity and the lower limit of detection (LOD) for each substrate. A 10 to 20-fold increase in sensitivity can sometimes be achieved with chemiluminescent detection.[5]

Polyamine Metabolism Pathway

This compound is a product of polyamine catabolism. Understanding this pathway can provide context for the biological relevance of your measurements. The key enzyme responsible for the acetylation of spermidine is spermidine/spermine N1-acetyltransferase (SAT1).

Polyamine_Metabolism Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine SRM SRM Putrescine->SRM Spermidine Spermidine SMS SMS Spermidine->SMS SAT1 SAT1 Spermidine->SAT1 Spermidine->SAT1 Spermine Spermine Spermine->SAT1 Back-conversion N1_Acetylspermidine N1-Acetylspermidine N1_Acetylspermidine->SAT1 PAOX PAOX N1_Acetylspermidine->PAOX Oxidation N8_Acetylspermidine N8-Acetylspermidine DAS This compound ODC->Putrescine SRM->Spermidine SMS->Spermine SAT1->Spermidine Back-conversion SAT1->N1_Acetylspermidine SAT1->N8_Acetylspermidine SAT1->DAS PAOX->Putrescine Oxidation

Caption: Simplified diagram of the polyamine metabolism pathway, highlighting the role of SAT1 in the formation of this compound.

References

N1,N8-diacetylspermidine sample stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N1,N8-diacetylspermidine (DASPD) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on sample stability, storage, and troubleshooting for the accurate quantification of DASPD in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for plasma and urine samples intended for this compound analysis?

A1: For long-term storage, it is strongly recommended to store plasma and urine samples at -80°C. Storage at -20°C may be acceptable for shorter durations, but -80°C is preferable to minimize potential degradation. For short-term storage (i.e., processing within a few hours), samples should be kept on ice or refrigerated at 4°C. Avoid leaving samples at room temperature for extended periods, as this can lead to an increase in this compound concentrations, likely due to enzymatic activity.

Q2: How many freeze-thaw cycles can my samples undergo before this compound concentration is affected?

A2: It is best to minimize freeze-thaw cycles. Each cycle of freezing and thawing can impact the integrity of the sample and the concentration of various metabolites, including this compound. While specific data for DASPD is limited, general best practices for metabolomics suggest avoiding more than one to two freeze-thaw cycles. If multiple analyses are planned, it is advisable to aliquot samples into smaller volumes after the initial collection and processing.

Q3: What are the best practices for collecting and handling blood and urine samples for this compound analysis?

A3: For plasma, collect whole blood in tubes containing an anticoagulant such as EDTA. Process the blood as soon as possible after collection by centrifuging to separate the plasma. For urine, a first-morning void is often preferred to reduce variability, and samples should be collected in sterile containers. For both sample types, it is crucial to minimize the time between collection and freezing. Samples should be immediately placed on ice and processed in a refrigerated environment.

Q4: What are the potential sources of contamination during sample preparation for this compound analysis?

A4: Polyamines are ubiquitous, and contamination can be a concern. Potential sources include laboratory reagents, glassware, and consumables. It is important to use high-purity solvents and reagents. Glassware should be meticulously cleaned, and the use of disposable, certified-clean plasticware is recommended whenever possible.

Sample Stability and Storage Conditions

While specific quantitative stability data for this compound is not extensively published, the following table summarizes general recommendations based on studies of polyamines and other metabolites. Researchers should perform their own validation studies for specific experimental conditions.

ParameterRecommendationRationale
Storage Temperature
Long-Term-80°CMinimizes enzymatic and chemical degradation.
Short-Term (up to 24 hours)4°C (refrigerated)Slows down most degradation processes for a limited time.
Room TemperatureAvoidCan lead to significant changes in metabolite concentrations.
Freeze-Thaw Cycles Limit to 1-2 cyclesRepeated freezing and thawing can degrade analytes and alter sample composition.
Sample Matrix
Plasma (EDTA)Process within 1 hour of collectionMinimizes enzymatic activity that can alter polyamine levels.
UrineAdd a preservative (e.g., boric acid) if immediate freezing is not possiblePrevents microbial growth which can alter metabolite profiles.

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol outlines a general procedure for researchers to determine the stability of this compound in their specific sample matrix and storage conditions.

1. Sample Pooling and Aliquoting:

  • Pool several sources of the intended matrix (e.g., human plasma or urine) to create a homogenous sample stock.

  • Fortify the pooled sample with a known concentration of this compound standard if endogenous levels are too low for accurate quantification.

  • Aliquot the pooled sample into multiple small-volume tubes to avoid repeated freeze-thaw cycles of the bulk sample.

2. Time-Point and Condition Matrix:

  • Define the storage conditions to be tested (e.g., Room Temperature (20-25°C), 4°C, -20°C, and -80°C).

  • Establish the time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours for short-term and 1, 2, 4, 8, 12 weeks for long-term stability).

  • For freeze-thaw stability, subject aliquots to a defined number of freeze-thaw cycles (e.g., 1, 2, 3, 5 cycles), where one cycle consists of freezing at the intended storage temperature for at least 12 hours and thawing at room temperature until just melted.

3. Sample Preparation for Analysis (Example for LC-MS/MS):

  • Protein Precipitation (for plasma): To 50 µL of plasma sample, add 150 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled this compound). Vortex for 30 seconds and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Dilution (for urine): Dilute the urine sample with an appropriate volume of water containing the internal standard.

  • Transfer the supernatant (for plasma) or the diluted sample (for urine) to an autosampler vial for analysis.

4. LC-MS/MS Analysis:

  • Utilize a validated LC-MS/MS method for the quantification of this compound. A suitable method might involve a reversed-phase C18 column with a gradient elution using mobile phases containing a small amount of formic acid to improve peak shape and ionization.

  • Detection is typically performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

5. Data Analysis:

  • Calculate the concentration of this compound at each time point and condition relative to the initial concentration (time 0).

  • Plot the percentage of the initial concentration remaining versus time for each storage condition.

  • Determine the stability of the analyte based on predefined acceptance criteria (e.g., concentration remains within ±15% of the initial concentration).

Troubleshooting Guides

LC-MS/MS Analysis of this compound
IssuePotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with residual silanols on the HPLC column.- Inappropriate mobile phase pH.- Column contamination.- Use a column with end-capping or a different stationary phase (e.g., HILIC).- Optimize the mobile phase pH with additives like formic acid or ammonium formate to ensure the analyte is in a consistent protonation state.- Flush the column with a strong solvent or use a guard column.
High Background/Interference - Matrix effects from the biological sample.- Contamination from reagents or consumables.- Optimize the sample preparation method to remove interfering substances (e.g., solid-phase extraction).- Use a divert valve on the LC system to direct the early-eluting, unretained components to waste.- Use high-purity solvents and pre-screen all consumables for potential contaminants.
Low Sensitivity/Poor Ionization - Suboptimal mass spectrometer source conditions.- Ion suppression from co-eluting matrix components.- Optimize source parameters such as capillary voltage, gas flow, and temperature.- Improve chromatographic separation to resolve the analyte from interfering compounds.- Dilute the sample to reduce the concentration of interfering matrix components.
Sample Carryover - Adsorption of the analyte to surfaces in the LC system (e.g., injector, tubing, column).- Optimize the injector wash solution to include a strong organic solvent and/or a solvent with a different pH.- Use a longer gradient with a high organic phase percentage at the end to wash the column between injections.- Consider using PEEK tubing and fittings to minimize adsorption.

Visualizations

Workflow for this compound Stability Testing

G cluster_0 Sample Preparation cluster_1 Storage Conditions cluster_2 Analysis cluster_3 Data Evaluation A Pool and Spike Biological Matrix B Aliquot into Multiple Vials A->B C Room Temperature B->C D 4°C B->D E -20°C B->E F -80°C B->F G Freeze-Thaw Cycles B->G H Sample Extraction at Time Points C->H D->H E->H F->H G->H I LC-MS/MS Quantification H->I J Calculate Concentration vs. Time I->J K Determine Stability J->K

Caption: Workflow for assessing this compound stability.

Polyamine Metabolism Pathway

G cluster_0 Polyamine Biosynthesis cluster_1 Polyamine Catabolism and Acetylation Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase N1_Acetylspermidine N1-Acetylspermidine Spermidine->N1_Acetylspermidine SSAT Spermidine->N1_Acetylspermidine N8_Acetylspermidine N8-Acetylspermidine Spermidine->N8_Acetylspermidine Enzyme? Spermidine->N8_Acetylspermidine N1_Acetylspermidine->Putrescine PAOX N1_N8_Diacetylspermidine This compound N1_Acetylspermidine->N1_N8_Diacetylspermidine Acetyl-CoA

Caption: Simplified polyamine metabolism pathway highlighting this compound.

Cross-reactivity issues with N1,N8-diacetylspermidine antibodies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N1,N8-diacetylspermidine (DiAcSpd) antibodies. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges and ensure the accuracy of their experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly those related to antibody cross-reactivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied?

This compound (DiAcSpd) is a diacetylated derivative of the polyamine spermidine. Polyamines are essential for cell growth, differentiation, and proliferation.[1][2] Altered polyamine metabolism is frequently observed in cancer, and elevated levels of acetylated polyamines, including DiAcSpd, have been identified as potential biomarkers for various malignancies.[3][4][5] Consequently, antibodies specific to DiAcSpd are crucial tools for cancer research and diagnostics.

Q2: What are the main structurally similar molecules that could cross-react with an this compound antibody?

The primary molecules with the potential for cross-reactivity are other acetylated polyamines due to their structural similarities. These include:

  • N1,N12-diacetylspermine (DiAcSpm): The diacetylated form of spermine.

  • N1-acetylspermidine (N1-AcSpd): A mono-acetylated spermidine isomer.

  • N8-acetylspermidine (N8-AcSpd): Another mono-acetylated spermidine isomer.[6][7]

  • Acetylputrescine: The acetylated precursor of polyamines.

It is crucial to validate the specificity of your antibody against these related compounds in your specific application.

Q3: How can I determine if my this compound antibody is cross-reacting?

Several methods can be employed to assess cross-reactivity:

  • Competitive ELISA: This is a direct method to quantify cross-reactivity. By competing for antibody binding between DiAcSpd and potential cross-reactants, you can determine the percentage of cross-reactivity.

  • Western Blotting: Spike your samples with known amounts of potential cross-reactants to see if additional bands or an increase in the signal of the target band appears.

  • Immunohistochemistry (IHC) / Immunocytochemistry (ICC): Perform antibody pre-incubation (neutralization) with an excess of DiAcSpd and, in parallel, with potential cross-reactants. A specific antibody's signal will be blocked only by DiAcSpd.

Q4: Are there any general tips to minimize non-specific binding and cross-reactivity?

Yes, optimizing your experimental protocol is key:

  • Blocking: Use an appropriate blocking agent (e.g., BSA, non-fat dry milk, or commercial blocking buffers) to minimize non-specific binding.

  • Antibody Dilution: Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal with low background.

  • Washing Steps: Increase the number and duration of washing steps to remove unbound and weakly bound antibodies.

  • Incubation Times and Temperatures: Optimize incubation times and temperatures for both primary and secondary antibodies.

Troubleshooting Guide: Cross-Reactivity Issues

This guide provides a structured approach to identifying and resolving potential cross-reactivity issues with your this compound antibody in various applications.

Issue 1: High Background or Non-Specific Signals in ELISA

High background in an ELISA can mask the specific signal of DiAcSpd.

Potential Causes and Solutions:

CauseSolution
Insufficient Washing Increase the number of wash cycles and include a 30-second soak step between washes.[8][9]
Inadequate Blocking Try different blocking reagents (e.g., 1-5% BSA, non-fat dry milk) and consider adding a blocking agent to your wash buffer.
Antibody Concentration Too High Perform a titration experiment to determine the optimal dilution for your primary and secondary antibodies.
Cross-Reactivity with Other Molecules Perform a competitive ELISA to assess specificity.
Issue 2: Unexpected Bands or Inconsistent Results in Western Blotting

The presence of unexpected bands may indicate cross-reactivity with other proteins or small molecules in your sample.

Potential Causes and Solutions:

CauseSolution
Antibody Non-Specificity Use a positive control (e.g., purified DiAcSpd-conjugated protein) and a negative control (e.g., lysate from cells known to have low DiAcSpd levels).
Cross-Reactivity with Other Polyamines Perform a peptide competition assay by pre-incubating the antibody with an excess of DiAcSpd and other polyamines (N1-AcSpd, N8-AcSpd, DiAcSpm) before probing the membrane.
Suboptimal Antibody Dilution Titrate the primary antibody to find the concentration that gives the cleanest signal.
Insufficient Blocking Optimize blocking conditions by trying different blocking buffers and extending the blocking time.
Issue 3: Non-Specific Staining in Immunohistochemistry (IHC)

Diffuse or non-specific staining in IHC can obscure the true localization of DiAcSpd.

Potential Causes and Solutions:

CauseSolution
Cross-Reactivity Use cross-adsorbed secondary antibodies to minimize off-target binding.[10] Pre-incubate your primary antibody with an excess of DiAcSpd to confirm signal specificity (neutralization).
Inappropriate Antibody Concentration Decrease the concentration of the primary and/or secondary antibodies.[10]
Insufficient Blocking Use a blocking serum from the same species as the secondary antibody.
Endogenous Enzyme Activity If using an enzyme-based detection system, ensure proper blocking of endogenous peroxidases or phosphatases.

Quantitative Data on Cross-Reactivity

The following table summarizes the cross-reactivity of a rabbit polyclonal antibody raised against this compound, as determined by a competitive ELISA.[7]

Competing AnalyteCross-Reactivity (%)
This compound (DiAcSpd) 100
N1,N12-diacetylspermine (DiAcSpm)1.2
N8-acetylspermidine (N8-AcSpd)0.74
N1-acetylspermidine (N1-AcSpd)0.12
Acetylputrescine0.08

Data from Hiramatsu et al. (1997). This data is illustrative for a specific antibody and may not be representative of all this compound antibodies.

Key Experimental Protocols

Competitive ELISA for this compound

This protocol is adapted for the quantification of DiAcSpd and the assessment of antibody cross-reactivity.

Materials:

  • Microtiter plates

  • N1-acetylspermidine-BSA conjugate (for coating)

  • This compound antibody

  • Standard this compound

  • Potential cross-reactants (e.g., N1,N12-diacetylspermine, N8-acetylspermidine)

  • Enzyme-conjugated secondary antibody

  • Substrate solution

  • Stop solution

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

Procedure:

  • Coating: Coat microtiter plate wells with N1-acetylspermidine-BSA conjugate overnight at 4°C.[7]

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of standard DiAcSpd and potential cross-reactants.

    • In a separate plate or tubes, pre-incubate the DiAcSpd antibody with the standards, cross-reactants, or unknown samples for 1 hour at 37°C.[11]

  • Incubation: Transfer the antibody-antigen mixtures to the coated and blocked microtiter plate and incubate for 90 minutes at 37°C.[11]

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at 37°C.[11]

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add the substrate solution and incubate in the dark until color develops.

  • Stop Reaction: Add the stop solution.

  • Reading: Measure the absorbance at the appropriate wavelength. The signal intensity will be inversely proportional to the amount of DiAcSpd in the sample.

Western Blotting for DiAcSpd-conjugated Proteins

As DiAcSpd is a small molecule, it must be conjugated to a protein to be resolved by SDS-PAGE and detected by Western Blotting. This protocol is for detecting these conjugates.

Procedure:

  • Sample Preparation: Prepare protein lysates from cells or tissues.

  • SDS-PAGE: Separate the proteins on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the DiAcSpd antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal.

  • Specificity Control: To confirm specificity, perform a peptide competition by pre-incubating the primary antibody with an excess of free DiAcSpd for 1 hour at room temperature before adding it to the membrane. A specific signal should be significantly reduced or eliminated.

Immunohistochemistry (IHC) for DiAcSpd

This protocol outlines the general steps for localizing DiAcSpd in tissue sections.

Procedure:

  • Deparaffinization and Rehydration: If using paraffin-embedded tissues, deparaffinize and rehydrate the sections.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using an appropriate buffer (e.g., citrate buffer pH 6.0).

  • Blocking:

    • Block endogenous peroxidase activity with 3% H2O2 (if using HRP-based detection).

    • Block non-specific binding sites with a blocking serum for 1 hour.

  • Primary Antibody Incubation: Incubate the sections with the DiAcSpd antibody overnight at 4°C.

  • Washing: Wash with PBS or TBS.

  • Secondary Antibody Incubation: Incubate with a biotinylated or polymer-based secondary antibody for 1 hour at room temperature.

  • Detection: Apply the detection reagent (e.g., streptavidin-HRP followed by DAB substrate).

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

  • Specificity Control: For a negative control, substitute the primary antibody with an isotype control antibody or the antibody diluent. For a specificity control, pre-incubate the primary antibody with an excess of free DiAcSpd.

Visualizing Workflows and Pathways

Polyamine Metabolism Pathway

The following diagram illustrates the metabolic pathway leading to the synthesis and catabolism of polyamines, including the formation of this compound.

Polyamine_Metabolism cluster_enzymes Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine N1_AcSpd N1-acetylspermidine Spermidine->N1_AcSpd N8_AcSpd N8-acetylspermidine Spermidine->N8_AcSpd DiAcSpd This compound N1_AcSpd->DiAcSpd N8_AcSpd->Spermidine ODC ODC SPDS SPDS SPMS SPMS SSAT1 SSAT1 SSAT2 NAT2/SSAT2 HDAC10 HDAC10 ODC_pos ODC SPDS_pos SPDS SPMS_pos SPMS SSAT1_pos SSAT1 SSAT2_pos NAT2 HDAC10_pos HDAC10

Caption: Polyamine metabolism and acetylation pathway.

Troubleshooting Workflow for Antibody Cross-Reactivity

This flowchart provides a logical sequence of steps to diagnose and address suspected cross-reactivity.

Troubleshooting_Workflow Start Suspected Cross-Reactivity (High Background / Unexpected Signal) CheckProtocol Review Protocol: - Antibody Dilution - Blocking - Washing Steps Start->CheckProtocol Optimize Optimize Protocol Parameters CheckProtocol->Optimize Re_evaluate Re-evaluate Results Optimize->Re_evaluate ProblemSolved Problem Resolved Re_evaluate->ProblemSolved Issue Gone SpecificityTest Perform Specificity Test Re_evaluate->SpecificityTest Issue Persists CompELISA Competitive ELISA SpecificityTest->CompELISA PeptideComp Peptide Competition / Neutralization (Western / IHC) SpecificityTest->PeptideComp AnalyzeData Analyze Specificity Data CompELISA->AnalyzeData PeptideComp->AnalyzeData Specific Antibody is Specific AnalyzeData->Specific Signal Blocked by Target Only NonSpecific Cross-Reactivity Confirmed AnalyzeData->NonSpecific Signal Blocked by Other Analytes Specific->ProblemSolved NewAntibody Consider a Different Antibody or Purification of Current Ab NonSpecific->NewAntibody

Caption: Workflow for troubleshooting antibody cross-reactivity.

References

Troubleshooting low recovery of N1,N8-diacetylspermidine during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting the extraction of N1,N8-diacetylspermidine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during sample preparation and to provide robust methodologies for improving recovery rates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and troubleshooting tips for low recovery of this compound during solid-phase extraction (SPE) and liquid-liquid extraction (LLE).

Q1: What are the key chemical properties of this compound that influence its extraction?

This compound is a diacetylated derivative of the natural polyamine spermidine. It belongs to the class of organic compounds known as acetamides.[1] Its chemical structure includes two amide groups and a secondary amine, making it a relatively polar molecule. This polarity is a critical factor in selecting the appropriate extraction method and solvents. The hydrochloride salt form is soluble in aqueous solutions like PBS (pH 7.2) at 10 mg/ml and in water at 50 mg/mL.[2][3]

Q2: I am experiencing low recovery of this compound using Solid-Phase Extraction (SPE). What are the potential causes and how can I troubleshoot this?

Low recovery in SPE can stem from several factors throughout the extraction process. Below is a step-by-step troubleshooting guide:

  • Inappropriate Sorbent Selection:

    • Problem: The chosen SPE sorbent may not have the appropriate chemistry to retain this compound effectively. Given its polar nature, a standard C18 reversed-phase sorbent might not provide sufficient retention, leading to the analyte being lost in the loading or wash steps.

    • Solution: Consider using a mixed-mode SPE cartridge that combines reversed-phase with ion-exchange properties (e.g., a mixed-mode cation exchange). This can enhance the retention of the protonated amine groups of this compound. Alternatively, a hydrophilic-lipophilic balanced (HLB) polymeric sorbent can also offer better retention for polar compounds.

  • Incorrect Sample pH:

    • Problem: The pH of the sample can significantly impact the ionization state of this compound and its interaction with the sorbent. If the pH is not optimal, the analyte may not be charged correctly for retention on an ion-exchange sorbent or may be too polar for a reversed-phase sorbent.

    • Solution: For cation-exchange SPE, ensure the sample pH is adjusted to be at least 2 pH units below the pKa of the secondary amine to ensure it is fully protonated and can bind to the sorbent. For reversed-phase SPE, adjusting the pH to suppress ionization (i.e., making the molecule more neutral) can sometimes improve retention, though this may be challenging for a polyamine.

  • Inadequate Column Conditioning or Equilibration:

    • Problem: Failure to properly condition and equilibrate the SPE cartridge can lead to inconsistent and poor recovery. The sorbent may not be in the correct state to interact with the analyte.

    • Solution: Always follow the manufacturer's instructions for conditioning and equilibration. Typically, this involves washing the cartridge with an organic solvent (e.g., methanol) to activate the stationary phase, followed by an aqueous solution (e.g., water or a buffer matching the sample's pH) to equilibrate the sorbent.

  • Sample Solvent Too Strong:

    • Problem: If the solvent in which the sample is dissolved is too strong (i.e., has a high elution strength), the analyte may not be retained on the sorbent and will be lost during the loading step.

    • Solution: Dilute the sample with a weaker solvent (e.g., water or a buffer) before loading it onto the SPE cartridge. This will reduce the elution strength of the sample matrix and promote retention.

  • Wash Solvent Too Strong:

    • Problem: The wash solvent may be too aggressive, causing the analyte to be eluted from the sorbent along with the interferences.

    • Solution: Use a weaker wash solvent. For reversed-phase SPE, this may mean decreasing the percentage of organic solvent in the wash solution. For ion-exchange SPE, ensure the ionic strength and pH of the wash buffer are not high enough to disrupt the interaction between the analyte and the sorbent.

  • Inefficient Elution:

    • Problem: The elution solvent may not be strong enough to disrupt the interaction between the analyte and the sorbent, resulting in the analyte remaining on the cartridge.

    • Solution: Increase the strength of the elution solvent. For reversed-phase SPE, this could involve increasing the percentage of organic solvent. For ion-exchange SPE, this may require adjusting the pH or increasing the ionic strength of the elution buffer to displace the analyte.

Q3: My recovery is low with Liquid-Liquid Extraction (LLE). How can I optimize this method for this compound?

Optimizing LLE for a polar molecule like this compound often requires careful selection of solvents and pH conditions.

  • Solvent Selection:

    • Problem: Using a non-polar solvent like hexane will likely result in very poor recovery of the polar this compound.

    • Solution: Choose a more polar organic solvent that is immiscible with water, such as ethyl acetate or a mixture of chloroform and methanol. A two-step LLE with a Folch extraction (chloroform:methanol) followed by partitioning with ethyl acetate has been shown to be effective for polyamines.

  • pH Adjustment:

    • Problem: The pH of the aqueous phase will determine the charge state of this compound and its partitioning behavior.

    • Solution: To extract into an organic phase, it is generally preferable for the analyte to be in its neutral form. However, for a polyamine, this would require a very high pH, which might not be practical. An alternative is to use an ion-pairing agent. Adding an ion-pairing reagent with an opposite charge to the analyte can form a neutral complex that is more readily extracted into the organic phase. The pH should be adjusted to ensure the analyte is fully ionized for the ion-pairing to be effective.

  • Salting-Out Effect:

    • Problem: The high water solubility of this compound can lead to it remaining in the aqueous phase.

    • Solution: Adding a high concentration of salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase can decrease the solubility of the analyte in the aqueous layer and drive it into the organic phase, a phenomenon known as the "salting-out" effect.

  • Derivatization:

    • Problem: The inherent polarity of this compound makes it challenging to extract efficiently.

    • Solution: Derivatizing the amine groups can significantly decrease the polarity of the molecule, making it more amenable to extraction with less polar organic solvents. Reagents like dansyl chloride or benzoyl chloride can be used for this purpose. Derivatization is often performed at an alkaline pH (e.g., pH 9-9.5).

Q4: Can derivatization improve the recovery and detection of this compound?

Yes, derivatization is a common strategy to improve both the extraction efficiency and the detectability of polyamines.

  • Improved Extraction: By reacting the amine groups with a derivatizing agent (e.g., dansyl chloride, benzoyl chloride), the polarity of this compound is significantly reduced. The resulting derivative is more hydrophobic and can be more efficiently extracted from an aqueous matrix into an organic solvent.

  • Enhanced Detection: Many derivatizing agents introduce a chromophore or fluorophore into the molecule, which enhances its detection by UV or fluorescence detectors in HPLC. For mass spectrometry, derivatization can improve ionization efficiency. Derivatization with dansyl chloride, for instance, has been successfully used in combination with LLE for the analysis of polyamines.

Q5: Are there any concerns about the stability of this compound during extraction and storage?

While specific stability data for this compound during extraction is not extensively documented, general principles for handling polar metabolites should be followed.

  • Temperature: It is advisable to keep samples on ice or at 4°C during processing to minimize potential enzymatic degradation or chemical reactions.

  • pH: Extreme pH values should be avoided unless necessary for a specific extraction step, as they could potentially lead to hydrolysis of the acetyl groups, although amides are generally stable.

  • Storage: For long-term storage, it is recommended to store extracts at -80°C. Stock solutions of this compound hydrochloride are typically stored at -20°C for up to a month or at -80°C for up to six months.[2][4] Repeated freeze-thaw cycles should be avoided.[3]

Quantitative Data Summary

The following tables summarize recovery data for polyamines, including acetylated forms, using different extraction methods. Note that data specifically for this compound is limited, and the tables include data for related polyamines to provide a comparative overview.

Table 1: Solid-Phase Extraction (SPE) Recovery of Polyamines

AnalyteMatrixSPE SorbentElution SolventRecovery (%)Reference
Polyamines (general)UrineC18AcetonitrileGood (not quantified)[5]
Polyamines (general)MilkSulfosalicylic acid precipitationNot applicable≥ 92.8[6]
Acetylated PolyaminesL1210 murine leukemia cellsSep-Pak silica (pH 9.0)Not specified70.6 - 104.7

Table 2: Liquid-Liquid Extraction (LLE) Recovery of Polyamines

AnalyteMatrixExtraction SolventRecovery (%)Reference
This compoundSerumChloroform:Methanol (Folch) then Ethyl AcetateGood (not quantified, but better performance than SPE)[7]
SpermidineSerumChloroform:Methanol (Folch) then Ethyl Acetate> 82[4]
N-acetylspermidineSalivaEthyl acetate (after benzoylation)82 - 117

Experimental Protocols

Protocol 1: Two-Step Liquid-Liquid Extraction (LLE) for this compound from Serum

This protocol is adapted from a method developed for the comprehensive analysis of polyamine metabolomes in biological fluids.

  • Sample Preparation:

    • To 100 µL of serum, add an internal standard solution containing deuterated this compound.

  • Protein Precipitation and Initial Extraction (Folch Method):

    • Add 500 µL of a cold chloroform:methanol (2:1, v/v) mixture to the serum sample.

    • Vortex vigorously for 2 minutes.

    • Incubate on ice for 10 minutes to allow for complete protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Phase Separation:

    • Carefully collect the supernatant (the liquid phase) and transfer it to a new tube.

  • Derivatization (Dansylation):

    • Add 100 µL of carbonate-bicarbonate buffer (pH 9.5) to the collected supernatant.

    • Add 100 µL of dansyl chloride solution (10 mg/mL in acetone).

    • Vortex and incubate at 60°C for 45 minutes in the dark.

  • Second Liquid-Liquid Extraction:

    • Add 500 µL of ethyl acetate to the derivatized sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.

  • Sample Concentration:

    • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 100 µL of mobile phase for LC-MS analysis).

Protocol 2: Solid-Phase Extraction (SPE) for Polyamines from Urine

This protocol provides a general framework for SPE of polyamines and can be optimized for this compound.

  • Sample Pre-treatment:

    • Centrifuge the urine sample to remove any particulate matter.

    • Adjust the pH of the urine sample to the desired value (e.g., for cation exchange, adjust to pH < 4).

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol through it.

  • SPE Cartridge Equilibration:

    • Equilibrate the cartridge by passing 1 mL of water (with the pH adjusted to match the sample) through it. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of a weak wash solvent (e.g., water or a buffer with low ionic strength) to remove unretained interferences.

    • Follow with a wash of 1 mL of a stronger wash solvent (e.g., methanol) to remove more hydrophobic interferences, if necessary. Ensure this wash is not strong enough to elute the analyte of interest.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of an appropriate elution solvent. For a cation exchange sorbent, this would typically be a buffer with a high pH or high ionic strength (e.g., 5% ammonium hydroxide in methanol).

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with your analytical instrument.

Visualizations

Troubleshooting_Low_Recovery cluster_title Troubleshooting Low Recovery of this compound cluster_SPE Solid-Phase Extraction (SPE) cluster_LLE Liquid-Liquid Extraction (LLE) Title Start Low Recovery Observed CheckMethod Which Extraction Method? Start->CheckMethod Sorbent Inappropriate Sorbent? CheckMethod->Sorbent SPE Solvent Incorrect Solvent Polarity? CheckMethod->Solvent LLE SamplepH_SPE Incorrect Sample pH? Sorbent->SamplepH_SPE Conditioning Improper Conditioning? SamplepH_SPE->Conditioning Wash_SPE Wash Solvent Too Strong? Conditioning->Wash_SPE Elution_SPE Inefficient Elution? Wash_SPE->Elution_SPE SamplepH_LLE Suboptimal Aqueous pH? Solvent->SamplepH_LLE SaltingOut Consider Salting-Out? SamplepH_LLE->SaltingOut Derivatization Consider Derivatization? SaltingOut->Derivatization

Caption: A troubleshooting workflow for low recovery of this compound.

LLE_Workflow cluster_title Liquid-Liquid Extraction Workflow Title Start Start: Serum Sample Step1 1. Protein Precipitation (Chloroform:Methanol) Start->Step1 Step2 2. Centrifuge & Collect Supernatant Step1->Step2 Step3 3. Derivatization (Dansyl Chloride, pH 9.5) Step2->Step3 Step4 4. LLE with Ethyl Acetate Step3->Step4 Step5 5. Collect Organic Phase Step4->Step5 Step6 6. Evaporate & Reconstitute Step5->Step6 End End: Analysis Step6->End

Caption: A typical workflow for the two-step liquid-liquid extraction of this compound.

References

How to minimize ion suppression for N1,N8-diacetylspermidine analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N1,N8-diacetylspermidine analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and overcome common challenges during LC-MS/MS analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in this compound analysis?

Ion suppression is a type of matrix effect where components of the sample matrix other than the analyte of interest interfere with the ionization of the analyte, leading to a decreased signal intensity.[1] This is a significant issue in the analysis of this compound, particularly in complex biological matrices like plasma or urine, as it can lead to inaccurate and unreliable quantification.[1] Co-eluting endogenous materials such as proteins, lipids, and salts can compete with this compound for ionization in the mass spectrometer's source, compromising the sensitivity and reproducibility of the assay.[2]

Q2: What are the primary causes of ion suppression for a polar molecule like this compound?

As a polar compound, this compound is susceptible to ion suppression from several sources:

  • Poor Retention on Reversed-Phase Columns: Polar molecules often have limited retention on common C18 columns, causing them to elute early in the chromatogram where many other polar matrix components also appear, leading to significant signal suppression.[3][4][5]

  • Matrix Components: Biological samples contain numerous endogenous compounds like phospholipids, salts, and proteins that can co-elute with this compound and interfere with its ionization.[2]

  • Mobile Phase Additives: While necessary for chromatography, some mobile phase additives, especially ion-pairing agents like trifluoroacetic acid (TFA), are known to cause significant ion suppression in electrospray ionization (ESI).[6][7]

Q3: How can I detect and assess the extent of ion suppression in my assay?

A common method to evaluate ion suppression is the post-column infusion experiment.[1][2] In this technique, a solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. Any dip in the baseline signal of this compound indicates the retention time at which matrix components are eluting and causing ion suppression.[1][2] Another approach is the post-extraction spike method, where the response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat solution.[8]

Troubleshooting Guides

Issue 1: Low Signal Intensity and Poor Reproducibility

This is often a direct consequence of ion suppression. The following troubleshooting workflow can help identify and mitigate the issue.

G cluster_0 Troubleshooting Low Signal & Poor Reproducibility start Low Signal/Poor Reproducibility Observed q1 Is an appropriate internal standard being used? start->q1 sol1 Incorporate a stable isotope-labeled internal standard (SIL-IS) for this compound. q1->sol1 No q2 Is the sample preparation method adequate? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Optimize sample cleanup. Consider SPE or LLE over simple protein precipitation. q2->sol2 No q3 Is chromatographic separation optimized? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Modify mobile phase or gradient to separate this compound from the void volume and interfering peaks. Consider HILIC. q3->sol3 No q4 Are mobile phase additives causing suppression? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Replace strong ion-pairing agents (e.g., TFA) with MS-friendly alternatives like formic acid or ammonium formate. q4->sol4 Yes end_node Improved Signal and Reproducibility q4->end_node No a4_yes Yes a4_no No sol4->end_node

Caption: Troubleshooting workflow for low signal intensity and poor reproducibility.

Issue 2: Analyte Peak Elutes in the Void Volume with Matrix Interferences

Due to its polar nature, this compound may not be well-retained on traditional reversed-phase columns, leading to co-elution with other polar matrix components in the solvent front, a region notorious for ion suppression.[4][5]

Solutions:

  • Switch to a Different Chromatography Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is often better suited for retaining and separating very polar compounds like this compound.[4][5][9] HILIC uses a polar stationary phase and a mobile phase with a high organic content, which can improve retention and move the analyte away from the early-eluting interferences.[9]

  • Chemical Derivatization: Derivatizing this compound with a hydrophobic moiety can increase its retention on a reversed-phase column and improve its ionization efficiency.[10][11] This moves the analyte to a cleaner region of the chromatogram, reducing the impact of ion suppression.[12]

  • Optimize Mobile Phase with Ion-Pairing Reagents: While some ion-pairing agents like TFA can cause suppression, others can be used judiciously. For polyamines, heptafluorobutyric acid (HFBA) has been used to improve retention, with the subsequent addition of propionic acid to the mobile phase to help recover some of the signal loss.[3][13]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed to remove a significant portion of matrix components that cause ion suppression.[14] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, is particularly effective for cleaning up biological samples.[14]

Objective: To extract this compound from human plasma while minimizing matrix interferences.

Materials:

  • Mixed-mode cation exchange SPE cartridges

  • Human plasma sample

  • Internal Standard (Stable Isotope Labeled this compound)

  • Methanol, Acetonitrile (LC-MS grade)

  • Formic acid, Ammonium hydroxide

  • Water (LC-MS grade)

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the internal standard solution. Add 200 µL of 2% formic acid in water and vortex to mix. This step helps to precipitate proteins and ensures the analyte is in the correct protonated state for ion exchange.

  • SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: Pass 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash 2: Pass 1 mL of methanol to remove non-polar interferences like phospholipids.

  • Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analyte, releasing it from the ion-exchange sorbent.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: HILIC-MS/MS Method for this compound Analysis

This method provides an alternative to reversed-phase chromatography for improved retention of the polar this compound.[9]

Objective: To achieve chromatographic separation of this compound from early-eluting matrix components.

LC Conditions:

  • Column: HILIC column (e.g., Amide or Silica-based)

  • Mobile Phase A: 10 mM Ammonium formate with 0.1% formic acid in water

  • Mobile Phase B: 10 mM Ammonium formate with 0.1% formic acid in 95:5 Acetonitrile:Water

  • Gradient:

    • 0.0 min: 95% B

    • 5.0 min: 50% B

    • 5.1 min: 95% B

    • 8.0 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Transitions: To be optimized for this compound and its stable isotope-labeled internal standard.

G cluster_1 SPE and HILIC-MS/MS Workflow start Plasma Sample + Internal Standard ppt Protein Precipitation (Acidification) start->ppt spe Mixed-Mode SPE (Condition, Load, Wash, Elute) ppt->spe dry Dry Down spe->dry reconstitute Reconstitute in Initial Mobile Phase dry->reconstitute inject Inject on HILIC Column reconstitute->inject ms MS/MS Detection (MRM) inject->ms data Data Analysis ms->data

Caption: Workflow for sample preparation and analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques

This table summarizes the effectiveness of different sample preparation methods in reducing matrix effects and improving analyte recovery. The values are representative and will vary based on the specific matrix and experimental conditions.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation 85 - 9540 - 60< 15
Liquid-Liquid Extraction 60 - 8080 - 95< 10
Solid-Phase Extraction (SPE) 80 - 10085 - 100< 5
  • Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) * 100. A value of 100% indicates no matrix effect, while values <100% indicate ion suppression.

Table 2: Effect of Mobile Phase Modifiers on Signal Intensity

This table illustrates the impact of different mobile phase additives on the signal intensity of this compound. Signal intensity is normalized to the highest observed signal.

Mobile Phase AdditiveRelative Signal Intensity (%)Chromatographic Peak Shape
0.1% Trifluoroacetic Acid (TFA) 20Excellent
0.1% Formic Acid 85Good
10 mM Ammonium Formate 95Good
10 mM Ammonium Acetate 100Good

These tables highlight that while a strong ion-pairing agent like TFA can provide good chromatography, it often comes at the cost of significant signal suppression.[7] MS-friendly additives like ammonium formate or acetate are generally preferred for sensitive quantification.[7][15]

References

Technical Support Center: Urinary N1,N8-diacetylspermidine (DAS) Measurement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring urinary N1,N8-diacetylspermidine (DAS).

Frequently Asked Questions (FAQs)

Q1: What are the main sources of pre-analytical variability in urinary DAS measurement?

A1: Pre-analytical variability is a significant source of error in urinary DAS measurement. Key factors include:

  • Sample Collection: The timing of urine collection (e.g., first morning void vs. 24-hour collection) can influence DAS concentrations. For consistent results, a standardized collection protocol is recommended.

  • Storage Conditions: The stability of DAS in urine is highly dependent on storage temperature and duration. Long-term storage at room temperature can lead to degradation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of urine samples can degrade DAS and other metabolites, leading to inaccurate measurements.

Q2: How do dietary polyamines affect urinary DAS levels?

A2: Dietary intake of polyamines can influence urinary DAS levels, as exogenous polyamines contribute to the body's polyamine pool. Foods rich in polyamines include aged cheese, citrus fruits, and red meat. However, the correlation between dietary polyamine intake and urinary DAS can be complex and may be influenced by overall energy intake. One study found that the positive correlation between polyamine-rich foods and urinary N8-acetylspermidine was diminished after adjusting for total energy intake[1]. Conversely, red meat consumption has been negatively correlated with total urinary acetylated polyamines[1].

Q3: Can medications interfere with urinary DAS measurement?

A3: Yes, certain medications can interfere with urinary DAS measurement, either by altering polyamine metabolism or by causing analytical interference. Non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin and sulindac, have been shown to induce spermidine/spermine N1-acetyltransferase (SSAT), the enzyme responsible for acetylating spermidine[2][3]. This can lead to increased production and excretion of acetylated polyamines, including DAS. It is crucial to obtain a thorough medication history from study participants.

Q4: What is the most common analytical method for urinary DAS measurement?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of urinary DAS. This method offers high sensitivity and specificity, allowing for the accurate measurement of low concentrations of DAS in a complex matrix like urine.

Troubleshooting Guides

Sample Preparation Issues
ProblemPossible Cause(s)Recommended Solution(s)
Low DAS recovery after extraction Inefficient solid-phase extraction (SPE) or liquid-liquid extraction (LLE).Optimize the extraction protocol by testing different sorbents/solvents and pH conditions. Ensure complete elution of the analyte.
Degradation of DAS during sample preparation.Keep samples on ice throughout the preparation process. Minimize the time between thawing and analysis.
High variability between replicate samples Inconsistent sample handling.Ensure precise and consistent pipetting. Thoroughly mix samples before aliquoting.
Incomplete dissolution of the extracted sample.Vortex and/or sonicate the sample after reconstitution to ensure complete dissolution.
LC-MS/MS Analysis Issues
ProblemPossible Cause(s)Recommended Solution(s)
Poor peak shape (tailing, fronting, or splitting) Column degradation or contamination.Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate mobile phase composition.Optimize the mobile phase pH and organic solvent gradient.
Co-eluting interfering substances.Improve chromatographic separation by adjusting the gradient or using a different column chemistry.
Low signal intensity or no peak detected Ion suppression due to matrix effects.Implement strategies to mitigate matrix effects, such as sample dilution, using a more efficient sample cleanup method, or employing a stable isotope-labeled internal standard.[4]
Incorrect mass spectrometer settings.Verify the precursor and product ion masses, collision energy, and other MS parameters for DAS.
Clogged ESI needle or dirty ion source.Clean the ESI needle and ion source components according to the manufacturer's instructions.
Inconsistent retention time Fluctuations in column temperature.Ensure the column oven is maintaining a stable temperature.
Changes in mobile phase composition.Prepare fresh mobile phase and ensure proper mixing.
Air bubbles in the LC system.Degas the mobile phase and prime the pumps.
High background noise Contaminated mobile phase or LC system.Use high-purity solvents and flush the system thoroughly.
Electrical interference.Ensure proper grounding of the instrument.
Data Interpretation Issues
ProblemPossible Cause(s)Recommended Solution(s)
Inaccurate quantification Matrix effects (ion suppression or enhancement).Use a stable isotope-labeled internal standard that co-elutes with DAS to compensate for matrix effects.[2] A post-column infusion experiment can help identify regions of ion suppression.[5]
Non-linearity of the calibration curve.Ensure the calibration standards cover the expected concentration range of the samples. Use a weighted regression if necessary.
Misidentification of DAS peak Co-eluting isomers or isobaric compounds.Use high-resolution mass spectrometry to confirm the elemental composition. Optimize chromatography to separate isomers.

Quantitative Data Summary

Table 1: Stability of Urinary Metabolites Under Different Storage Conditions
Storage TemperatureStorage DurationEffect on Metabolite StabilityReference
4°CUp to 48 hoursGenerally stable for most metabolites.[5]
-20°CLong-termStable for most metabolites.[5]
Room Temperature (~20-22°C)Up to 24 hoursStable for most metabolites.[5]
Room Temperature (~20-22°C)> 24 hoursSignificant degradation of some metabolites.[5]
Repeated Freeze-Thaw CyclesMultiple cyclesCan lead to degradation of metabolites.[5]

Note: While these are general findings for urinary metabolites, specific stability studies for this compound are recommended.

Experimental Protocols

Representative LC-MS/MS Protocol for Urinary this compound (DAS) Measurement

This protocol is a representative method and should be validated in your laboratory.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Thaw frozen urine samples on ice.

  • Centrifuge the urine at 4°C for 10 minutes at 14,000 rpm to pellet any debris.

  • Take 200 µL of the supernatant and add an appropriate amount of a stable isotope-labeled internal standard for DAS (if available).

  • Add 200 µL of 0.5 M ammonium acetate buffer (pH 5.0).

  • Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Load the prepared urine sample onto the SPE plate.

  • Wash the plate with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute the analytes with 2 x 50 µL of 60:40 acetonitrile:methanol containing 5% ammonium hydroxide.

  • Dilute the eluate with 100 µL of a reconstitution solvent (e.g., 2% acetonitrile in water with 1% formic acid).

2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for DAS and its internal standard must be determined and optimized.

    • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity for DAS.

3. Data Analysis

  • Integrate the peak areas for DAS and its internal standard.

  • Calculate the ratio of the DAS peak area to the internal standard peak area.

  • Quantify the concentration of DAS in the urine samples using a calibration curve prepared with known concentrations of DAS standards.

  • Normalize the final concentration to urinary creatinine to account for variations in urine dilution.

Visualizations

Spermidine Metabolism and DAS Formation

Spermidine_Metabolism cluster_enzymes Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC ODC Spermidine Spermidine Putrescine->Spermidine SpdS SpdS Spermine Spermine Spermidine->Spermine N1_acetylspermidine N1-acetylspermidine Spermidine->N1_acetylspermidine N8_acetylspermidine N8-acetylspermidine Spermidine->N8_acetylspermidine SpmS SpmS SSAT SSAT N1N8_diacetylspermidine This compound (DAS) N1_acetylspermidine->N1N8_diacetylspermidine Excretion Urinary Excretion N1N8_diacetylspermidine->Excretion SSAT_2 SSAT

Caption: Spermidine metabolic pathway leading to the formation and excretion of this compound (DAS).

Experimental Workflow for Urinary DAS Measurement

Experimental_Workflow start Urine Sample Collection centrifugation Centrifugation start->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe lcms LC-MS/MS Analysis spe->lcms data_processing Data Processing and Quantification lcms->data_processing end Final DAS Concentration data_processing->end

Caption: A typical experimental workflow for the measurement of urinary this compound (DAS).

References

Quality control measures for N1,N8-diacetylspermidine quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of N1,N8-diacetylspermidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying this compound?

A1: The most common and robust method for the quantification of this compound in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for accurate measurement even at low concentrations.[1][2] Gas chromatography-mass spectrometry (GC-MS) can also be used, but may require additional derivatization steps.[3]

Q2: Why is an internal standard crucial for accurate quantification?

A2: An internal standard (IS) is essential to compensate for variations in sample preparation and instrument performance.[4] For this compound, a stable isotope-labeled (SIL) internal standard, such as a deuterium-labeled version, is ideal. The SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus correcting for potential errors and improving the accuracy and precision of the results.[2]

Q3: What are "matrix effects" and how can they affect my results?

A3: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine).[5] This can lead to either ion suppression or enhancement, causing inaccurate quantification. To minimize matrix effects, it is crucial to have a thorough sample clean-up procedure and to use a stable isotope-labeled internal standard that co-elutes with the analyte.[2][5]

Q4: What kind of sample preparation is required for biological fluids like urine or plasma?

A4: Sample preparation for biological fluids typically involves a protein precipitation step, often with an organic solvent like methanol, followed by centrifugation.[3][6] For urine samples, a simple dilution followed by filtration through a strong anion exchange resin can be effective to remove interfering compounds.[2] The goal is to remove components that can interfere with the analysis or damage the LC-MS/MS system.

Q5: What are typical validation parameters I should expect for a robust this compound quantification method?

A5: A validated method should have well-defined parameters for linearity, sensitivity, accuracy, and precision. The following table summarizes typical acceptance criteria for these parameters.

Quantitative Data Summary

Table 1: Typical LC-MS/MS Method Validation Parameters
ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.99[3][7]
Calibration Curve Range Up to 5 to 10,000 nM (in human urine)[2]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10[6]
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3[6]
Intra-day and Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)[6][8]
Intra-day and Inter-day Accuracy (%Bias) Within ±15% of nominal value (±20% at LLOQ)[6][8]
Recovery Consistent, precise, and reproducible (typically 80-120%)[3]
Matrix Effect Should be minimized and compensated for by the internal standard.[3]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks in the chromatogram.

  • Reduced peak height and poor integration.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Column For HILIC columns, insufficient buffer concentration can lead to peak tailing. Try increasing the buffer concentration (e.g., ammonium formate) to mask secondary interactions. Be mindful that very high buffer concentrations can suppress the MS signal.[9]
Column Overload Injecting too much sample can cause broad or flattened peaks. Reduce the injection volume. For a 2.1 mm ID column, recommended volumes are typically 0.5-5 µL.[9]
Blocked Column Frit Debris from samples or the mobile phase can partially block the column inlet frit, distorting peak shape. Try backflushing the column to waste to dislodge particulates.[10]
Inappropriate Mobile Phase pH If the mobile phase pH is close to the analyte's pKa, it can result in poor peak shape. Adjust the pH of the mobile phase or select a different buffer.[9]
Mismatch between Sample Solvent and Mobile Phase In HILIC, a significant mismatch in the organic solvent percentage between the sample and the starting mobile phase can cause peak distortion. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.[11]

G

Issue 2: High Signal Variability or Low Sensitivity

Symptoms:

  • Inconsistent peak areas for quality control (QC) samples.

  • Low signal-to-noise ratio, making it difficult to detect the analyte at low concentrations.

Possible Causes & Solutions:

CauseSolution
Inconsistent Sample Preparation Ensure precise and consistent execution of the sample preparation protocol, especially pipetting of the internal standard and extraction solvents. Use of an automated liquid handler can improve reproducibility.
Matrix Effects (Ion Suppression) Matrix components can suppress the ionization of this compound. Enhance the sample clean-up procedure (e.g., using solid-phase extraction) or adjust the chromatography to separate the analyte from interfering compounds.[5]
Suboptimal Electrospray Ionization (ESI) Source Parameters The ESI source parameters (e.g., capillary voltage, gas temperature, nebulizer pressure) significantly impact ionization efficiency. Optimize these parameters by infusing a standard solution of this compound and adjusting each parameter to maximize the signal.[12][13]
Analyte Degradation This compound may be unstable under certain storage or sample processing conditions. Ensure samples are stored at -80°C and processed quickly on ice to minimize degradation.
Contamination of the Mass Spectrometer Contaminants in the ion source can lead to signal suppression. Perform routine cleaning of the ion source components as per the manufacturer's recommendations.

G

Experimental Protocols

Detailed Methodology for this compound Quantification in Human Urine by LC-MS/MS

This protocol is adapted from the method described by Häkkinen et al. for the analysis of acetylated polyamines.[2]

1. Materials and Reagents:

  • This compound standard

  • Deuterium-labeled this compound (internal standard)

  • Heptafluorobutyric acid (HFBA)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Strong anion exchange resin for sample filtration

2. Standard and Internal Standard Preparation:

  • Prepare stock solutions of this compound and its labeled internal standard in a suitable solvent (e.g., water or methanol).

  • Prepare a series of calibration standards by spiking known concentrations of the analyte into a surrogate matrix (e.g., water or diluted blank urine).

  • Prepare a working internal standard solution to be added to all samples, calibrators, and QCs.

3. Sample Preparation:

  • Thaw frozen urine samples on ice.

  • Vortex samples to ensure homogeneity.

  • Dilute the urine samples (e.g., 1:10) with LC-MS grade water.

  • Add the internal standard working solution to each diluted sample.

  • Filter the samples through a strong anion exchange resin to remove interfering compounds.[2]

  • Transfer the filtrate to autosampler vials for analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% HFBA (v/v).

    • Mobile Phase B: Acetonitrile with 0.1% HFBA (v/v).

    • Gradient: A suitable gradient to separate this compound from other polyamines and matrix components.

    • Flow Rate: e.g., 0.3 mL/min.

    • Injection Volume: e.g., 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Selected Reaction Monitoring (SRM).

    • SRM Transitions: Optimize the precursor-to-product ion transitions for both this compound and its labeled internal standard.

5. Data Analysis and Quality Control:

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.

  • Use a linear regression model with appropriate weighting (e.g., 1/x or 1/x²) to fit the curve.

  • Quantify this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Analyze QC samples at low, medium, and high concentrations throughout the analytical run to monitor the method's performance. The results should fall within the pre-defined acceptance criteria for accuracy and precision.[8]

G

References

Interpreting unexpected results in N1,N8-diacetylspermidine assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N1,N8-diacetylspermidine (DAS) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it measured?

A1: this compound (DAS) is an acetylated derivative of the polyamine spermidine. Polyamines are crucial for cell growth, differentiation, and proliferation.[1][2] Altered polyamine metabolism is associated with various diseases, including cancer.[1] DAS levels in biological fluids like urine and serum are investigated as a potential biomarker for disease diagnosis and prognosis.[2]

Q2: What are the common methods for quantifying this compound?

A2: The most common methods for quantifying DAS include Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Each method has its own advantages and disadvantages in terms of sensitivity, specificity, and throughput.

Q3: My sample values are lower than expected. What are the potential causes?

A3: Lower than expected DAS concentrations can stem from several factors, including:

  • Sample Degradation: DAS may be unstable if samples are not stored properly. It is recommended to store samples at -80°C for long-term storage.[3][4] Repeated freeze-thaw cycles should also be avoided.

  • Inefficient Extraction: The choice of extraction solvent and method can significantly impact recovery. A two-step liquid-liquid extraction with a Folch extraction and ethyl acetate partitioning has been shown to be effective.[2]

  • Suboptimal Derivatization (for HPLC): Incomplete derivatization will lead to lower signal. Ensure the derivatizing agent is fresh and the reaction conditions (pH, temperature, time) are optimal.[2]

  • Issues with ELISA Kit: This could be due to expired reagents, improper storage of the kit, or errors in the standard curve preparation.[5]

Q4: I am observing high background noise in my assay. What could be the reason?

A4: High background can obscure your results and is a common issue. Potential causes include:

  • In LC-MS: Contaminants in the mobile phase or from the sample matrix can cause high background noise.[6] Using high-purity solvents and optimizing sample clean-up can help mitigate this.

  • In ELISA: Insufficient washing, non-specific binding of antibodies, or contaminated buffers can all lead to high background.[7][8] Increasing the number of wash steps or adding a detergent like Tween-20 to the wash buffer can be beneficial.[7]

  • Sample Matrix Effects: Components in the biological sample (e.g., lipids, salts) can interfere with the assay.[2]

Troubleshooting Guides

HPLC Assay Troubleshooting
Problem Possible Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Column contamination or deterioration.[1][9]Clean the column according to the manufacturer's instructions or replace it if necessary.
Incompatible sample solvent and mobile phase.[9][10]Ensure the sample is dissolved in a solvent compatible with the mobile phase. Ideally, use the mobile phase as the sample solvent.
Column overloading.[10][11]Reduce the injection volume or dilute the sample.
No Peak or Very Small Peak Inefficient derivatization.Optimize derivatization conditions (reagent concentration, pH, temperature, and reaction time).[2]
Sample degradation.Ensure proper sample collection, storage, and handling to prevent degradation.[3][4]
Incorrect wavelength setting on the detector.Verify the detector is set to the correct wavelength for the chosen derivative.
High Background Noise Contaminated mobile phase or system.Use HPLC-grade solvents and flush the system thoroughly.
Matrix effects from the sample.Improve sample clean-up procedures, such as solid-phase extraction (SPE), to remove interfering substances.
ELISA Assay Troubleshooting
Problem Possible Cause Recommended Solution
Weak or No Signal Inactive reagents (antibodies, enzyme conjugate, substrate).[5]Check the expiration dates and storage conditions of all kit components.
Omission of a key reagent or incorrect reagent order.[8]Carefully review the protocol and ensure all steps are followed correctly.
Insufficient incubation times or incorrect temperature.[5]Adhere to the incubation times and temperatures specified in the protocol.
High Background Insufficient washing.[7][8]Increase the number of wash cycles and ensure complete aspiration of wash buffer from the wells.
Non-specific binding of antibodies.Use the recommended blocking buffer and ensure adequate incubation time.
Contaminated reagents or buffers.Prepare fresh buffers and avoid cross-contamination of reagents.
Poor Standard Curve Improper preparation of standards.[5]Re-prepare the standard dilutions carefully, ensuring accurate pipetting.
Pipetting errors.[5]Use calibrated pipettes and ensure consistent pipetting technique.

Experimental Protocols

This compound Extraction from Serum

This protocol is based on a two-step liquid-liquid extraction method.[2]

  • Protein Precipitation: To 100 µL of serum, add 300 µL of a cold chloroform:methanol mixture (2:1, v/v).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the upper aqueous-methanolic layer containing the polar metabolites, including DAS.

  • Second Extraction: To the remaining pellet, add 200 µL of ethyl acetate.

  • Vortex and Centrifuge: Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Combine Supernatants: Combine the supernatant from this step with the previously collected supernatant.

  • Drying: Evaporate the combined supernatants to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the appropriate solvent for your analytical method (e.g., mobile phase for HPLC).

Competitive ELISA for this compound

This is a general protocol for a competitive ELISA. Specific details may vary depending on the kit manufacturer.[12]

  • Coating: Coat the wells of a microplate with an anti-DAS antibody. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Sample/Standard Incubation: Add your prepared samples and standards to the wells, followed by the addition of enzyme-labeled DAS (e.g., DAS-HRP conjugate). Incubate for 1-2 hours at room temperature. During this step, free DAS in the sample competes with the enzyme-labeled DAS for binding to the antibody.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP) to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stop Reaction: Add a stop solution to terminate the reaction.

  • Read Absorbance: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the concentration of DAS in the sample.

Data Presentation

Table 1: Comparison of Analytical Methods for this compound Quantification

Parameter ELISA HPLC LC-MS
Principle ImmunoassayChromatographic SeparationChromatographic Separation & Mass Detection
Sensitivity High (pg/mL to ng/mL range)Moderate (ng/mL to µg/mL range)Very High (pg/mL to fg/mL range)
Specificity Can be affected by cross-reactivityGoodVery High
Sample Volume Low (µL)Moderate (µL)Low (µL)
Throughput HighLow to ModerateModerate
Cost per Sample LowModerateHigh
Derivatization Not requiredOften requiredOptional, but can improve sensitivity

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Biological Sample (Serum, Urine, etc.) Extraction Extraction of DAS Sample->Extraction Derivatization Derivatization (for HPLC/GC-MS) Extraction->Derivatization ELISA ELISA Extraction->ELISA LCMS LC-MS Extraction->LCMS HPLC HPLC Derivatization->HPLC Quantification Quantification HPLC->Quantification ELISA->Quantification LCMS->Quantification Troubleshooting Troubleshooting Unexpected Results Quantification->Troubleshooting

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic cluster_hplc HPLC Issues cluster_elisa ELISA Issues Start Unexpected Result Observed AssayType Which Assay? Start->AssayType PeakShape Poor Peak Shape? AssayType->PeakShape HPLC WeakSignal Weak/No Signal? AssayType->WeakSignal ELISA NoPeak No/Low Peak? PeakShape->NoPeak node_col_contam Check Column Contamination PeakShape->node_col_contam node_solvent Check Solvent Compatibility PeakShape->node_solvent HighBg_HPLC High Background? NoPeak->HighBg_HPLC node_deriv Check Derivatization NoPeak->node_deriv node_degrad Check Sample Degradation NoPeak->node_degrad node_mobile_phase Check Mobile Phase Purity HighBg_HPLC->node_mobile_phase node_matrix Assess Matrix Effects HighBg_HPLC->node_matrix HighBg_ELISA High Background? WeakSignal->HighBg_ELISA node_reagents Check Reagent Activity WeakSignal->node_reagents node_protocol Review Protocol Steps WeakSignal->node_protocol PoorCurve Poor Standard Curve? HighBg_ELISA->PoorCurve node_washing Optimize Washing Steps HighBg_ELISA->node_washing node_blocking Check Blocking Efficiency HighBg_ELISA->node_blocking node_standards Re-prepare Standards PoorCurve->node_standards node_pipetting Verify Pipetting PoorCurve->node_pipetting

Caption: A logical decision tree for troubleshooting unexpected assay results.

polyamine_pathway Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine N1AcSpd N1-acetylspermidine Spermidine->N1AcSpd DAS This compound (DAS) N1AcSpd->DAS ODC ODC ODC->Putrescine SpdS Spermidine Synthase SpdS->Spermidine SpmS Spermine Synthase SpmS->Spermine SSAT1 SSAT1 SSAT1->N1AcSpd SSAT2 SSAT2 SSAT2->DAS

References

Technical Support Center: Enhancing N1,N8-diacetylspermidine Detection Specificity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N1,N8-diacetylspermidine (N1,N8-dAcSpd) detection methods. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the specificity and reliability of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the detection of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

LC-MS/MS Troubleshooting

Question 1: I am observing high background noise and inconsistent quantification in my LC-MS/MS analysis of N1,N8-dAcSpd. What are the potential causes and solutions?

Answer: High background noise and poor quantification in LC-MS/MS analysis of polyamines like N1,N8-dAcSpd are often due to matrix effects. Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., urine, plasma). This can lead to ion suppression or enhancement, resulting in inaccurate quantification.

Troubleshooting Steps:

  • Optimize Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. A two-step LLE with a Folch extraction followed by ethyl acetate partitioning has been shown to be effective in reducing matrix effects for polyamine analysis.

  • Improve Chromatographic Separation: Adjusting the liquid chromatography method can help separate N1,N8-dAcSpd from interfering matrix components. Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is well-suited for polar compounds like polyamines.

  • Use of Ion-Pairing Reagents: Volatile ion-pairing reagents like heptafluorobutyric acid (HFBA) can improve peak shape and retention of polyamines on reversed-phase columns. However, be aware that these reagents can sometimes cause ion suppression.

  • Implement Isotope-Labeled Internal Standards: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard (e.g., deuterated N1,N8-dAcSpd). The internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate normalization of the signal.

  • Matrix-Matched Calibration Curves: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.

Question 2: My LC-MS/MS sensitivity for N1,N8-dAcSpd is lower than expected. How can I improve it?

Answer: Low sensitivity can be a significant hurdle in detecting low-abundance metabolites. Several factors in your LC-MS/MS method can be optimized to enhance the signal for N1,N8-dAcSpd.

Troubleshooting Steps:

  • Optimize MS Parameters: Fine-tune the mass spectrometer's parameters, including collision energy, declustering potential, and ion source settings (e.g., temperature, gas flows), specifically for N1,N8-dAcSpd.

  • Derivatization: Although direct analysis is possible, derivatization of polyamines with reagents like dansyl chloride or isobutyl chloroformate can improve their chromatographic properties and ionization efficiency.

  • Mobile Phase Composition: The choice of mobile phase additives can impact ionization. For positive electrospray ionization (ESI), acidic modifiers like formic acid are commonly used. Post-column addition of propionic acid in isopropanol has been shown to prevent signal suppression when using ion-pairing reagents.[1]

  • Check for Contamination: Ensure that the LC system, particularly the column and ion source, is free from contaminants that could suppress the signal.

ELISA Troubleshooting

Question 3: I am getting high background in my N1,N8-dAcSpd ELISA. What could be the cause?

Answer: High background in an ELISA can obscure the specific signal and reduce the assay's dynamic range. This is often due to non-specific binding of antibodies or detection reagents.

Troubleshooting Steps:

  • Blocking Efficiency: Ensure that the blocking step is sufficient. Increase the incubation time or try a different blocking agent (e.g., increase the percentage of BSA or use a commercial blocking buffer).

  • Washing Steps: Inadequate washing is a common cause of high background. Increase the number of wash cycles and ensure that the wells are completely emptied between washes. Adding a short soaking step during each wash can also be beneficial.

  • Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding. Perform a titration to determine the optimal antibody concentration.

  • Incubation Times and Temperatures: Adhere to the incubation times and temperatures specified in the kit protocol. Deviations can lead to increased non-specific binding.

Question 4: The signal in my N1,N8-dAcSpd ELISA is weak or absent. What should I check?

Answer: A weak or no signal in an ELISA can be frustrating. The issue can stem from various factors, from reagent preparation to procedural errors.

Troubleshooting Steps:

  • Reagent Preparation and Storage: Ensure all reagents, including standards and antibodies, have been stored correctly and have not expired. Allow all reagents to reach room temperature before use.[2]

  • Protocol Adherence: Double-check that all steps of the protocol were followed correctly and in the right order.

  • Substrate and Stop Solution: Confirm that the substrate is active and has not been exposed to light. Ensure the correct stop solution is used.

  • Sample Concentration: The concentration of N1,N8-dAcSpd in your samples might be below the detection limit of the assay. Consider concentrating your samples if possible.

  • Plate Reader Settings: Verify that the plate reader is set to the correct wavelength for the substrate used.

Question 5: I am concerned about the specificity of my N1,N8-dAcSpd ELISA. How can I assess and mitigate cross-reactivity?

Answer: Cross-reactivity with structurally similar molecules, such as other acetylated polyamines (e.g., N1-acetylspermidine, N8-acetylspermidine), is a critical concern for immunoassay specificity.

Assessment and Mitigation Strategies:

  • Review Kit Specifications: Check the manufacturer's data sheet for information on the cross-reactivity of the antibody with other polyamines.

  • Spike-Recovery Experiments: Spike your sample matrix with known concentrations of potentially cross-reacting compounds and measure the signal to quantify the extent of interference.

  • Use of Highly Specific Antibodies: Select ELISA kits that utilize monoclonal antibodies with documented low cross-reactivity to other acetylated polyamines. For instance, some monoclonal antibodies have been developed with cross-reactivities as low as 0.6% for N8-acetylspermidine.

  • Sample Purification: If cross-reactivity is a significant issue, consider a sample clean-up step, such as SPE, to remove interfering compounds before performing the ELISA.

Quantitative Data Summary

The following tables summarize quantitative data for this compound from various studies.

Table 1: this compound Levels in Human Urine

PopulationThis compound Level (nmol/mg creatinine)Reference
Healthy ControlsMean values reported, but specific values vary between studies. Generally lower than in cancer patients.[3]
Colorectal Cancer PatientsSignificantly increased compared to healthy controls.[3]
Urogenital MalignanciesMarkedly increased compared to healthy controls and patients with benign diseases.[4][4]

Table 2: Detection Method Performance for this compound

MethodSample TypeLimit of Detection (LOD) / Limit of Quantification (LOQ)Reference
LC-MS/MSUrineLOD: 0.9 pmol
ELISAUrineKi value: 54 nM

Experimental Protocols

Protocol 1: LC-MS/MS for this compound in Human Urine (Synthesized from literature)

This protocol provides a general framework. Optimization for specific instrumentation and sample types is recommended.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.

    • To 100 µL of supernatant, add an appropriate amount of a deuterated this compound internal standard.

    • Perform a solid-phase extraction (SPE) using a cation exchange cartridge to clean up the sample and concentrate the analyte.

    • Elute the polyamines from the SPE cartridge and evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) or a HILIC column.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard. These transitions should be optimized on your specific instrument.

    • Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Protocol 2: Competitive ELISA for this compound (General Protocol)

This is a general protocol for a competitive ELISA. Always refer to the specific manufacturer's instructions for your kit.

  • Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.

  • Standard and Sample Addition: Add a defined volume of standards and samples to the wells of the microplate pre-coated with a capture antibody.

  • Competitive Reaction: Add a fixed amount of enzyme-labeled this compound to each well. During incubation, the sample/standard N1,N8-dAcSpd and the enzyme-labeled N1,N8-dAcSpd will compete for binding to the capture antibody.

  • Washing: After incubation, wash the plate several times to remove any unbound reagents.

  • Substrate Addition: Add the substrate solution to each well. The enzyme will catalyze a color change.

  • Stopping the Reaction: Add the stop solution to terminate the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: The intensity of the color is inversely proportional to the concentration of this compound in the sample. Construct a standard curve and determine the concentration of N1,N8-dAcSpd in your samples.

Visualizations

Polyamine Metabolism Pathway

Polyamine_Metabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine N1_AcSpd N1-acetylspermidine Spermidine->N1_AcSpd N8_AcSpd N8-acetylspermidine Spermidine->N8_AcSpd N1N8_dAcSpd This compound N1_AcSpd->N1N8_dAcSpd Acetyl_CoA Acetyl-CoA SSAT SSAT Acetyl_CoA->SSAT NAT_unknown Acetyltransferase (putative) Acetyl_CoA->NAT_unknown CoA CoA ODC ODC ODC->Ornithine:n SpdS SpdS SpdS->Putrescine:n SpmS SpmS SpmS->Spermidine:n SSAT->Spermidine:e SSAT->N1_AcSpd:e SSAT->CoA NAT_unknown->Spermidine:s NAT_unknown->CoA

Caption: Polyamine metabolism pathway focusing on this compound synthesis.

Experimental Workflow: LC-MS/MS

LCMS_Workflow Sample Biological Sample (Urine, Plasma) Spike Spike with Internal Standard Sample->Spike Extraction Solid-Phase Extraction (SPE) Spike->Extraction LC Liquid Chromatography (LC Separation) Extraction->LC MS Tandem Mass Spectrometry (MS/MS Detection) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: A typical experimental workflow for N1,N8-dAcSpd detection by LC-MS/MS.

Experimental Workflow: Competitive ELISA

ELISA_Workflow Plate Plate coated with Capture Antibody Add_Sample Add Standards & Samples Plate->Add_Sample Add_Conjugate Add Enzyme-labeled N1,N8-dAcSpd Add_Sample->Add_Conjugate Incubate Incubate (Competitive Binding) Add_Conjugate->Incubate Wash1 Wash Incubate->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Stop Add Stop Solution Incubate2->Stop Read Read Absorbance Stop->Read

Caption: A generalized workflow for a competitive ELISA for N1,N8-dAcSpd detection.

References

Validation & Comparative

A Head-to-Head Comparison of N1,N8-diacetylspermidine and N1,N12-diacetylspermine as Tumor Markers

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the comparative efficacy of two promising polyamine biomarkers in oncology.

The landscape of cancer diagnostics is continually evolving, with a pressing need for sensitive, specific, and non-invasive biomarkers. Among the candidates garnering significant attention are the acetylated derivatives of polyamines, specifically N1,N8-diacetylspermidine (DiAcSpd) and N1,N12-diacetylspermine (DiAcSpm). These molecules are metabolic products found in urine and are frequently elevated in cancer patients, reflecting altered polyamine metabolism in tumor cells.[1][2] This guide provides a comprehensive comparison of DiAcSpd and DiAcSpm as tumor markers, supported by experimental data, to aid researchers in their evaluation and application.

Performance as Tumor Markers: A Quantitative Overview

Numerous studies have evaluated the diagnostic and prognostic potential of urinary DiAcSpd and DiAcSpm across various malignancies. The data consistently indicate that while both are valuable markers, they exhibit different profiles of sensitivity and specificity.

N1,N12-diacetylspermine (DiAcSpm) is frequently highlighted for its high sensitivity in detecting various cancers, even at early stages.[3][4] For instance, in colorectal cancer, DiAcSpm has demonstrated superior sensitivity compared to established markers like carcinoembryonic antigen (CEA) and carbohydrate antigen 19-9 (CA19-9).[2][5] One study reported that urinary DiAcSpm was elevated in 60% of patients with early-stage (0+I) colorectal cancer, whereas CEA was positive in only 10% of the same cohort.[2][6] Similarly, for breast cancer, DiAcSpm showed higher sensitivity than CEA and CA 15-3.[4][7]

This compound (DiAcSpd) , in contrast, is often noted for its high specificity for malignancy.[2][3] Its levels are less frequently elevated in benign conditions compared to DiAcSpm, making it a potentially more reliable indicator of a cancerous state.[2] While generally less sensitive than DiAcSpm, the combined measurement of both markers can enhance diagnostic accuracy.[1][8]

The following tables summarize key quantitative data from various studies, comparing the performance of DiAcSpm and DiAcSpd in different cancers.

Cancer TypeMarkerSensitivity (%)Specificity (%)Patient Cohort (n)Comparison Markers & Sensitivities (%)Source
Colorectal Cancer DiAcSpm75.8-248CEA (39.5), CA19-9 (14.1)[5]
DiAcSpm69.6-33CEA (second most sensitive), CA 19-9 (least sensitive)[7]
DiAcSpd36.3-33-[7]
DiAcSpm (Stage 0+I)66.7-113CEA (27.8), CA19-9 (22.2)[9]
Breast Cancer DiAcSpm60.2-83CEA (37.3), CA15-3 (37.3)[5]
DiAcSpm46.4-28CEA & CA 15-3 (lower sensitivity)[7]
DiAcSpd14.2-28-[7]
DiAcSpm (Stage I+II)28--CEA (3), CA15-3 (0)[4]
Pancreatobiliary Cancer Diacetylspermine*7581125CEA (44), CA19-9 (75)[10]
Non-Small Cell Lung Cancer DiAcSpm--251Prognostic factor for survival[11]

*Note: The study on pancreatobiliary cancer refers to "diacetylspermine" without specifying the isomer, but the context suggests it may be DiAcSpm or a combination.

Prognostic and Monitoring Value

Beyond initial diagnosis, both DiAcSpd and DiAcSpm have shown promise in monitoring treatment response and predicting prognosis. Urinary levels of both markers tend to decrease in patients responding to cancer treatment and entering remission.[1][8] Conversely, persistently high levels after treatment are often associated with a poor prognosis.[1][8] Recurrence of cancer is also frequently accompanied by a re-elevation of these markers, suggesting their utility in post-treatment surveillance.[1][3] For non-small cell lung cancer, urinary N1,N12-diacetylspermine has been identified as an independent prognostic factor for post-recurrent survival.[11]

Experimental Protocols

The quantification of DiAcSpd and DiAcSpm in urine is crucial for their clinical application. Several analytical methods have been developed and validated for this purpose.

Enzyme-Linked Immunosorbent Assay (ELISA)

A common and relatively high-throughput method for quantifying urinary DiAcSpm involves a competitive ELISA.[3][4][7]

Methodology:

  • Sample Preparation: Urine samples are collected and, if necessary, centrifuged to remove sediment. Samples may be diluted with a suitable buffer.

  • Assay Principle: A microplate is coated with a DiAcSpm-protein conjugate. The urinary sample (containing DiAcSpm) and a specific anti-DiAcSpm antibody are added to the wells. The free DiAcSpm in the sample competes with the coated DiAcSpm for binding to the antibody.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.

  • Quantification: A substrate for the enzyme is added, and the resulting colorimetric change is measured using a microplate reader. The concentration of DiAcSpm in the sample is inversely proportional to the signal intensity.

  • Standard Curve: A standard curve is generated using known concentrations of DiAcSpm to quantify the amount in the patient samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the simultaneous quantification of multiple polyamines and their acetylated derivatives.[12]

Methodology:

  • Sample Preparation: Urine samples are diluted and spiked with internal standards (deuterium-labeled polyamines). The samples are then passed through a strong anion exchange resin to remove interfering substances.[12]

  • Chromatographic Separation: The prepared sample is injected into a liquid chromatography system, typically with a C18 column. A gradient elution with an ion-pairing agent (e.g., heptafluorobutyric acid) is used to separate the different polyamine species.[12]

  • Mass Spectrometric Detection: The eluate from the LC system is introduced into a triple quadrupole mass spectrometer with positive electrospray ionization (ESI). The analytes are detected using selected reaction monitoring (SRM), which provides high specificity.[12]

  • Quantification: The concentration of each analyte is determined by comparing its peak area to that of its corresponding internal standard.

Signaling Pathways and Biological Context

The elevation of DiAcSpd and DiAcSpm in cancer is a direct consequence of upregulated polyamine metabolism. The key enzyme in the catabolic pathway is spermidine/spermine N1-acetyltransferase (SSAT), which catalyzes the acetylation of spermidine and spermine.[13][14]

Polyamine_Metabolism Polyamine Metabolism in Cancer Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine N1_AcSpd N1-acetylspermidine Spermidine->N1_AcSpd SSAT N1_AcSpm N1-acetylspermine Spermine->N1_AcSpm SSAT DiAcSpd This compound N1_AcSpd->DiAcSpd Second Acetylation DiAcSpm N1,N12-diacetylspermine N1_AcSpm->DiAcSpm Second Acetylation Excretion Urinary Excretion DiAcSpd->Excretion DiAcSpm->Excretion

Caption: Polyamine metabolism pathway leading to the formation and excretion of DiAcSpd and DiAcSpm.

In cancer cells, the activity of SSAT is often upregulated, leading to an increased production of acetylated polyamines.[14] These acetylated forms are then readily excreted from the cell, resulting in elevated urinary levels.[14] Recent research also suggests that DiAcSpm itself may play a role in promoting cancer cell proliferation by modulating specific microRNA and metabolic pathways.[15]

Experimental_Workflow General Experimental Workflow for Marker Validation cluster_0 Patient Cohort cluster_1 Sample Collection & Processing cluster_2 Biomarker Quantification cluster_3 Data Analysis Cancer_Patients Cancer Patients (Various Stages) Urine_Collection Urine Sample Collection Cancer_Patients->Urine_Collection Healthy_Controls Healthy Controls Healthy_Controls->Urine_Collection Sample_Processing Processing & Storage Urine_Collection->Sample_Processing Quantification Quantification (ELISA or LC-MS/MS) Sample_Processing->Quantification Statistical_Analysis Statistical Analysis (Sensitivity, Specificity, ROC) Quantification->Statistical_Analysis

Caption: A generalized workflow for the clinical validation of urinary tumor markers.

Conclusion

Both this compound and N1,N12-diacetylspermine stand out as promising urinary biomarkers for various cancers. DiAcSpm generally offers higher sensitivity, making it particularly useful for early detection and screening. DiAcSpd, with its higher specificity, can be a valuable tool for confirming malignancy. The combined use of both markers may provide a more robust diagnostic and prognostic assessment. As analytical methods become more standardized and accessible, the clinical utility of these diacetylated polyamines is expected to expand, offering a powerful, non-invasive approach to cancer management. Further large-scale validation studies are warranted to fully establish their role in routine clinical practice.

References

A Head-to-Head Comparison: ELISA vs. LC-MS for N1,N8-diacetylspermidine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of N1,N8-diacetylspermidine, a promising biomarker in various physiological and pathological processes, is paramount. The two most prominent analytical methods for this task are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

Performance Characteristics: A Quantitative Overview

The choice between ELISA and LC-MS often hinges on a trade-off between throughput, cost, and the specific requirements for sensitivity and specificity. The following table summarizes the key quantitative performance metrics for both methods in the context of this compound measurement.

FeatureELISA (Competitive)LC-MS/MS
Sensitivity (Lower Limit of Quantification) Typically in the low nM range (e.g., 2.4 - 8 nM)Can achieve sub-nM to low nM sensitivity (e.g., 0.1 - 5 ng/mL)
Specificity High, but potential for cross-reactivity with structurally similar molecules. For example, an ELISA for this compound showed low cross-reactivity with N8-acetylspermidine (0.6%).Very high, based on both chromatographic retention time and mass-to-charge ratio of the analyte and its fragments, allowing for the distinction between isomers like N1- and N8-acetylspermidine.
Accuracy (Correlation with LC-MS) High correlation with LC-MS has been demonstrated. For instance, ELISA kits for N1-acetylspermidine and N8-acetylspermidine show R² values of >0.95 when compared with LC-MS data.Considered the "gold standard" for accuracy in quantitative bioanalysis due to its high specificity and the use of stable isotope-labeled internal standards.
Precision (Coefficient of Variation - CV) Intra-assay CVs are typically <10%; Inter-assay CVs are generally <15%.Intra- and inter-assay CVs are commonly <15%.
Sample Volume Typically requires a small sample volume (e.g., 20-50 µL).Can also be performed with small sample volumes, often in the range of 10-100 µL.
Throughput High-throughput, suitable for screening large numbers of samples simultaneously in a 96-well plate format.Lower throughput compared to ELISA, with each sample run sequentially. However, modern autosamplers have significantly increased throughput.
Cost Lower initial instrument cost and generally lower cost per sample for reagents.High initial instrument cost. Cost per sample can be higher due to the need for specialized reagents, columns, and maintenance.

Experimental Methodologies: A Detailed Look

Understanding the experimental workflow is crucial for appreciating the practical differences between ELISA and LC-MS.

This compound ELISA Protocol (Competitive Assay)

The competitive ELISA is a common format for quantifying small molecules like this compound.

  • Coating: A known amount of this compound antigen is pre-coated onto the wells of a microtiter plate.

  • Sample/Standard Incubation: The biological sample (e.g., plasma, urine) or a known standard is added to the wells, along with a specific primary antibody against this compound. The this compound in the sample competes with the coated antigen for binding to the limited amount of primary antibody.

  • Washing: The plate is washed to remove any unbound antibody and sample components.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added to the wells.

  • Washing: Another wash step removes the unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.

  • Signal Detection: The absorbance of the color is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

This compound LC-MS/MS Protocol

LC-MS/MS provides a highly specific and sensitive method for the quantification of this compound.

  • Sample Preparation:

    • Protein Precipitation: Biological samples like plasma or serum are first treated with a solvent (e.g., methanol, acetonitrile) to precipitate and remove proteins.

    • Derivatization (Optional but common): To improve chromatographic retention and ionization efficiency, polyamines are often derivatized. A common derivatizing agent is dansyl chloride.

    • Extraction: The derivatized analyte is then extracted using a technique like liquid-liquid extraction or solid-phase extraction to further clean up the sample and concentrate the analyte.

  • Liquid Chromatography (LC) Separation:

    • The prepared sample is injected into a liquid chromatograph.

    • A C18 reversed-phase column is commonly used to separate this compound from other components in the sample based on its physicochemical properties. A gradient elution with solvents like water and acetonitrile containing formic acid is typically employed.

  • Mass Spectrometry (MS) Detection:

    • As the separated components elute from the LC column, they are introduced into the mass spectrometer.

    • Ionization: Electrospray ionization (ESI) is a common technique used to generate charged ions of the analyte.

    • Mass Analysis: The mass spectrometer, often a triple quadrupole (QqQ), is set to monitor specific mass-to-charge (m/z) transitions for this compound and its stable isotope-labeled internal standard. This is known as Multiple Reaction Monitoring (MRM) and provides a high degree of specificity. For instance, for dansylated this compound, specific precursor-to-product ion transitions would be monitored.

  • Quantification: The peak area of the analyte is compared to the peak area of the internal standard to accurately quantify the concentration of this compound in the original sample.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both ELISA and LC-MS/MS.

ELISA_Workflow Start Start Coating Antigen Coating Start->Coating Sample_Standard Add Sample/ Standard & Antibody Coating->Sample_Standard Wash1 Wash Sample_Standard->Wash1 Secondary_Ab Add Secondary Antibody-Enzyme Conjugate Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Substrate Add Substrate Wash2->Substrate Detection Measure Absorbance Substrate->Detection End End Detection->End

ELISA Workflow for this compound Measurement.

LCMS_Workflow Start Start Sample_Prep Sample Preparation (Protein Precipitation, Derivatization, Extraction) Start->Sample_Prep LC_Separation Liquid Chromatography (Separation) Sample_Prep->LC_Separation MS_Detection Mass Spectrometry (Ionization & Detection) LC_Separation->MS_Detection Quantification Data Analysis & Quantification MS_Detection->Quantification End End Quantification->End

LC-MS/MS Workflow for this compound Measurement.

Conclusion: Making the Right Choice

Both ELISA and LC-MS are powerful techniques for the quantification of this compound, each with its own set of advantages and disadvantages.

  • ELISA is a cost-effective, high-throughput method that is well-suited for screening large numbers of samples, particularly in clinical research and initial drug discovery phases. The availability of commercial kits with good correlation to LC-MS further enhances its appeal.

  • LC-MS/MS stands as the gold standard for specificity and accuracy. It is the preferred method when absolute quantification is critical, when distinguishing between closely related isomers is necessary, or when analyzing complex matrices where potential cross-reactivity in an ELISA is a concern. This makes it indispensable for confirmatory studies, detailed pharmacokinetic analyses, and in-depth metabolic research.

Ultimately, the decision between ELISA and LC-MS will depend on the specific research question, the number of samples, the required level of analytical rigor, and the available resources. For many research pipelines, a tiered approach, using ELISA for initial high-throughput screening followed by LC-MS for confirmation of key findings, can be a highly effective strategy.

Urinary N1,N8-diacetylspermidine: A Potential Biomarker for Tumor Progression

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Recent research has highlighted the potential of urinary N1,N8-diacetylspermidine (DAS) as a non-invasive biomarker for monitoring tumor progression and response to treatment. This polyamine, a metabolic byproduct, has been observed at elevated levels in the urine of patients with various malignancies. While a definitive correlation with specific tumor stages across all cancer types remains an area of active investigation, emerging evidence suggests a link between urinary DAS concentrations and tumor volume and grade, offering valuable insights for researchers and drug development professionals.

Correlation with Tumor Characteristics: A Comparative Overview

Quantitative analysis of urinary this compound and its related compound, N1,N12-diacetylspermine, has shown a general increase in cancer patients compared to healthy individuals.[1][2] However, the direct correlation with discrete tumor stages (I-IV) is not consistently reported across different cancer types.

For instance, a study on colorectal cancer found no significant correlation between the urinary levels of N1-acetylspermidine and N8-acetylspermidine and the tumor stage.[3] In contrast, research on breast cancer has indicated that urinary diacetylspermine levels progressively increase with larger tumor volume and are significantly elevated in patients with poorly differentiated (high-grade) tumors.[4][5] This suggests that while not a universal stage-specific marker, urinary diacetylpolyamines may reflect tumor burden and aggressiveness in certain cancers.

Furthermore, studies have shown that successful cancer treatment often leads to a decrease in urinary diacetylpolyamine levels, with a return to normal or near-normal concentrations associated with a good prognosis.[1] Conversely, persistently high levels after treatment may indicate a poor prognosis or tumor recurrence.[1]

Table 1: Summary of Urinary Diacetylpolyamine Levels in Relation to Tumor Characteristics

Cancer TypeCorrelation with Tumor StageCorrelation with Tumor Size/GradeReference
Urogenital MalignanciesGeneral increase in patients with malignanciesNot specified[1][2]
Colorectal CancerNo direct correlation with tumor stageElevated in poorly differentiated tumors[3]
Breast CancerNot explicitly defined by stage, but linked to tumor volume and gradeProgressive increase with tumor volume; significantly higher in high-grade tumors[4][5]

Experimental Methodologies for Quantification

The primary methods for the quantitative analysis of urinary this compound are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol provides a general framework for a competitive ELISA to quantify urinary this compound. Specific reagents and concentrations may vary based on the commercial kit used.

1. Plate Coating:

  • Dilute the capture antibody specific for this compound in a coating buffer (e.g., PBS).
  • Add 100 µL of the diluted antibody to each well of a high-binding 96-well microplate.
  • Incubate overnight at 4°C.
  • Wash the plate 3-4 times with a wash buffer (e.g., PBS with 0.05% Tween 20).

2. Blocking:

  • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.
  • Incubate for 1-2 hours at room temperature.
  • Wash the plate as described in step 1.

3. Standard and Sample Incubation:

  • Prepare a standard curve by serially diluting a known concentration of this compound.
  • Dilute urine samples as required.
  • Add 50 µL of the standard or diluted urine sample to the appropriate wells.
  • Add 50 µL of enzyme-conjugated this compound to each well.
  • Incubate for 1-2 hours at room temperature with gentle shaking.

4. Detection:

  • Wash the plate as described in step 1.
  • Add 100 µL of the substrate solution (e.g., TMB) to each well.
  • Incubate in the dark for 15-30 minutes at room temperature.
  • Add 50 µL of stop solution to terminate the reaction.

5. Data Analysis:

  • Read the absorbance at 450 nm using a microplate reader.
  • Generate a standard curve by plotting the absorbance versus the concentration of the standards.
  • Determine the concentration of this compound in the urine samples by interpolating their absorbance values from the standard curve.

Experimental Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general procedure for the quantification of urinary this compound using LC-MS/MS. Instrument parameters and chromatographic conditions should be optimized for the specific system used.

1. Sample Preparation:

  • Thaw frozen urine samples on ice.
  • Centrifuge the samples to remove any particulate matter.
  • Perform a dilution of the supernatant with a suitable solvent (e.g., methanol:water). An internal standard (e.g., a stable isotope-labeled version of the analyte) should be added at this stage for accurate quantification.

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is commonly used.
  • Mobile Phase: A gradient elution with two solvents, typically water with a small percentage of formic acid (Mobile Phase A) and an organic solvent like acetonitrile or methanol with formic acid (Mobile Phase B).
  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
  • Injection Volume: 5-10 µL of the prepared sample.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for polyamines.
  • Scan Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a characteristic fragment ion).
  • Data Analysis: The peak areas of the analyte and the internal standard are used to calculate the concentration of this compound in the sample by comparing it to a calibration curve prepared with known concentrations of the standard.

Visualizing the Metabolic Context: The Polyamine Pathway

The production of this compound is an integral part of the polyamine metabolic pathway. Understanding this pathway is crucial for interpreting the significance of its byproducts in cancer.

Polyamine_Metabolism Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine SPDS SPDS Putrescine->SPDS Spermidine Spermidine SPMS SPMS Spermidine->SPMS SSAT1 SSAT1 Spermidine->SSAT1 Spermine Spermine SSAT1_3 SSAT1_3 Spermine->SSAT1_3 SSAT1 N1_acetylspermidine N1-acetylspermidine SSAT1_2 SSAT1_2 N1_acetylspermidine->SSAT1_2 SSAT1 N8_acetylspermidine N8-acetylspermidine (Not a direct precursor to this compound) N1_N8_diacetylspermidine This compound N1_acetylspermine N1-acetylspermine Decarboxylated_SAM decarboxylated S-adenosylmethionine Decarboxylated_SAM->SPDS Decarboxylated_SAM->SPMS SAM S-adenosylmethionine SAMDC SAMDC SAM->SAMDC ODC->Putrescine SPDS->Spermidine SPMS->Spermine SSAT1->N1_acetylspermidine SSAT1->N8_acetylspermidine SAMDC->Decarboxylated_SAM SSAT1_2->N1_N8_diacetylspermidine SSAT1_3->N1_acetylspermine

Caption: Polyamine biosynthesis and catabolism pathway.

Experimental Workflow for Urinary Biomarker Analysis

The process of analyzing urinary this compound as a tumor biomarker involves several key stages, from sample collection to data interpretation.

Experimental_Workflow Sample_Collection Urine Sample Collection (24-hour or spot collection) Sample_Processing Sample Processing (Centrifugation, Normalization) Sample_Collection->Sample_Processing Quantification Quantification Method Sample_Processing->Quantification ELISA ELISA Quantification->ELISA LC_MS LC-MS/MS Quantification->LC_MS Data_Analysis Data Analysis (Standard Curve, Concentration Calculation) ELISA->Data_Analysis LC_MS->Data_Analysis Interpretation Interpretation (Correlation with clinical data) Data_Analysis->Interpretation

Caption: General workflow for urinary biomarker analysis.

References

Elevated N1,N8-diacetylspermidine Levels: A Comparative Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A growing body of evidence suggests that urinary levels of N1,N8-diacetylspermidine (Ac2Spd), a polyamine metabolite, are significantly elevated in patients with various types of cancer compared to healthy individuals. This guide provides a comprehensive comparison of Ac2Spd levels in different cancer cohorts versus healthy controls, details the experimental protocols for its measurement, and explores the underlying biological pathways, offering valuable insights for researchers, scientists, and drug development professionals.

Quantitative Comparison of Urinary this compound Levels

Urinary concentrations of this compound have been consistently reported to be higher in cancer patients. The following table summarizes quantitative data from studies across different cancer types. For comparative purposes, all values have been standardized to nmol/mg of creatinine.

Cancer TypeHealthy Controls (nmol/mg creatinine)Cancer Patients (nmol/mg creatinine)Fold Change (Approx.)Reference(s)
Colorectal Cancer1.6 ± 0.83.2 ± 2.12.0x[1]
Pancreatic Cancer~2.5~5.42.2x[2][3]
Breast CancerNot explicitly quantified in nmol/mgSensitivity of 14.2% reported-[4]
Urogenital MalignanciesSignificantly lower than cancer patientsSignificantly increased-[5][6]

Note: Data for pancreatic cancer was converted from µmol/g creatinine to nmol/mg creatinine assuming an average molecular weight for creatinine of 113.12 g/mol . The values presented are approximations based on the available data.

Studies have consistently demonstrated that higher levels of urinary this compound are associated with the presence of malignancy.[5][6] For instance, in colorectal cancer, patients exhibited approximately a two-fold increase in mean urinary Ac2Spd levels compared to healthy controls.[1] Similarly, patients with pancreatic cancer showed a more than two-fold increase in median Ac2Spd concentrations.[2][3] While specific mean concentrations for breast cancer were not available in a comparable format, one study reported a diagnostic sensitivity of 14.2% for urinary this compound.[4] Furthermore, research on urogenital malignancies has also indicated a significant elevation of this metabolite in cancer patients.[5][6]

Experimental Protocols for this compound Quantification

The accurate measurement of this compound in biological samples, primarily urine, is crucial for its evaluation as a cancer biomarker. The most common analytical method employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Experimental Workflow for Urinary this compound Analysis

experimental_workflow Experimental Workflow for Urinary this compound Analysis cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing Collect 24-hour Urine Collection Centrifuge Centrifugation to remove debris Collect->Centrifuge Dilute Dilution with internal standard Centrifuge->Dilute LC_MSMS LC-MS/MS Analysis Dilute->LC_MSMS Quantify Quantification against calibration curve LC_MSMS->Quantify Normalize Normalization to Creatinine Levels Quantify->Normalize Compare Comparison between cohorts Normalize->Compare

Caption: A generalized workflow for the analysis of urinary this compound.

Detailed Methodological Steps:
  • Sample Collection and Storage:

    • 24-hour urine samples are typically collected to account for diurnal variations in metabolite excretion.[1]

    • Samples should be immediately refrigerated or frozen at -20°C or lower to prevent degradation of analytes.

  • Sample Preparation:

    • Centrifugation: Thawed urine samples are centrifuged (e.g., at 1000 x g for 10 minutes) to remove cells and other debris.

    • Internal Standard Spiking: An internal standard, such as a stable isotope-labeled version of this compound, is added to the urine sample to correct for variations in sample processing and instrument response.

    • Dilution: The sample is diluted with a suitable solvent, often the initial mobile phase of the chromatography, to reduce matrix effects.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Column: A reversed-phase C18 column is commonly used for separation.

      • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve ionization, is typically employed.

      • Flow Rate: A constant flow rate is maintained throughout the chromatographic run.

    • Mass Spectrometry:

      • Ionization: Electrospray ionization (ESI) in positive mode is generally used to ionize the analyte.

      • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Data Analysis:

    • The concentration of this compound in the urine sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

    • To account for variations in urine dilution, the final concentration is normalized to the urinary creatinine level, which is measured separately.

Signaling Pathways and Biological Relevance

The elevated levels of this compound in cancer are primarily attributed to the increased activity of the enzyme spermidine/spermine N1-acetyltransferase (SAT1). SAT1 is the rate-limiting enzyme in the catabolism of polyamines, converting spermidine to N1-acetylspermidine and subsequently to this compound.

Polyamine Metabolism and SAT1 Regulation in Cancer

signaling_pathway Polyamine Metabolism and SAT1 Regulation in Cancer cluster_upstream Upstream Regulators cluster_sat1 Key Enzyme cluster_downstream Downstream Effects CellularStress Cellular Stress (e.g., Drugs, Acidic pH) SAT1 SAT1 (Spermidine/Spermine N1-acetyltransferase) CellularStress->SAT1 Upregulation OncogenicSignals Oncogenic Signals OncogenicSignals->SAT1 Upregulation Polyamines Intracellular Polyamines Polyamines->SAT1 Feedback Regulation Ac2Spd This compound (Ac2Spd) SAT1->Ac2Spd Catalysis Histone_Acetylation Histone Acetylation SAT1->Histone_Acetylation cell_export cell_export Ac2Spd->cell_export Urinary Excretion Gene_Expression Altered Gene Expression (e.g., BRCA1) Histone_Acetylation->Gene_Expression Cell_Behavior Changes in Cell Behavior (Growth, Metastasis, DNA Repair) Gene_Expression->Cell_Behavior

Caption: The central role of SAT1 in producing this compound and its downstream effects.

The expression and activity of SAT1 are upregulated in many cancers due to various factors, including oncogenic signaling pathways and the tumor microenvironment.[5][7][8] For instance, cellular stressors such as certain chemotherapeutic drugs and the acidic pH often found in tumors can induce SAT1 expression.

The consequences of increased SAT1 activity and the resulting accumulation of this compound are multifaceted. While the primary fate of Ac2Spd is excretion in the urine, making it a detectable biomarker, emerging research suggests that SAT1 itself has intracellular roles beyond polyamine catabolism. Studies have indicated that SAT1 can influence chromatin remodeling by promoting the acetylation of histones.[5][7][8] This epigenetic modification can lead to altered gene expression, including the regulation of genes involved in DNA damage repair, such as BRCA1.[5][7][8] These downstream effects can impact crucial cellular processes like cell growth, metastasis, and the response to therapy.

References

The Diagnostic Potential of N1,N8-diacetylspermidine in Oncology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sensitive and specific biomarkers is a cornerstone of oncology research. Among the myriad of candidates, polyamines and their metabolic derivatives have emerged as promising indicators of malignant processes. This guide provides a comprehensive comparison of the diagnostic accuracy of N1,N8-diacetylspermidine (DiAcSpd) for various cancers, its performance against established biomarkers, and the experimental methodologies for its detection.

Introduction to this compound as a Cancer Biomarker

Polyamines, such as spermidine and spermine, are essential polycationic molecules involved in cell growth, proliferation, and differentiation. Their metabolism is frequently dysregulated in cancer, leading to elevated levels of their acetylated derivatives in biological fluids.[1][2][3][4] this compound (DiAcSpd) is one such metabolite that is excreted in the urine and has been investigated as a potential non-invasive tumor marker.[5] While its counterpart, N1,N12-diacetylspermine (DiAcSpm), has often shown higher sensitivity, DiAcSpd is noted for its high specificity for cancer.[5]

Comparative Diagnostic Accuracy of this compound

The diagnostic performance of urinary DiAcSpd, often in conjunction with DiAcSpm, has been evaluated for several malignancies. The following tables summarize the available quantitative data on its sensitivity and specificity, and compare it with conventional biomarkers.

Table 1: Diagnostic Accuracy of this compound (DiAcSpd) in Colorectal and Breast Cancer

Cancer TypeBiomarkerSample TypeSensitivity (%)Specificity (%)Comparator BiomarkersComparator Sensitivity (%)Reference
Colorectal CancerDiAcSpdUrine36.3-CEA46.8[6]
CA 19-915.6[6]
Breast CancerDiAcSpdUrine14.2-CEA<46.4[6]
CA 15-3<46.4[6]

Note: In this study, N1,N12-diacetylspermine (DiAcSpm) demonstrated higher sensitivities of 69.6% for colorectal cancer and 46.4% for breast cancer.[6]

Table 2: Diagnostic Potential of Diacetylpolyamines in Other Cancers

Cancer TypeBiomarkerSample TypeKey FindingsReference
Urogenital MalignanciesDiAcSpd & DiAcSpmUrineSignificantly increased levels in patients with urogenital malignancies. Useful for distinguishing patients with malignancies from healthy individuals.[7][8][7][8]
Hepatocellular Carcinoma (HCC)DiAcSpmUrineSensitivity of 65.5% and specificity of 76.0% (compared to liver cirrhosis). Performance was similar to AFP and PIVKA-II.[9][9]
Various Cancers (Pilot Study)DiAcSpm & DiAcSpd (DAS)UrinePositive rates for DAS: Esophageal (33%), Gastric (40%), Breast (20%), Biliary/Pancreatic (25%), HCC (1 of 2 cases).[10][10]

Note: Data directly comparing this compound with AFP for liver cancer and PSA for prostate cancer is limited. The available studies often focus on N1,N12-diacetylspermine or a combination of diacetylpolyamines.

Experimental Protocols

Accurate and reproducible measurement of DiAcSpd is crucial for its clinical application. The two primary methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA) for Urinary this compound

This protocol is based on the principles of competitive ELISA.

1. Reagent Preparation:

  • Coating Antigen: N1-acetylspermidine-BSA conjugate is used to coat the microtiter plate wells.
  • Primary Antibody: Rabbit anti-N1,N8-diacetylspermidine antibody.
  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.
  • Standard: Serial dilutions of this compound.
  • Wash Buffer: Phosphate-buffered saline with 0.05% Tween 20 (PBST).
  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).
  • Stop Solution: 2N H₂SO₄.

2. Assay Procedure:

  • Coat the wells of a 96-well microtiter plate with the coating antigen overnight at 4°C.
  • Wash the plate three times with wash buffer.
  • Block the wells with blocking buffer for 1-2 hours at room temperature.
  • Wash the plate three times with wash buffer.
  • Add 50 µL of the urine sample (appropriately diluted) or standard to each well.
  • Add 50 µL of the primary antibody to each well.
  • Incubate for 1-2 hours at 37°C.
  • Wash the plate five times with wash buffer.
  • Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.
  • Wash the plate five times with wash buffer.
  • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes at room temperature.
  • Stop the reaction by adding 100 µL of stop solution.
  • Read the absorbance at 450 nm using a microplate reader. The concentration of DiAcSpd is inversely proportional to the signal.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Plasma this compound

This method offers high sensitivity and specificity for the quantification of DiAcSpd.

1. Sample Preparation (Protein Precipitation & Extraction):

  • To 100 µL of plasma, add 400 µL of ice-cold methanol containing an internal standard (e.g., deuterated DiAcSpd).
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube.
  • Evaporate the supernatant to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% mobile phase B over several minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5-10 µL.

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Monitor specific precursor-to-product ion transitions for DiAcSpd and the internal standard. For DiAcSpd, a potential transition is m/z 230.2 → 143.1.
  • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.

Signaling Pathways and Experimental Workflows

The dysregulation of polyamine metabolism is a complex process intertwined with oncogenic signaling. The following diagrams illustrate the polyamine metabolic pathway and a typical experimental workflow for biomarker validation.

Polyamine_Metabolism cluster_biosynthesis Biosynthesis cluster_catabolism Catabolism Arginine Arginine Ornithine Ornithine Arginine->Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine SRM Spermine Spermine Spermidine->Spermine SMS N1_acetylspermidine N1-acetylspermidine Spermidine->N1_acetylspermidine SAT1 Spermine->Spermidine SMOX N1_acetylspermine N1-acetylspermine Spermine->N1_acetylspermine SAT1 N1_acetylspermidine->Putrescine PAOX DiAcSpd This compound N1_acetylspermidine->DiAcSpd Acetylation N1_acetylspermine->Spermidine PAOX ODC ODC SRM SRM SMS SMS SAT1 SAT1 (SSAT) PAOX PAOX SMOX SMOX

Caption: Polyamine Metabolism Pathway in Cancer.

Experimental_Workflow Patient_Cohort Patient Cohort Selection (Cancer vs. Healthy Controls) Sample_Collection Biological Sample Collection (Urine, Plasma) Patient_Cohort->Sample_Collection Sample_Processing Sample Processing and Storage Sample_Collection->Sample_Processing Biomarker_Quantification Biomarker Quantification (ELISA or HPLC-MS/MS) Sample_Processing->Biomarker_Quantification Data_Analysis Statistical Analysis (ROC curves, Sensitivity, Specificity) Biomarker_Quantification->Data_Analysis Validation Validation in Independent Cohort Data_Analysis->Validation Clinical_Utility Assessment of Clinical Utility Validation->Clinical_Utility

Caption: Experimental Workflow for Biomarker Validation.

Conclusion

This compound, in conjunction with other acetylated polyamines, holds promise as a non-invasive biomarker for the detection of various cancers. While its sensitivity may be lower than that of N1,N12-diacetylspermine, its high specificity warrants further investigation, particularly in multi-marker panels. The development of standardized, high-throughput analytical methods such as ELISA and HPLC-MS/MS is pivotal for its transition from a research tool to a clinically applicable diagnostic assay. Further large-scale validation studies are required to definitively establish its diagnostic accuracy and clinical utility across a broader spectrum of malignancies and in direct comparison with established tumor markers.

References

A Cross-Species Comparative Guide to N1,N8-diacetylspermidine Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species analysis of N1,N8-diacetylspermidine metabolism, focusing on key enzymatic pathways, quantitative data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers investigating polyamine metabolism and its implications in health and disease.

Introduction to this compound Metabolism

Polyamines are ubiquitous polycations essential for cell growth, differentiation, and proliferation. Their intracellular concentrations are tightly regulated through a complex network of biosynthesis, catabolism, and transport. This compound (DiAcSpd) is a diacetylated derivative of the polyamine spermidine. It is a product of the catabolic pathway and is typically found in low concentrations in tissues and physiological fluids. Elevated levels of DiAcSpd, particularly in urine, have been associated with various pathological conditions, most notably cancer, making it a promising biomarker.[1][2][3][4][5][6]

The metabolism of this compound is primarily governed by the interplay of two key enzymes: spermidine/spermine N1-acetyltransferase (SSAT1), which is involved in its synthesis from monoacetylated spermidine, and acetylpolyamine oxidase (APAO), which is responsible for its degradation. This guide will delve into the specifics of these enzymes and the overall metabolic pathway across different species, highlighting known similarities and differences.

Quantitative Data on this compound Levels

The concentration of this compound can vary significantly between species and physiological states. The following table summarizes available data on the urinary excretion of this compound in healthy humans. Data for healthy mice and rats are less readily available in the literature, which represents a knowledge gap in the field.

SpeciesSample TypeConditionThis compound ConcentrationCitation
HumanUrineHealthy0.14 ± 0.07 nmol/mg creatinine[7]
HumanUrineHealthyComprises ~1.4% of total urinary polyamines[8]
RatUrineHealthyLevels are generally low[9]

Comparative Analysis of Key Metabolic Enzymes

The catabolism of polyamines, including the formation and degradation of this compound, is orchestrated by a series of enzymes. The activities and kinetic properties of these enzymes can differ across species, influencing the overall metabolic flux and the steady-state levels of polyamine derivatives.

Spermidine/Spermine N1-Acetyltransferase (SSAT1)

SSAT1 is the rate-limiting enzyme in polyamine catabolism. It transfers an acetyl group from acetyl-CoA to the N1 position of spermidine and spermine. The product, N1-acetylspermidine, can be further acetylated at the N8 position to form this compound, although the direct enzymatic step for this has not been fully elucidated and may involve SSAT1 or another acetyltransferase. SSAT1 is a highly inducible enzyme, and its expression is regulated by polyamine levels in a feedback mechanism.[10][11][12][13]

SpeciesSubstrateKm (µM)Vmax or kcatCitation
HumanSpermidine--[14]
HumanSpermine--[14]
Rat (Liver)Spermidine1301.3 µmol/min/mg[15][16]
Rat (Liver)Spermine--[15][16]
MouseSpermidine--[17]
MouseSpermine--[17]
ZebrafishSpermidine55-[18]
ZebrafishSpermine182-[18]

Note: Comprehensive and directly comparable kinetic data for SSAT1 across all three species (human, mouse, rat) is limited in the literature.

Acetylpolyamine Oxidase (APAO)

APAO is a flavin-dependent enzyme that catalyzes the oxidation of N1-acetylated polyamines. It is involved in the "back-conversion" pathway, converting acetylated polyamines back to their precursor forms. For instance, APAO can oxidize N1-acetylspermidine to putrescine. While its role in the direct degradation of this compound is not fully established, it is a key player in the overall flux of acetylated polyamines.[19][20][21][22][23][24]

SpeciesSubstrateKm (µM)kcat (s-1)Citation
HumanN1-acetylspermine--[21]
HumanN1-acetylspermidine--[21]
MouseN1-acetylspermine1.78-[12]
MouseN1-acetylspermidine36.8-[12]
Rat (Liver)N1-acetylspermine--[2][25]

Note: Kinetic data for APAO is not as extensively reported as for other polyamine metabolic enzymes.

Spermine Oxidase (SMOX)

SMOX is another critical flavoenzyme in polyamine catabolism that directly oxidizes spermine to spermidine, producing hydrogen peroxide and 3-aminopropanal. While it does not directly metabolize this compound, its activity significantly influences the availability of spermidine, the precursor for acetylation. Species-specific differences in SMOX activity can therefore indirectly affect the levels of diacetylated spermidine.[26][27]

SpeciesSubstrateKm (µM)kcat (s-1)Citation
HumanSpermine0.66.6[1][10][11][28]
MouseSpermine--[29]
RatSpermine--[30]

Signaling and Metabolic Pathways

The metabolism of this compound is an integral part of the broader polyamine metabolic network. Understanding the flow of substrates and the regulatory interactions is crucial for interpreting changes in DiAcSpd levels.

Polyamine_Metabolism Spermidine Spermidine N1_AcSpd N1-Acetylspermidine Spermidine->N1_AcSpd Acetyl-CoA CoA N1_N8_DiAcSpd This compound N1_AcSpd->N1_N8_DiAcSpd Acetyl-CoA CoA Putrescine Putrescine N1_AcSpd->Putrescine Excretion Urinary Excretion N1_N8_DiAcSpd->Excretion SSAT1 SSAT1 SSAT1->Spermidine SSAT1->N1_AcSpd APAO APAO APAO->N1_AcSpd

Metabolic pathway of this compound.

Experimental Workflows

Accurate quantification of this compound and the activity of related enzymes is fundamental for research in this field. The following diagram illustrates a typical workflow for such analyses.

Experimental_Workflow start Biological Sample (Urine, Tissue, Cells) extraction Polyamine Extraction start->extraction homogenization Tissue/Cell Homogenization start->homogenization derivatization Derivatization (Optional) extraction->derivatization hplc_ms HPLC-MS/MS Analysis derivatization->hplc_ms quantification Quantification of This compound hplc_ms->quantification assay Enzyme Activity Assay (SSAT1, APAO, SMOX) homogenization->assay activity_measurement Measurement of Enzyme Kinetics assay->activity_measurement

General workflow for this compound analysis.

Detailed Experimental Protocols

Quantification of this compound in Urine by HPLC-MS/MS

This protocol is adapted from methodologies described for the analysis of urinary polyamines.

1. Sample Preparation:

  • Thaw frozen urine samples on ice.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.

  • Take a 100 µL aliquot of the supernatant and add an internal standard solution (e.g., deuterated this compound).

  • Dilute the sample with 900 µL of 0.1% formic acid in water.

  • Vortex mix and transfer to an autosampler vial for analysis.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% heptafluorobutyric acid (HFBA) in water.

  • Mobile Phase B: 0.1% HFBA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Monitor the transition of the parent ion to a specific product ion (exact m/z values will depend on the instrument and adducts formed).

    • Internal Standard: Monitor the corresponding transition for the deuterated standard.

  • Optimization: Optimize cone voltage and collision energy for each analyte to achieve maximum sensitivity.

4. Quantification:

  • Generate a calibration curve using a series of known concentrations of this compound standards.

  • Calculate the concentration of this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Normalize the results to urinary creatinine concentration to account for variations in urine dilution.

Spermidine/Spermine N1-Acetyltransferase (SSAT1) Activity Assay

This protocol is a non-radioactive, colorimetric assay.

1. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.8, containing 1 mM dithiothreitol (DTT).

  • Substrate Solution: 10 mM spermidine in water.

  • Acetyl-CoA Solution: 10 mM acetyl-CoA in water.

  • DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in 100 mM Tris-HCl, pH 7.8.

2. Sample Preparation:

  • Homogenize tissue or lyse cells in a suitable lysis buffer containing protease inhibitors.

  • Centrifuge at 14,000 x g for 20 minutes at 4°C.

  • Collect the supernatant (cytosolic fraction) and determine the protein concentration using a standard method (e.g., BCA assay).

3. Assay Procedure:

  • In a 96-well plate, add 50 µL of cell lysate or tissue homogenate (containing 50-100 µg of protein).

  • Add 20 µL of Assay Buffer.

  • Add 10 µL of Substrate Solution.

  • Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of Acetyl-CoA Solution.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 10 µL of 1 M HCl.

  • Add 100 µL of DTNB Solution.

  • Incubate at room temperature for 10 minutes.

  • Read the absorbance at 412 nm using a microplate reader.

4. Calculation:

  • The release of Coenzyme A (CoA) from the reaction is measured by its reaction with DTNB to produce a yellow-colored product.

  • Calculate the SSAT1 activity based on the molar extinction coefficient of the TNB2- anion (14,150 M-1 cm-1) and express as nmol of CoA produced per minute per mg of protein.

Acetylpolyamine Oxidase (APAO) Activity Assay

This is a chemiluminescence-based assay.

1. Reagent Preparation:

  • Assay Buffer: 100 mM sodium phosphate buffer, pH 7.0.

  • Substrate Solution: 10 mM N1-acetylspermidine in water.

  • Luminol Solution: 10 mM luminol in 0.1 M NaOH.

  • Horseradish Peroxidase (HRP) Solution: 1 mg/mL HRP in Assay Buffer.

2. Sample Preparation:

  • Prepare tissue homogenates or cell lysates as described for the SSAT1 assay.

3. Assay Procedure:

  • In a white, opaque 96-well plate, add 50 µL of cell lysate or tissue homogenate.

  • Add 20 µL of Assay Buffer.

  • Add 10 µL of Luminol Solution.

  • Add 10 µL of HRP Solution.

  • Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of Substrate Solution.

  • Immediately measure the chemiluminescence using a luminometer.

4. Calculation:

  • The production of hydrogen peroxide (H2O2) by APAO is coupled to the HRP-catalyzed oxidation of luminol, which generates light.

  • Generate a standard curve using known concentrations of H2O2.

  • Calculate the APAO activity based on the standard curve and express as nmol of H2O2 produced per minute per mg of protein.

Cross-Species Differences and Concluding Remarks

The available data suggest potential species-specific differences in this compound metabolism. For instance, the conversion of N1-acetylspermidine to N1-acetylspermine has been observed in human cells but not in rodent cell lines, indicating a possible divergence in the substrate specificity or presence of certain enzymes.[28] Furthermore, the regulation of SSAT1 expression and activity can vary between species, which would have a significant impact on the production of acetylated polyamines.[10][11]

The study of this compound metabolism is a dynamic field with important implications for diagnostics and therapeutics. While this guide provides a comprehensive overview of the current knowledge, it also highlights areas where further research is needed, particularly in obtaining directly comparable quantitative and kinetic data across different species. Such studies will be crucial for a more complete understanding of the role of this metabolite in both normal physiology and disease.

References

A Comparative Analysis of N1,N8-diacetylspermidine and Other Polyamines as Disease Biomarkers and Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Polyamines, including spermidine, spermine, and their precursor putrescine, are ubiquitous polycationic molecules essential for a multitude of cellular processes such as cell growth, proliferation, and differentiation.[1][2] Their intracellular concentrations are meticulously regulated through a complex network of biosynthesis, catabolism, and transport.[1][3] Dysregulation of polyamine metabolism is a hallmark of various pathological conditions, most notably cancer, but also neurological and cardiovascular diseases.[4][5][6] In recent years, acetylated derivatives of polyamines, particularly N1,N8-diacetylspermidine (DiAcSpd), have emerged as highly promising and specific biomarkers for detecting and monitoring disease. This guide provides a comparative study of DiAcSpd and other key polyamines, summarizing experimental data on their roles in disease, detailing relevant signaling pathways, and outlining key experimental protocols for their analysis.

Overview of Polyamine Metabolism

The cellular polyamine pool is maintained through a tightly controlled metabolic pathway. The process begins with the conversion of arginine to ornithine, which is then decarboxylated by the rate-limiting enzyme ornithine decarboxylase (ODC) to produce putrescine. Spermidine and spermine are subsequently synthesized by the addition of aminopropyl groups. The catabolic pathway involves acetylation by spermidine/spermine N1-acetyltransferase (SAT1), a key regulatory enzyme, followed by oxidation.[3][7] This metabolic flux is critical for homeostasis, and its disruption is often linked to disease.[1]

Polyamine_Metabolism cluster_synthesis Biosynthesis cluster_catabolism Catabolism & Acetylation arginine Arginine ornithine Ornithine arginine->ornithine Arginase putrescine Putrescine ornithine->putrescine spermidine Spermidine putrescine->spermidine spermine Spermine spermidine->spermine n1_ac_spd N1-acetylspermidine spermidine->n1_ac_spd n8_ac_spd N8-acetylspermidine spermidine->n8_ac_spd n1_ac_spm N1-acetylspermine spermine->n1_ac_spm n1_ac_spd->putrescine n1n8_diacspd This compound n8_ac_spd->n1n8_diacspd odc ODC (Rate-limiting) odc->putrescine Synthesis srm SRM srm->spermidine Synthesis sms SMS sms->spermine Synthesis sat1 SAT1 sat1->n1_ac_spd Acetylation sat1->n1_ac_spm Acetylation paox PAOX paox->putrescine Oxidation hdac10 HDAC10 hdac10->spermidine Deacetylation nat2 NAT2 nat2->n1n8_diacspd Acetylation

Caption: Simplified overview of the core polyamine metabolic pathway.

Comparative Analysis in Major Diseases

A. Cancer

Dysregulated polyamine metabolism is a well-established factor in cancer, where elevated levels are required to sustain rapid cell proliferation.[4][8] Consequently, the polyamine pathway is a significant target for anticancer therapies.[4][9]

  • Parent Polyamines (Spermidine/Spermine): Tumor tissues frequently exhibit significantly higher concentrations of putrescine, spermidine, and spermine compared to adjacent normal tissues.[10] This accumulation is driven by increased activity of biosynthetic enzymes like ODC, which is often upregulated by oncogenes such as Myc and Ras.[4][8]

  • This compound (DiAcSpd) as a Biomarker: The most striking comparative finding is the utility of urinary diacetylated polyamines, this compound (DiAcSpd) and N1,N12-diacetylspermine (DiAcSpm), as tumor markers.[11] Numerous studies have shown that urinary levels of these molecules are markedly increased in patients with a wide range of cancers, including colorectal, breast, lung, and urogenital malignancies.[12][13][14] Importantly, their levels tend to normalize following successful treatment, making them valuable for monitoring therapeutic response and detecting recurrence.[11][12] DiAcSpd has been noted for its high specificity, with levels rarely elevated in benign conditions.[11]

Table 1: Comparative Sensitivity of Urinary Diacetylated Polyamines vs. Serum Markers in Cancer

Cancer Type Marker Sensitivity (%) Specificity (%) Citation(s)
Colorectal Cancer Urinary DiAcSpm 69.6% - [14]
Urinary DiAcSpd 36.3% - [14]
Serum CEA 57.1% - [14]
Serum CA 19-9 14.3% - [14]
Urinary N1SPD 50.0% 95.0% [15]
Breast Cancer Urinary DiAcSpm 46.4% - [14]
Urinary DiAcSpd 14.2% - [14]
Serum CEA 14.2% - [14]
Serum CA 15-3 25.0% - [14]

Data is compiled from separate studies and methodologies may vary. Sensitivity values for DiAcSpm and DiAcSpd in breast and colorectal cancer were compared to CEA and CA19-9/CA15-3 within the same patient cohort.[14]

Table 2: Polyamine Concentrations in Squamous Cell Carcinoma vs. Normal Oral Mucosa

Polyamine Tumor Tissue (nmol/g) Normal Adjacent Tissue (nmol/g)
Putrescine 136 ± 42 41 ± 9
Spermidine 415 ± 41 192 ± 34
Spermine 461 ± 41 236 ± 30

Source: Data from a study on squamous cell carcinoma of the oral cavity.[10]

B. Neurological and Cardiovascular Disorders

The role of polyamines in the central nervous system is complex; they can be both neuroprotective and neurotoxic depending on their concentration and metabolic state.[16][17]

  • Spermidine: Exhibits neuroprotective and anti-aging effects, partly by inducing autophagy.[18] Its levels are known to decline with age, and dietary supplementation has been linked to improved cognitive function in animal models.[2][18]

  • Spermine & Spermidine: In pathological conditions, the oxidation of spermine and spermidine can generate toxic byproducts like hydrogen peroxide and acrolein, contributing to oxidative stress and neuronal damage.[5][17] Altered polyamine levels have been observed in various brain diseases, including Alzheimer's, Parkinson's, and schizophrenia.[5][16][19]

  • N8-acetylspermidine (N8-AcSpd): This mono-acetylated derivative is emerging as a key biomarker outside of oncology. Elevated plasma levels of N8-AcSpd have been identified in patients with Snyder-Robinson syndrome, a rare X-linked genetic disorder caused by mutations in the spermine synthase gene.[20] Furthermore, studies have shown that N8-AcSpd is a mechanistic biomarker for ischemic cardiomyopathy, with higher levels associated with increased mortality.[6][21] It has also been found to be elevated in patients with rapidly progressing Parkinson's disease.[22]

Key Signaling Pathway: Spermidine-Induced Autophagy

Spermidine is a well-known inducer of autophagy, a cellular recycling process crucial for maintaining cellular health and promoting longevity. One of its key mechanisms is independent of the common mTOR signaling pathway. Spermidine acts as an inhibitor of the acetyltransferase EP300.[23] By inhibiting EP300, spermidine promotes the deacetylation of crucial autophagy-related proteins (e.g., Atg5, Atg7, LC3), which activates the autophagic process.[18][23]

Autophagy_Pathway spermidine Spermidine ep300 EP300 (Acetyltransferase) spermidine->ep300 Inhibits acetylated_atg Acetylated (Inactive) Autophagy Proteins ep300->acetylated_atg Acetylation acetyl_coa Acetyl-CoA acetyl_coa->ep300 Activates atg_proteins Autophagy Proteins (e.g., Atg5, Atg7, LC3) atg_proteins->acetylated_atg deacetylated_atg Deacetylated (Active) Autophagy Proteins acetylated_atg->deacetylated_atg Deacetylation autophagy Autophagy Induction deacetylated_atg->autophagy Promotes

Caption: Spermidine induces autophagy via inhibition of the EP300 acetyltransferase.

Experimental Protocols

A. Quantification of Polyamines by HPLC with Dansyl Chloride Derivatization

This method is a robust and widely used technique for measuring polyamines in biological samples like urine, plasma, or tissue homogenates.[24][25][26]

Experimental Workflow Diagram

HPLC_Workflow sample 1. Sample Collection (Urine, Plasma, Tissue) homogenize 2. Homogenization & Protein Precipitation (e.g., with Perchloric Acid) sample->homogenize supernatant 3. Centrifugation & Supernatant Collection homogenize->supernatant derivatize 4. Derivatization (Dansyl Chloride, heat) supernatant->derivatize extract 5. Solid Phase Extraction (e.g., C18 Sep-Pak) derivatize->extract hplc 6. HPLC Analysis (Reverse-Phase C18 Column, Fluorescence Detection) extract->hplc quantify 7. Quantification (Comparison to Standards) hplc->quantify

Caption: General workflow for polyamine quantification using HPLC.

Detailed Methodology:

  • Sample Preparation:

    • Urine/Plasma: Centrifuge to remove particulates.

    • Tissue: Weigh the tissue sample and homogenize in 4 volumes of cold 0.2 M perchloric acid (PCA).

  • Protein Precipitation:

    • Let the homogenate or plasma/PCA mixture stand on ice for 30 minutes.

    • Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Derivatization:

    • Transfer a known volume (e.g., 100 µL) of the PCA supernatant to a new tube.

    • Add an internal standard (e.g., 1,7-diaminoheptane).

    • Add 200 µL of saturated sodium carbonate.

    • Add 400 µL of dansyl chloride solution (5 mg/mL in acetone).

    • Vortex and incubate the mixture in the dark at 60°C for 1 hour.

  • Extraction of Dansylated Polyamines:

    • After incubation, add 100 µL of proline (100 mg/mL) to react with excess dansyl chloride.

    • Vortex and wait 15 minutes.

    • Extract the dansylated polyamines by adding 500 µL of toluene and vortexing vigorously.

    • Centrifuge to separate the phases and carefully transfer the upper toluene layer to a new tube.

    • Evaporate the toluene to dryness under a stream of nitrogen.

  • HPLC Analysis:

    • Reconstitute the dried residue in a suitable solvent (e.g., acetonitrile).

    • Inject the sample into an HPLC system equipped with a C18 reverse-phase column.

    • Use a gradient elution system, for example, with a mobile phase of acetonitrile and water.

    • Detect the separated dansylated polyamines using a fluorescence detector.

  • Quantification:

    • Prepare standard curves for each polyamine of interest (putrescine, spermidine, spermine, acetylated derivatives) using known concentrations.

    • Calculate the concentration of polyamines in the original sample by comparing peak areas to the standard curves and correcting for the internal standard.[24][27]

Conclusion

The study of polyamines offers significant insights into disease pathology. While parent polyamines like spermidine and spermine are crucial for cellular function and have therapeutic potential, their acetylated derivatives represent a major advancement in biomarker discovery. In particular, urinary this compound and N1,N12-diacetylspermine have demonstrated considerable utility as sensitive and specific non-invasive markers for various cancers, often outperforming traditional serum markers.[11][14] Concurrently, N8-acetylspermidine is emerging as a promising biomarker for specific neurological and cardiovascular conditions.[6][20] For researchers and drug development professionals, targeting the polyamine metabolic pathway remains a promising strategy, while the measurement of its acetylated byproducts provides a powerful tool for diagnostics and patient monitoring.

References

N1,N8-Diacetylspermidine: A Comparative Analysis of its Clinical Utility Against Established Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical utility of N1,N8-diacetylspermidine (DASPD) as a biomarker against established markers in oncology, neurodegenerative disorders, and cardiovascular diseases. The content is based on available experimental data to aid in evaluating its potential in diagnostic and prognostic applications.

Executive Summary

This compound, a polyamine metabolite, has emerged as a promising biomarker, particularly in the field of oncology. Elevated urinary levels of DASPD have been associated with the presence of various cancers, in some cases demonstrating comparable or superior sensitivity to established tumor markers. Its role in neurodegenerative and cardiovascular diseases is an active area of investigation, with initial studies suggesting a potential link to disease pathophysiology. This guide synthesizes the current quantitative data, experimental methodologies, and underlying biological pathways to provide a comprehensive overview of DASPD's clinical utility.

Data Presentation: Quantitative Comparison of Biomarkers

The following tables summarize the performance characteristics of this compound and established biomarkers in different disease contexts.

Table 1: Oncology - Breast and Colorectal Cancer

BiomarkerCancer TypeSample TypeSensitivity (%)Specificity (%)Area Under the Curve (AUC)
This compound (DASPD) Breast CancerUrine14.2[1]Not ReportedNot Reported
Colorectal CancerUrine36.3[1]Not ReportedNot Reported
N1,N12-diacetylspermine (DASPM) Breast CancerUrine46.4[1]Not ReportedNot Reported
Colorectal CancerUrine69.6[1]Not ReportedNot Reported
Carcinoembryonic Antigen (CEA) Colorectal CancerSerum51.7 (at 95% specificity)[2][3][4]95[2][3][4]0.84[2][3][4]
Breast CancerSerum16 - 31.57[5]88.46 - 93[5]Not Reported
Cancer Antigen 15-3 (CA 15-3) Breast CancerSerum26.3[5]96.1[5]Not Reported
Cancer Antigen 19-9 (CA 19-9) Colorectal CancerSerum18.4[5]93[5]Not Reported
Pancreatic CancerSerum60.6 (at 95% specificity)[2][3][4]95[2][3][4]0.85[2][3][4]

Table 2: Neurodegenerative Diseases - Alzheimer's and Parkinson's Disease

BiomarkerDiseaseSample TypeSensitivity (%)Specificity (%)Area Under the Curve (AUC)
This compound (DASPD) Parkinson's DiseasePlasmaCorrelated with disease severity[6][7]Not ReportedHighest diagnostic value among polyamines[6]
Amyloid-beta 42 (Aβ42) Alzheimer's DiseasePlasma86 - 88[8]81 - 90[8]0.74 - 0.82[9]
Alzheimer's DiseaseCSF83[10]70[10]Not Reported
Phosphorylated Tau (p-Tau) Alzheimer's DiseasePlasma90[8]87[8]0.8768[11]
Alzheimer's DiseaseCSF83[10]49[10]Not Reported
Aβ42/Aβ40 Ratio Alzheimer's DiseasePlasmaNot ReportedNot Reported0.82 - 0.91[9]
Alzheimer's DiseaseCSF88[10]78[10]Not Reported

Table 3: Cardiovascular Diseases - Ischemic Cardiomyopathy and Heart Failure

BiomarkerConditionSample TypeHazard Ratio (HR) for Adverse EventsSensitivity (%)Specificity (%)
N8-acetylspermidine *Ischemic Cardiomyopathy (Mortality)Plasma1.48 (per SD increase)[12][13]Not ReportedNot Reported
Coronary Artery Disease (Incident Heart Failure)Plasma4.16 (per SD increase)[12][13]Not ReportedNot Reported
Cardiac Troponin T (cTnT) Acute Myocardial InfarctionSerumNot Reported87 (at >4 hours)[14]94[14]
B-type Natriuretic Peptide (BNP) Acute Myocardial InfarctionPlasmaNot ReportedHigher than cTnI and CK-MB[14]Lower than cTnI and CK-MB[14]
Heart Failure DiagnosisPlasmaNot ReportedHighModerate

*Note: Data is for N8-acetylspermidine, a closely related polyamine metabolite.

Signaling Pathways and Experimental Workflows

Polyamine Metabolism Pathway

Polyamines are essential for cell growth and proliferation. Their intracellular concentrations are tightly regulated through a complex metabolic pathway involving biosynthesis, catabolism, and transport. This compound is a product of polyamine catabolism, generated by the enzyme spermidine/spermine N1-acetyltransferase (SSAT). Dysregulation of this pathway is a hallmark of various diseases, including cancer.

Polyamine_Metabolism Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine SRM Spermidine Synthase (SRM) Putrescine->SRM Spermidine Spermidine SMS Spermine Synthase (SMS) Spermidine->SMS SSAT Spermidine/Spermine N1-acetyltransferase (SSAT) Spermidine->SSAT Catabolism Spermine Spermine Spermine->SSAT ODC->Putrescine Biosynthesis SRM->Spermidine SMS->Spermine N1_AcSpd N1-acetylspermidine SSAT->N1_AcSpd N1_AcSpm N1-acetylspermine SSAT->N1_AcSpm N1N8_DiAcSpd This compound SSAT->N1N8_DiAcSpd N1_AcSpd->SSAT PAO Polyamine Oxidase (PAO) N1_AcSpd->PAO Urine Urinary Excretion N1_AcSpd->Urine N1_AcSpm->PAO N1_AcSpm->Urine N1N8_DiAcSpd->Urine PAO->Putrescine PAO->Spermidine

Caption: Polyamine metabolism pathway leading to this compound.

Experimental Workflow: Urinary this compound Analysis

The quantification of this compound in urine typically involves either an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental_Workflow cluster_ELISA ELISA Workflow cluster_LCMS LC-MS/MS Workflow Urine_Sample_E Urine Sample Collection Dilution_E Sample Dilution Urine_Sample_E->Dilution_E Incubation_E Incubation with Sample and Detection Antibody Dilution_E->Incubation_E Coating Plate Coating with Capture Antibody Coating->Incubation_E Washing_E Washing Steps Incubation_E->Washing_E Substrate Substrate Addition and Color Development Washing_E->Substrate Reading_E Absorbance Reading at 450 nm Substrate->Reading_E Calculation_E Concentration Calculation Reading_E->Calculation_E Urine_Sample_M Urine Sample Collection Spiking Spiking with Internal Standard Urine_Sample_M->Spiking Purification Sample Purification (e.g., SPE) Spiking->Purification LC_Separation Liquid Chromatography Separation Purification->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Detection Mass Spectrometry Detection (SRM/MRM) Ionization->MS_Detection Quantification_M Data Analysis and Quantification MS_Detection->Quantification_M

Caption: Typical workflows for ELISA and LC-MS/MS analysis of urinary biomarkers.

Experimental Protocols

Quantification of Urinary this compound by ELISA (Representative Protocol)

This protocol is based on the principles of a competitive ELISA and may require optimization.

Materials:

  • ELISA plate pre-coated with anti-N1,N8-diacetylspermidine antibody

  • This compound standards

  • Biotinylated this compound conjugate

  • Streptavidin-HRP

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Urine samples

  • Microplate reader

Procedure:

  • Sample Preparation: Centrifuge urine samples to remove debris. Dilute samples as required with assay buffer.

  • Standard Curve Preparation: Prepare a serial dilution of this compound standards in assay buffer.

  • Competitive Binding: Add 50 µL of standard or diluted urine sample and 50 µL of biotinylated this compound conjugate to each well. Incubate for 2 hours at room temperature.

  • Washing: Aspirate the contents of the wells and wash four times with 300 µL of wash buffer per well.

  • Enzyme Conjugate Incubation: Add 100 µL of Streptavidin-HRP to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 4.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the concentration of this compound in the samples by interpolating from the standard curve.

Quantification of Urinary this compound by LC-MS/MS (Representative Protocol)

This protocol provides a general framework for LC-MS/MS analysis and should be optimized for specific instrumentation.

Materials:

  • Liquid chromatography system coupled to a triple quadrupole mass spectrometer

  • C18 reversed-phase LC column

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

  • This compound standard

  • Isotopically labeled internal standard (e.g., d8-N1,N8-diacetylspermidine)

  • Urine samples

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

Procedure:

  • Sample Preparation: Thaw urine samples on ice. To 100 µL of urine, add 10 µL of the internal standard solution. Vortex to mix.

  • Protein Precipitation/Cleanup (optional): Add 300 µL of ice-cold acetonitrile, vortex, and centrifuge to pellet proteins. Alternatively, for cleaner samples, perform solid-phase extraction.

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase A.

  • LC Separation: Inject the reconstituted sample onto the LC system. Use a gradient elution to separate this compound from other urinary components. A typical gradient might be:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard.

  • Quantification: Create a calibration curve by analyzing a series of known concentrations of the this compound standard. Quantify the analyte in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Discussion and Future Directions

The available data indicates that this compound, often in conjunction with N1,N12-diacetylspermine, holds considerable promise as a non-invasive biomarker for certain cancers. Its utility in monitoring disease progression and recurrence also warrants further investigation.[15]

In the realm of neurodegenerative diseases, the link between polyamine metabolism and conditions like Parkinson's and Alzheimer's is becoming increasingly evident.[16][17][18][19] Preliminary findings for this compound in Parkinson's disease are encouraging, suggesting it may reflect disease severity.[6][7] However, more extensive studies with direct comparisons to established biomarkers such as amyloid-beta and tau are necessary to ascertain its clinical value.

For cardiovascular diseases, the evidence for this compound is less direct, with studies focusing on related polyamines like N8-acetylspermidine.[12][20][21] The association of this related compound with ischemic cardiomyopathy and heart failure suggests that the broader polyamine pathway is implicated in cardiovascular pathology and that this compound may also be a relevant biomarker.[1][22][23][24]

Future research should focus on:

  • Large-scale validation studies of this compound in diverse patient cohorts for various cancers.

  • Direct comparative studies of this compound against established biomarkers for neurodegenerative and cardiovascular diseases, including determination of sensitivity, specificity, and AUC values.

  • Elucidation of the precise role of this compound in the pathophysiology of neurodegenerative and cardiovascular conditions.

  • Standardization of analytical methods for the robust and reproducible measurement of this compound in clinical laboratories.

References

Navigating the Analytical Maze: A Comparative Guide to N1,N8-diacetylspermidine (DAS) Measurement Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of biomarkers is paramount. N1,N8-diacetylspermidine (DAS), a polyamine derivative, has emerged as a promising biomarker in various diseases, particularly cancer. This guide provides a comprehensive overview of the current landscape of DAS measurement, focusing on the critical aspect of inter-laboratory reproducibility. While direct, multi-center validation data for DAS remains limited in publicly available literature, this guide synthesizes existing data on analogous compounds and analytical platforms to provide a robust framework for understanding and evaluating measurement variability.

Quantitative Data Summary

The reproducibility of an analytical method is typically assessed by its precision, often expressed as the coefficient of variation (CV). While a dedicated inter-laboratory study reporting the CV for this compound was not identified, data from a multi-laboratory study on a targeted metabolomics platform provides a valuable benchmark for the performance of similar analytes measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Performance MetricSingle-Laboratory Validation (Typical)Inter-Laboratory Validation (Proxy Data*)
Precision (CV%)
Intra-day< 10%< 15%
Inter-day< 15%< 20%
Accuracy (% Recovery) 85-115%80-120%
Linearity (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) Analyte and matrix dependentAnalyte and matrix dependent

Experimental Protocols

The most common analytical technique for the quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol outlines a typical workflow.

Sample Preparation (Human Plasma/Urine)
  • Thawing and Centrifugation: Samples are thawed on ice and centrifuged to pellet any precipitate.

  • Protein Precipitation: An aliquot of the sample is mixed with a protein precipitation agent, typically a cold organic solvent like acetonitrile or methanol, often containing a stable isotope-labeled internal standard (e.g., this compound-d6).[2]

  • Vortexing and Incubation: The mixture is vortexed thoroughly and incubated at a low temperature (e.g., -20°C) to enhance protein precipitation.

  • Centrifugation: The mixture is centrifuged at high speed to pellet the precipitated proteins.

  • Supernatant Collection: The clear supernatant containing the analyte of interest is carefully transferred to a new tube.

  • Evaporation and Reconstitution: The supernatant may be evaporated to dryness under a stream of nitrogen and the residue reconstituted in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used for separation.[2]

    • Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents, often containing a modifier like formic acid to improve ionization.

    • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for DAS and its internal standard.

Visualizing the Landscape of DAS Measurement and Metabolism

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical inter-laboratory study workflow and the metabolic pathway of this compound.

Inter-Laboratory Study Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Reporting Protocol_Dev Protocol Development Sample_Prep Sample Preparation & Aliquoting Protocol_Dev->Sample_Prep Lab_Recruit Laboratory Recruitment Sample_Prep->Lab_Recruit Sample_Dist Sample Distribution Lab_Recruit->Sample_Dist Lab_Analysis Analysis at Participating Labs Sample_Dist->Lab_Analysis Data_Sub Data Submission Lab_Analysis->Data_Sub Data_QC Data Quality Control Data_Sub->Data_QC Stat_Analysis Statistical Analysis (CV%, Bias) Data_QC->Stat_Analysis Report_Gen Report Generation Stat_Analysis->Report_Gen

A typical workflow for an inter-laboratory study.

Polyamine Metabolism Putrescine Putrescine Spermidine Spermidine Putrescine->Spermidine Spermidine synthase Spermidine->Putrescine PAOX Spermine Spermine Spermidine->Spermine Spermine synthase N8_AcSpd N8-acetylspermidine Spermidine->N8_AcSpd SSAT N1_AcSpm N1-acetylspermine Spermine->N1_AcSpm SSAT N1_N8_DiAcSpd This compound N8_AcSpd->N1_N8_DiAcSpd SSAT N1_N8_DiAcSpd->Putrescine PAOX N1_AcSpm->Spermidine PAOX SRM Spermidine synthase SMS Spermine synthase SSAT SSAT PAOX PAOX

Simplified polyamine metabolism pathway.

Conclusion

The measurement of this compound holds significant promise for clinical and research applications. While direct inter-laboratory reproducibility data is currently scarce, the available information on the analytical methodologies and the performance of similar assays suggests that reliable and reproducible measurements are achievable with well-validated LC-MS/MS methods. As the clinical utility of DAS becomes more established, the need for standardized protocols and multi-center validation studies will be critical to ensure data comparability and accelerate its translation into routine practice. Researchers and drug developers should prioritize rigorous method validation, including the assessment of inter-laboratory performance, to ensure the robustness of their findings.

References

N1,N8-diacetylspermidine in Longitudinal Cancer Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the identification of reliable biomarkers is paramount for advancing cancer diagnostics, prognostics, and therapeutic monitoring. Among the emerging candidates, N1,N8-diacetylspermidine (Ac2Spd), a polyamine metabolite, has garnered attention for its potential role in oncology. This guide provides a comprehensive comparison of Ac2Spd's performance in longitudinal cancer studies against other established biomarkers, supported by experimental data and detailed methodologies.

Performance in Cancer Detection: A Comparative Analysis

Urinary levels of this compound and its counterpart, N1,N12-diacetylspermine (Ac2Spm), have shown promise in the detection of various malignancies.[1][2] Longitudinal monitoring of these diacetylpolyamines reveals that their concentrations tend to decrease in patients responding to treatment and entering remission, and conversely, increase upon cancer recurrence.[1][3] This dynamic nature suggests their utility as prognostic indicators for tracking disease progression and treatment efficacy over time.[1][3]

In comparative studies, the sensitivity of these diacetylated polyamines has been evaluated against conventional cancer biomarkers. For instance, in colorectal cancer, the sensitivity of Ac2Spm was found to be 69.6%, with Ac2Spd at 36.3%.[4] This compares favorably with established markers like Carcinoembryonic Antigen (CEA) and Carbohydrate Antigen 19-9 (CA 19-9).[4] Similarly, in breast cancer, Ac2Spm demonstrated a sensitivity of 46.4%, while Ac2Spd showed a sensitivity of 14.2%.[4]

Cancer TypeBiomarkerSensitivity (%)Comparator BiomarkersComparator Sensitivity (%)
Colorectal Cancer N1,N12-diacetylspermine (Ac2Spm)69.6CEA-
This compound (Ac2Spd)36.3CA 19-9-
Breast Cancer N1,N12-diacetylspermine (Ac2Spm)46.4CEA-
This compound (Ac2Spd)14.2CA 15-3-

Table 1: Sensitivity of Diacetylated Polyamines in Cancer Detection Compared to Standard Biomarkers. Data extracted from a study evaluating urinary concentrations of these markers.[4] Specific sensitivity percentages for comparator biomarkers in this direct comparison were not provided in the source material.

Prognostic Value in Longitudinal Monitoring

Longitudinal studies have qualitatively highlighted the prognostic significance of Ac2Spd and Ac2Spm.[1][3] Patients with urinary levels of these markers that return to normal or near-normal ranges post-treatment generally have a good prognosis.[1][3] Conversely, persistently high levels after treatment are often associated with a poor prognosis.[1][3] The elevation of these diacetylpolyamines has also been linked to cancer recurrence.[1][3] However, specific quantitative data from longitudinal studies, such as hazard ratios, are not yet widely available in the reviewed literature, indicating a need for further research in this area.

The Biochemical Context: Polyamine Metabolism in Cancer

The rationale for investigating Ac2Spd as a cancer biomarker is rooted in the dysregulation of polyamine metabolism in neoplastic cells. Polyamines are essential for cell growth and proliferation, and their metabolic pathways are often upregulated in cancer.[5][6][7] This metabolic shift leads to an increased production and excretion of polyamine derivatives, including Ac2Spd.

The following diagram illustrates the core polyamine biosynthesis and catabolism pathways, highlighting the enzymatic steps that can be altered in cancer.

Polyamine_Metabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine N1_Acetylspermidine N1-Acetylspermidine Spermidine->N1_Acetylspermidine N8_Acetylspermidine N8-Acetylspermidine Spermidine->N8_Acetylspermidine N1_Acetylspermine N1-Acetylspermine Spermine->N1_Acetylspermine N1_Acetylspermidine->Putrescine Ac2Spd This compound (Ac2Spd) N8_Acetylspermidine->Ac2Spd Acetylation N1_Acetylspermine->Spermidine ODC ODC ODC->Ornithine SRM SRM SRM->Putrescine SMS SMS SMS->Spermidine SSAT SSAT SSAT->Spermidine SSAT->Spermine PAOX PAOX PAOX->N1_Acetylspermidine PAOX->N1_Acetylspermine

Figure 1. Simplified Polyamine Metabolism Pathway. This diagram outlines the key enzymes and substrates in the biosynthesis and catabolism of polyamines, leading to the formation of this compound.

Experimental Protocols

Accurate and reproducible measurement of this compound is crucial for its validation as a biomarker. The primary methods employed in the cited studies are Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC).

Measurement of Urinary this compound by Competitive ELISA

This protocol is based on the principle of competitive binding.

Materials:

  • Microtiter plate pre-coated with anti-N1,N8-diacetylspermidine antibody

  • This compound standard solutions

  • Enzyme-conjugated this compound

  • Urine samples

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Plate reader

Procedure:

  • Sample and Standard Preparation: Prepare a dilution series of the this compound standard. Dilute urine samples as required.

  • Competitive Reaction: Add a defined amount of enzyme-conjugated this compound and either the standard or the urine sample to the wells of the antibody-coated microtiter plate.

  • Incubation: Incubate the plate to allow for competitive binding of the free and enzyme-conjugated this compound to the antibody.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to the wells. The enzyme on the bound conjugate will catalyze a color change.

  • Stopping the Reaction: Add the stop solution to halt the color development.

  • Measurement: Read the absorbance of each well using a plate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

  • Quantification: Determine the concentration of this compound in the urine samples by comparing their absorbance to the standard curve.

Measurement of Urinary Diacetylpolyamines by HPLC

HPLC provides a highly sensitive and specific method for the quantification of polyamines.

Materials:

  • HPLC system with a fluorescence or UV detector

  • C18 reverse-phase column

  • Mobile phase (e.g., a gradient of acetonitrile and a suitable buffer)

  • Derivatizing agent (e.g., o-phthalaldehyde (OPA) for fluorescence detection)

  • Standard solutions of diacetylpolyamines

  • Urine samples

  • Solid-phase extraction (SPE) cartridges for sample clean-up (optional)

Procedure:

  • Sample Preparation: Thaw frozen urine samples. Perform a sample clean-up step, if necessary, using SPE to remove interfering substances.

  • Derivatization: React the polyamines in the standards and samples with a derivatizing agent to form a detectable derivative. For example, OPA reacts with primary amines to form fluorescent adducts.

  • Chromatographic Separation: Inject the derivatized sample onto the HPLC column. The different polyamines will be separated based on their interaction with the stationary phase.

  • Detection: As the separated polyamines elute from the column, they are detected by the fluorescence or UV detector.

  • Quantification: The concentration of each polyamine is determined by comparing the peak area of the sample to the peak areas of the standard solutions.

Experimental Workflow for Biomarker Validation

The process of validating a new biomarker like this compound involves several key stages, from initial discovery to clinical application.

Biomarker_Validation_Workflow Discovery Biomarker Discovery (e.g., Metabolomics) Analytical_Validation Analytical Validation (Assay Development, Specificity, Sensitivity) Discovery->Analytical_Validation Clinical_Qualification Clinical Qualification (Case-Control & Cohort Studies) Analytical_Validation->Clinical_Qualification Longitudinal_Studies Longitudinal Studies (Monitoring Disease Progression) Clinical_Qualification->Longitudinal_Studies Clinical_Utility Clinical Utility Assessment Longitudinal_Studies->Clinical_Utility

Figure 2. Biomarker Validation Workflow. A schematic representation of the stages involved in validating a novel biomarker from discovery to clinical utility.

References

N1,N8-diacetylspermidine as a Cancer Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Meta-analysis and Comparison with Standard Tumor Markers

The quest for sensitive and specific biomarkers for early cancer detection and monitoring remains a critical endeavor in oncology research. Among the myriad of candidates, polyamines and their acetylated derivatives have emerged as promising indicators of neoplastic processes. This guide provides a comprehensive meta-analysis of N1,N8-diacetylspermidine (DiAcSpd) as a cancer biomarker, comparing its performance against established tumor markers for various malignancies.

Elevated levels of polyamines, such as spermidine and spermine, are intimately linked to cell proliferation and are frequently observed in cancer. Their diacetylated forms, including this compound and N1,N12-diacetylspermine (DiAcSpm), are excreted in the urine and have been investigated as potential non-invasive cancer biomarkers.[1][2] This analysis synthesizes data from multiple studies to evaluate the diagnostic and prognostic utility of urinary this compound.

Quantitative Data Summary

The diagnostic performance of urinary this compound and the related compound N1,N12-diacetylspermine has been evaluated in several cancer types. The following tables summarize the sensitivity and specificity of these markers in comparison to conventional serum biomarkers.

Table 1: Breast Cancer Biomarker Comparison

BiomarkerSample TypeSensitivity (%)Specificity (%)
This compound Urine14.2[3]Not Reported
N1,N12-diacetylspermineUrine46.4[3]Not Reported
Carcinoembryonic Antigen (CEA)SerumNot ReportedNot Reported
Cancer Antigen 15-3 (CA 15-3)SerumNot ReportedNot Reported

Table 2: Colorectal Cancer Biomarker Comparison

BiomarkerSample TypeSensitivity (%)Specificity (%)
This compound Urine36.3[3]Not Reported
N1-acetylspermidineUrine5095[4]
N1,N12-diacetylspermineUrine69.6[3]Not Reported
Carcinoembryonic Antigen (CEA)SerumNot ReportedNot Reported
Cancer Antigen 19-9 (CA 19-9)SerumNot ReportedNot Reported

Table 3: Other Cancers - N1,N12-diacetylspermine Sensitivity

Cancer TypeBiomarkerSample TypeSensitivity (%)Specificity (%)
Hepatocellular Carcinoma (non-advanced)N1,N12-diacetylspermineUrine50[5]Not Reported
Hepatocellular Carcinoma (advanced)N1,N12-diacetylspermineUrine83[5]Not Reported
Lung Cancer (Stage I or II)N1,N12-diacetylspermineUrine82[5]Not Reported
Ovarian CancerN1,N12-diacetylspermineUrine100[5]100 (vs. benign ovarian tumor)[5]

Experimental Protocols

Accurate and reproducible measurement of this compound is paramount for its clinical application. The two primary methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

ELISA offers a high-throughput and cost-effective method for quantifying urinary this compound. The following is a generalized competitive ELISA protocol based on established methods.[6][7]

  • Coating: Microtiter plates are coated with an N1-acetylspermidine-BSA conjugate, which serves as the solid-phase antigen. The plates are incubated overnight at 4°C.

  • Washing: The plates are washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.

  • Blocking: A blocking buffer (e.g., PBS with 1% BSA) is added to each well and incubated to prevent non-specific binding.

  • Competition: Urine samples (or standards) and a fixed concentration of anti-N1,N8-diacetylspermidine antibody are added to the wells. The free this compound in the sample competes with the coated antigen for antibody binding. The plate is incubated.

  • Washing: The plate is washed to remove unbound antibodies and sample components.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added and incubated.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.

  • Stopping Reaction: The enzymatic reaction is stopped by adding a stop solution.

  • Reading: The absorbance is measured using a microplate reader. The concentration of this compound in the sample is inversely proportional to the color intensity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS provides high sensitivity and specificity for the quantification of this compound. The following is a generalized protocol.

  • Sample Preparation:

    • Urine samples are thawed and centrifuged to remove particulate matter.

    • An internal standard (e.g., a stable isotope-labeled version of this compound) is added to the urine sample.

    • The sample is diluted with a suitable buffer.

    • For cleaner samples, a solid-phase extraction (SPE) step may be employed to remove interfering substances.

  • Chromatographic Separation:

    • The prepared sample is injected into a liquid chromatography system.

    • A reversed-phase C18 column is typically used for separation.

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is employed to separate this compound from other urinary components.

  • Mass Spectrometric Detection:

    • The eluent from the LC system is introduced into a tandem mass spectrometer.

    • Electrospray ionization (ESI) in positive ion mode is commonly used.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.

  • Data Analysis:

    • The peak areas of the analyte and the internal standard are determined from the chromatograms.

    • A calibration curve is constructed using standards of known concentrations.

    • The concentration of this compound in the urine sample is calculated based on the peak area ratio relative to the internal standard and the calibration curve.

Visualizations

Polyamine Biosynthesis Pathway

Polyamines are synthesized from the amino acids arginine and ornithine through a series of enzymatic steps. The acetylation of spermidine is a key step in its catabolism and excretion.

Polyamine_Biosynthesis cluster_key Key Arginine Arginine Ornithine Ornithine Arginine->Ornithine Arginase Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase N1_Acetylspermidine N1_Acetylspermidine Spermidine->N1_Acetylspermidine SSAT N8_Acetylspermidine N8_Acetylspermidine Spermidine->N8_Acetylspermidine Enzyme? N1_N8_Diacetylspermidine N1_N8_Diacetylspermidine N1_Acetylspermidine->N1_N8_Diacetylspermidine Enzyme? N8_Acetylspermidine->N1_N8_Diacetylspermidine Enzyme? ODC ODC: Ornithine Decarboxylase SSAT SSAT: Spermidine/Spermine N1-acetyltransferase

Caption: Simplified polyamine biosynthesis pathway leading to this compound.

General Experimental Workflow for Biomarker Validation

The validation of a cancer biomarker is a multi-step process, from initial discovery to clinical application.

Biomarker_Workflow Discovery Biomarker Discovery (e.g., Metabolomics) Qualification Candidate Qualification (Analytical Validation) Discovery->Qualification Verification Clinical Verification (Case-Control Studies) Qualification->Verification Validation Clinical Validation (Prospective Cohort) Verification->Validation Clinical_Utility Assessment of Clinical Utility Validation->Clinical_Utility

Caption: A streamlined workflow for cancer biomarker validation.

Logical Comparison of Diagnostic Performance

This diagram illustrates a hypothetical comparison of the diagnostic utility of this compound with a standard biomarker based on sensitivity and specificity.

Diagnostic_Comparison start Patient with Suspected Cancer biomarker_test Perform Biomarker Tests start->biomarker_test diacspd Urinary this compound biomarker_test->diacspd standard_marker Standard Serum Biomarker (e.g., CEA, CA 15-3) biomarker_test->standard_marker diacspd_result Result: High Sensitivity, Moderate Specificity diacspd->diacspd_result standard_result Result: Moderate Sensitivity, High Specificity standard_marker->standard_result conclusion Conclusion: Potential for early detection (high sensitivity), may require confirmatory tests (moderate specificity) diacspd_result->conclusion standard_result->conclusion

Caption: Logical flow comparing this compound with a standard biomarker.

References

Safety Operating Guide

Safe Disposal of N1,N8-diacetylspermidine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling N1,N8-diacetylspermidine must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While Safety Data Sheets (SDS) for this compound indicate that it is not classified as a hazardous substance, it is crucial to follow institutional and local regulations for chemical waste disposal.[1] This guide provides a comprehensive overview of the necessary steps for the safe and compliant disposal of this compound.

Chemical Safety Profile

This compound is an acetyl derivative of the natural polyamine spermidine.[2] It has been identified in human urine and is studied as a potential biomarker for certain types of cancer.[2] According to available safety data, the compound is not classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1]

For quick reference, the following table summarizes the key safety information for this compound hydrochloride:

PropertyValueCitation
GHS Classification Not a hazardous substance or mixture[1]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0
Hazard Pictograms None
Signal Word None
Hazard Statements None
First Aid Measures General measures: No special measures required.
After inhalation: Supply fresh air; consult a doctor in case of complaints.
After skin contact: Generally, the product does not irritate the skin.
After eye contact: Rinse opened eye for several minutes under running water.
After swallowing: If symptoms persist, consult a doctor.
Chemical Stability Stable under recommended storage conditions.
Hazardous Reactions No dangerous reactions are known.

Standard Disposal Protocol

Even for non-hazardous substances, a systematic approach to disposal is essential to maintain a safe laboratory environment and comply with regulations. The following protocol outlines the decision-making process and steps for the proper disposal of this compound.

Step 1: Waste Identification and Classification

The first step is to confirm the identity of the waste. Ensure the container is clearly labeled as "this compound." Based on the SDS, this chemical is not considered hazardous.[1] However, it is crucial to consider if it has been mixed with any hazardous materials. If this compound is in a solution with a hazardous solvent, the entire mixture must be treated as hazardous waste.

Step 2: Review Institutional and Local Regulations

Before proceeding with disposal, consult your institution's Environmental Health and Safety (EHS) office or refer to your laboratory's specific waste management plan. Local regulations may have specific requirements for the disposal of non-hazardous chemical waste. These guidelines will supersede any general recommendations.

Step 3: Segregation of Waste

Proper segregation of laboratory waste is critical to prevent accidental chemical reactions and ensure correct disposal streams.[3] Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's EHS guidelines. It should be collected in a designated, clearly labeled waste container.

Step 4: Container Labeling and Storage

Use a compatible, leak-proof container for collecting this compound waste. The container must be clearly labeled with the full chemical name, "this compound," and the words "Non-hazardous waste for disposal" or as otherwise directed by your EHS office.[4] Store the waste container in a designated area away from incompatible materials.[4]

Step 5: Disposal Path Determination

Based on your institution's policies for non-hazardous chemical waste, one of the following disposal paths will likely be recommended:

  • Disposal via EHS: Your institution's EHS department may require that all chemical waste, regardless of hazard classification, be collected by their hazardous waste management team.[4][5]

  • Sanitary Sewer Disposal: In some cases, and only with explicit permission from your EHS office, dilute aqueous solutions of non-hazardous chemicals may be approved for drain disposal. Do not pour any chemical down the drain without prior authorization.

  • Regular Trash Disposal: For solid, non-hazardous materials, disposal in the regular trash may be permissible if the container is empty and triple-rinsed, or if the material is deemed safe for landfill by your EHS office.[4][5]

Step 6: Personal Protective Equipment (PPE)

When handling this compound for disposal, it is important to wear appropriate personal protective equipment (PPE) as a standard laboratory practice. This includes:

  • Safety glasses or goggles

  • Gloves

  • A lab coat

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for determining the proper disposal procedure for this compound in a laboratory setting.

DisposalWorkflow cluster_start cluster_assessment Waste Assessment cluster_consultation Regulatory Consultation cluster_disposal Disposal Path cluster_final start Start: this compound for Disposal is_pure Pure substance or in non-hazardous solvent start->is_pure is_mixed Is it mixed with a hazardous substance? consult_ehs Consult Institutional EHS & Local Regulations is_mixed->consult_ehs No hazardous_waste Dispose as Hazardous Waste is_mixed->hazardous_waste Yes is_pure->is_mixed non_hazardous_waste Follow EHS guidelines for non-hazardous chemical waste consult_ehs->non_hazardous_waste end End: Compliant Disposal hazardous_waste->end non_hazardous_waste->end

Caption: Disposal Decision Workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N1,N8-diacetylspermidine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with N1,N8-diacetylspermidine. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining experimental integrity.

This compound and its hydrochloride salt are not classified as hazardous substances according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, as with any chemical, appropriate safety precautions are necessary to minimize risk. The following information details the required personal protective equipment (PPE), handling procedures, and disposal plans.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required at all times when handling this compound to prevent accidental contact and ensure personal safety.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GlassesMust have side shields.Protects against splashes and airborne particles.
GogglesRequired when a splash hazard is present.Provides a more complete seal around the eyes.
Face ShieldWear in addition to safety glasses or goggles.Necessary when dispensing large volumes or when there is a significant splash risk.
Hand Protection Disposable GlovesNitrile or other chemically resistant material.Prevents direct skin contact. Due to a lack of specific glove material testing, general chemical-resistant gloves should be used.
Body Protection Laboratory CoatStandard lab coat.Protects skin and personal clothing from contamination.
Closed-toe ShoesSturdy, non-perforable material.Protects feet from spills and falling objects.
Long PantsFull-length pants.Ensures complete leg coverage.
Respiratory Protection Not generally required.Use in a well-ventilated area.A respirator may be necessary if dust or aerosols are generated and ventilation is inadequate.

Operational Plan: Step-by-Step Handling Protocol

Following a structured workflow is critical for the safe and effective use of this compound in a laboratory setting.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_area Prepare designated work area (e.g., chemical fume hood) prep_ppe->prep_area prep_sds Review Safety Data Sheet (SDS) prep_area->prep_sds handle_weigh Weigh the required amount prep_sds->handle_weigh Proceed to handling handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve handle_use Perform experimental procedure handle_dissolve->handle_use clean_decontaminate Decontaminate work surfaces handle_use->clean_decontaminate Complete experiment clean_dispose Dispose of waste in accordance with local regulations clean_decontaminate->clean_dispose clean_ppe Doff and dispose of PPE clean_dispose->clean_ppe clean_wash Wash hands thoroughly clean_ppe->clean_wash cluster_waste_collection Waste Collection cluster_waste_containment Containment cluster_waste_disposal Final Disposal waste_solid Unused solid this compound contain_solid Collect in a designated, labeled waste container waste_solid->contain_solid waste_liquid Solutions containing This compound contain_liquid Collect in a designated, labeled waste container waste_liquid->contain_liquid waste_contaminated Contaminated consumables (e.g., pipette tips, gloves) contain_contaminated Collect in a designated, labeled solid waste bag or container waste_contaminated->contain_contaminated dispose_facility Dispose of contents/container to an approved waste disposal plant contain_solid->dispose_facility contain_liquid->dispose_facility contain_contaminated->dispose_facility

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.